Mcl-1 inhibitor 3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H52ClF2N5O7S |
|---|---|
Peso molecular |
820.4 g/mol |
Nombre IUPAC |
7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |
InChI |
InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50) |
Clave InChI |
OCZBGAPIVMKKDK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Mcl-1 Inhibition: A Technical Guide for Drug Development Professionals
December 10, 2025
Abstract
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and highly validated target in oncology. Its overexpression is a key driver of tumorigenesis and chemoresistance in a wide array of hematological and solid malignancies. This technical guide provides an in-depth exploration of the mechanism of action of selective Mcl-1 inhibitors, focusing on their role as BH3 mimetics. We will dissect the core signaling pathways, present quantitative data on the efficacy of leading Mcl-1 inhibitors, detail key experimental protocols for their evaluation, and visualize complex interactions through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of novel cancer therapeutics targeting the intrinsic apoptotic pathway.
Introduction: Mcl-1's Pivotal Role in Apoptosis Regulation
The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process orchestrated by the Bcl-2 family of proteins. This family is comprised of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (Bak and Bax), and pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic effectors, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).
Mcl-1 is a unique anti-apoptotic protein characterized by its short half-life, allowing for rapid modulation of the apoptotic threshold in response to cellular stress. It primarily functions by binding to and neutralizing the pro-apoptotic proteins Bak and Bax, thereby preventing the release of cytochrome c and the activation of the caspase cascade that ultimately leads to cell death.[1] Many cancer cells exploit this mechanism by overexpressing Mcl-1, creating a dependency for their survival and rendering them resistant to conventional therapies.[2]
The Core Mechanism: BH3 Mimicry and the Liberation of Pro-Apoptotic Effectors
Selective Mcl-1 inhibitors are small molecules designed to mimic the action of BH3-only proteins. They bind with high affinity and selectivity to a hydrophobic groove on the Mcl-1 protein, known as the BH3-binding groove.[3] This competitive binding displaces the pro-apoptotic proteins that Mcl-1 is sequestering.
The primary mechanism of action can be summarized in the following steps:
-
Direct Binding: The Mcl-1 inhibitor, acting as a BH3 mimetic, binds directly to the BH3-binding groove of the Mcl-1 protein.
-
Displacement of Pro-Apoptotic Proteins: This binding event displaces pro-apoptotic proteins, most notably Bak, from Mcl-1.[4] It can also lead to the release of BH3-only "activator" proteins like Bim and Puma.[5]
-
Activation of Bak and Bax: The liberated Bak and Bax are now free to undergo conformational changes and oligomerize within the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The Bak/Bax oligomers form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.
-
Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Efficacy of Preclinical and Clinical Mcl-1 Inhibitors
A number of potent and selective Mcl-1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. Their efficacy is typically assessed across a panel of cancer cell lines, with key metrics being the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
| Inhibitor | Target | Assay Type | Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| S63845 | Mcl-1 | Cell Viability | H929 | Multiple Myeloma | <100 | [6] |
| AMO-1 | Multiple Myeloma | <100 | [6] | |||
| MV4-11 | AML | 4-233 | [7] | |||
| AZD5991 | Mcl-1 | Cell Viability | H929 | Multiple Myeloma | 31.7 | [8] |
| MOLP-8 | Multiple Myeloma | 64-417 | [9] | |||
| MV4-11 | AML | 34.9 | [8] | |||
| AMG-176 | Mcl-1 | Cell Viability | OPM-2 | Multiple Myeloma | ~90 | [7] |
| Primary CLL cells | CLL | 100-300 | [10] | |||
| AMG-397 | Mcl-1 | Cell Viability | OPM-2 | Multiple Myeloma | 50 | [11] |
| ABBV-467 | Mcl-1 | Cell Viability | AMO-1 | Multiple Myeloma | 0.16 | [8] |
| H929 | Multiple Myeloma | 0.47 | [8] | |||
| MV4-11 | AML | 3.91 | [8] |
Table 1: In Vitro Cellular Activity of Selected Mcl-1 Inhibitors. AML: Acute Myeloid Leukemia; CLL: Chronic Lymphocytic Leukemia.
Detailed Methodologies for Key Experiments
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an Mcl-1 inhibitor to the Mcl-1 protein.
Principle: A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bim) is used as a tracer. In its free form, the small tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An unlabeled Mcl-1 inhibitor will compete with the tracer for binding to Mcl-1, causing a decrease in polarization in a concentration-dependent manner.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human Mcl-1 protein.
-
Fluorescently labeled BH3 peptide tracer (e.g., FITC-Bim BH3).
-
Unlabeled Mcl-1 inhibitor at various concentrations.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a 384-well black plate, add a fixed concentration of Mcl-1 protein and the fluorescent tracer.
-
Add serial dilutions of the Mcl-1 inhibitor.
-
Include controls for no inhibitor (maximum polarization) and no Mcl-1 protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well white-walled plate and allow them to adhere (for adherent cells).
-
Treat the cells with various concentrations of the Mcl-1 inhibitor for a specified time (e.g., 6, 12, or 24 hours).
-
Include untreated cells as a negative control and a known apoptosis-inducing agent as a positive control.
-
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal of treated samples to that of the untreated control to determine the fold-increase in caspase-3/7 activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.
Principle: The thermal stability of a protein is altered upon ligand binding. CETSA measures the extent of this stabilization. Cells are treated with the Mcl-1 inhibitor, heated to various temperatures, and then lysed. The amount of soluble Mcl-1 protein remaining at each temperature is quantified. An effective Mcl-1 inhibitor will increase the thermal stability of Mcl-1, resulting in more soluble protein at higher temperatures compared to untreated cells.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the Mcl-1 inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Quantification of Soluble Mcl-1: Collect the supernatant (containing the soluble proteins) and quantify the amount of Mcl-1 using a standard protein detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Mcl-1 remaining as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample confirms target engagement.
Mechanisms of Resistance to Mcl-1 Inhibition
Despite the promise of Mcl-1 inhibitors, both intrinsic and acquired resistance can limit their clinical efficacy. Understanding these mechanisms is crucial for developing rational combination strategies and next-generation inhibitors.
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Mcl-1 inhibition by upregulating other anti-apoptotic Bcl-2 family members, such as Bcl-xL or Bcl-2. This provides an alternative mechanism for sequestering pro-apoptotic proteins and preventing apoptosis.[9]
-
Mutations in the Mcl-1 BH3-binding groove: Although rare, mutations in the binding pocket of Mcl-1 can reduce the affinity of the inhibitor, thereby rendering it less effective.
-
Increased Mcl-1 protein stability: Some studies have shown that Mcl-1 inhibitors can paradoxically lead to an increase in Mcl-1 protein levels.[3] This may be due to conformational changes in the protein upon inhibitor binding that protect it from degradation.
-
Alterations in upstream signaling pathways: Changes in pathways that regulate Mcl-1 expression and stability, such as the MAPK/ERK pathway, can contribute to resistance.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Interaction of Bax and Bak Proteins with Bcl-2 Homology Domain 3 (BH3)-only Proteins in Living Cells Revealed by Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 7. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Mcl-1 Inhibition: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and high-interest target in oncology.[1] Its overexpression is a key survival mechanism for a multitude of cancers and a prominent factor in resistance to various therapeutic regimens.[2] Consequently, the development of potent and selective small-molecule inhibitors of Mcl-1 is a major focus of modern drug discovery. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for distinct classes of Mcl-1 inhibitors. We will explore key chemical scaffolds, detail the impact of structural modifications on binding affinity and selectivity, and provide detailed protocols for the essential biochemical and cellular assays used in their characterization. Furthermore, this guide includes visualizations of the intrinsic apoptosis pathway and typical experimental workflows to provide a holistic understanding of Mcl-1 inhibitor development.
The Intrinsic Apoptosis Pathway and the Role of Mcl-1
The intrinsic, or mitochondrial, pathway of apoptosis is a genetically programmed cell death cascade crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which are categorized into three functional groups:
-
Anti-apoptotic proteins: (e.g., Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1) which prevent apoptosis.
-
Pro-apoptotic effector proteins: (e.g., Bak and Bax) which, upon activation, oligomerize at the mitochondrial outer membrane, leading to its permeabilization.
-
BH3-only proteins: (e.g., Bim, Bid, Puma, Noxa) which act as sensors of cellular stress and initiators of apoptosis.
Under normal physiological conditions, anti-apoptotic proteins like Mcl-1 sequester pro-apoptotic effector proteins, preventing their activation.[3] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to the anti-apoptotic proteins, displacing the effector proteins. Freed Bak and Bax can then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in controlled cell death.[3]
Figure 1. The Intrinsic Apoptosis Pathway and the Role of Mcl-1.
Key Chemical Scaffolds and Structure-Activity Relationships
The development of Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptable nature of its BH3-binding groove.[4] However, structure-based design and fragment-based screening have led to the discovery of several potent and selective chemical scaffolds.
Indole-Based Inhibitors
Fragment-based screening has successfully identified indole (B1671886) carboxylic acids as a promising starting point for Mcl-1 inhibitors.[5] Optimization of this scaffold has led to the development of highly potent and selective compounds.
A key interaction for this class of inhibitors is the salt bridge formed between the carboxylic acid moiety and a conserved arginine residue (Arg263) in the Mcl-1 binding pocket.[5] Structure-activity relationship studies have revealed several critical insights:
-
Tricyclic Indoles: The fusion of an additional ring to the indole core can enhance binding affinity by providing further hydrophobic interactions within the binding groove.[6]
-
Substitutions on the Indole Ring: Modifications at various positions of the indole ring have been explored to optimize potency and selectivity. For instance, substitutions at the 5- and 6-positions can project into the P2 and P4 pockets of the Mcl-1 binding groove, respectively.[7]
-
Linker Optimization: In fragment-merging approaches, the length and composition of the linker connecting different fragments are crucial for achieving optimal binding affinity.[5]
| Compound ID | Scaffold/Modification | Mcl-1 Ki (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |
| Compound A | Tricyclic 2-indole carboxylic acid | 55 | >100 | >1700 | [6] |
| Compound B | Merged fragment with 4-atom linker | Sub-micromolar | - | - | [5] |
| ABBV-467 | Indole-based | <0.01 | >24,700 | >64,200 | [8] |
Table 1: SAR data for selected indole-based Mcl-1 inhibitors.
Thienopyrimidine-Based Inhibitors
Thienopyrimidine derivatives have also emerged as a potent class of Mcl-1 inhibitors. These compounds often mimic the interactions of the BH3 peptide with the hydrophobic groove of Mcl-1.
Key SAR observations for this scaffold include:
-
Urea (B33335) Linkage: The incorporation of a urea or thiourea (B124793) moiety can provide crucial hydrogen bonding interactions within the binding pocket.[9]
-
Aromatic Substitutions: The nature and substitution pattern of aromatic rings attached to the thienopyrimidine core significantly influence binding affinity and selectivity. These groups can occupy the P2 and P3 hydrophobic pockets.[10]
-
Amine Substituents: Modifications of the amino group at the 4-position of the thienopyrimidine ring can be tailored to enhance interactions with the protein.[11]
| Compound ID | Scaffold/Modification | Mcl-1 IC50 (µM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |
| Compound 9c | Tetrahydrobenzothieno[2,3-d]pyrimidine urea | - | - | - | [9] |
| AMG 176 | Thienopyrimidine-based | - | - | - | [12][13] |
Table 2: SAR data for selected thienopyrimidine-based Mcl-1 inhibitors. Note: Specific binding affinity data for individual compounds from these series are often presented in extensive tables within the source publications.
Experimental Protocols for Inhibitor Characterization
The evaluation of Mcl-1 inhibitors requires a suite of robust biochemical and cell-based assays to determine their binding affinity, selectivity, and cellular activity.
Biochemical Assays
This assay is a widely used method to quantify the binding affinity of inhibitors to Mcl-1 in a high-throughput format.
-
Principle: The assay measures the disruption of the interaction between a terbium-labeled Mcl-1 protein (donor) and a fluorescently labeled BH3 peptide (e.g., from Bim or Noxa) (acceptor). In the absence of an inhibitor, the binding of the peptide to Mcl-1 brings the donor and acceptor into close proximity, resulting in a high FRET signal. An inhibitor will compete with the peptide for binding to Mcl-1, leading to a decrease in the FRET signal.[14]
-
Detailed Protocol:
-
Reagent Preparation: Prepare a master mix containing terbium-labeled Mcl-1 and a dye-labeled BH3 peptide in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).[14]
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the diluted compounds to a 384-well microplate.
-
Incubation: Add the Mcl-1/peptide master mix to the wells and incubate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The FP assay is another common method to measure the binding of an inhibitor to Mcl-1.
-
Principle: This technique measures the change in the rotational speed of a fluorescently labeled BH3 peptide upon binding to Mcl-1. A small, rapidly tumbling fluorescent peptide has a low polarization value. When bound to the much larger Mcl-1 protein, its rotation slows down, resulting in a higher polarization value. An inhibitor will displace the fluorescent peptide, causing a decrease in the polarization signal.
-
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of Mcl-1 protein, a fluorescently labeled BH3 peptide, and test compounds in an assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, and 0.05% Tween-20).
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the Mcl-1 protein and the test compound at various concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Peptide Addition: Add the fluorescently labeled BH3 peptide to all wells.
-
Final Incubation: Incubate for an additional period (e.g., 1-2 hours) to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The IC50 is calculated by plotting the change in millipolarization (mP) units against the inhibitor concentration.
-
Cell-Based Assays
These assays are used to determine the cytotoxic or cytostatic effects of Mcl-1 inhibitors on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Detailed Protocol (MTT):
-
Cell Seeding: Seed Mcl-1-dependent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the Mcl-1 inhibitor and incubate for a specified period (e.g., 48-72 hours).[15]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Normalize the absorbance values to a vehicle-treated control and calculate the IC50 or GI50 values.
-
This assay measures the induction of apoptosis by quantifying the activity of caspases-3 and -7, which are key executioner caspases.
-
Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7. Cleavage of the substrate by these caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Detailed Protocol:
-
Cell Treatment: Seed and treat cells with the Mcl-1 inhibitor as described for the cell viability assay, typically for a shorter duration (e.g., 6-24 hours).[15]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[15]
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.[15]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[15]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[15]
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
-
Figure 2. A typical experimental workflow for Mcl-1 inhibitor discovery.
Conclusion and Future Directions
The relentless pursuit of Mcl-1 inhibitors has yielded a diverse array of chemical scaffolds with promising preclinical activity. The structure-activity relationships delineated for indole- and thienopyrimidine-based inhibitors have provided a robust framework for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The continued application of structure-based design, coupled with innovative screening strategies, will undoubtedly lead to the development of clinically successful Mcl-1 inhibitors. Future efforts will likely focus on overcoming challenges such as acquired resistance and exploring novel combination therapies to maximize the therapeutic potential of targeting Mcl-1 in cancer. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of oncology drug discovery.
References
- 1. amgenoncology.com [amgenoncology.com]
- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abbvie’s Mcl-1 inhibitor ABBV-467 shows efficacy in tumor models | BioWorld [bioworld.com]
- 9. Design and synthesis of thienopyrimidine urea derivatives with potential cytotoxic and pro-apoptotic activity against breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Mcl-1 Inhibitor S63845
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a key survival mechanism for many cancer cells and is associated with resistance to various anti-cancer therapies. Consequently, Mcl-1 has emerged as a high-priority target for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of S63845, a potent and selective small-molecule inhibitor of Mcl-1. S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby neutralizing its pro-survival function and inducing apoptosis in Mcl-1-dependent cancer cells.[1][2]
Discovery and Preclinical Characterization of S63845
The discovery of S63845 was the result of a structure-guided drug design effort, beginning with fragment screening to identify chemical scaffolds that could bind to the Mcl-1 protein. This was followed by a hit-to-lead optimization process to enhance potency and selectivity. The preclinical characterization of S63845 has demonstrated its efficacy in a wide range of cancer models, both as a monotherapy and in combination with other anti-cancer agents.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for S63845 from various preclinical studies.
Table 1: Binding Affinity and In Vitro Efficacy of S63845
| Parameter | Value | Assay Type | Target | Notes |
| Kd | 0.19 nM | Surface Plasmon Resonance (SPR) | Human Mcl-1 | High-affinity binding. |
| Ki | < 1.2 nM | Fluorescence Polarization (FP) | Human Mcl-1 | Potent inhibition of Mcl-1. |
| IC50 (H929 cells) | ~100 nM | Cell Viability Assay | Mcl-1-dependent multiple myeloma | Demonstrates potent on-target cell killing. |
| IC50 (AML cell lines) | 4–233 nM | Cell Viability Assay | Various AML cell lines | Broad efficacy in AML. |
| IC50 (Eμ-Myc lymphoma) | 161-282 nM | Cell Viability Assay | Mouse lymphoma cell lines | Effective in lymphoma models. |
Data compiled from multiple sources, including Kotschy et al., 2016.[1][4][5]
Table 2: In Vivo Efficacy of S63845 in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome |
| H929 Multiple Myeloma Xenograft | 25 mg/kg, i.v., 5 days | 103% Tumor Growth Inhibition (TGI) |
| AMO1 Multiple Myeloma Xenograft | 25 mg/kg, i.v., 5 days | 114% TGI; 7/8 mice with complete regression |
| MV4-11 AML Xenograft | 12.5 mg/kg, i.v., 5 days | 86% TGI |
| Eμ-Myc Mouse Lymphoma | 25 mg/kg, i.v., 5 days | 70% of mice cured |
Data from Kotschy et al., 2016.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of S63845.
Fluorescence Polarization (FP) Assay for Mcl-1 Binding
This assay is used to determine the binding affinity of S63845 to the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., from BIM or NOXA)
-
S63845
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of S63845 in assay buffer.
-
In a 384-well plate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.
-
Add the serially diluted S63845 to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the Ki value from the competition binding data using a suitable data analysis software.
Co-Immunoprecipitation (Co-IP) for Mcl-1/BAK/BAX Interaction
This assay is used to demonstrate that S63845 disrupts the interaction between Mcl-1 and the pro-apoptotic proteins BAK and BAX in a cellular context.
Materials:
-
HeLa cells or other suitable cell line
-
S63845
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (or antibody against an epitope-tagged Mcl-1)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against Mcl-1, BAK, and BAX
Protocol:
-
Culture HeLa cells and treat with increasing concentrations of S63845 for a specified time (e.g., 4 hours).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Mcl-1, BAK, and BAX to assess the disruption of their interaction.[6]
Cell Viability Assay
This assay is used to determine the cytotoxic effect of S63845 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H929, AML cell lines)
-
S63845
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
Prepare a serial dilution of S63845 in cell culture medium.
-
Add the serially diluted S63845 to the cells and incubate for a specified time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
In Vivo Xenograft Studies
These studies are performed to evaluate the anti-tumor activity of S63845 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation (e.g., H929, AMO1)
-
S63845 formulated for intravenous (i.v.) injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant cancer cells into the flanks of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer S63845 or vehicle control intravenously according to the desired dosing schedule (e.g., 25 mg/kg, daily for 5 days).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any tumor regressions.[5]
Synthesis of S63845
S63845 is a complex molecule based on a thienopyrimidine scaffold. While the exact, detailed synthesis protocol from the original discovery is proprietary, the general approach to synthesizing thienopyrimidine derivatives is well-documented in the medicinal chemistry literature. The synthesis typically involves the construction of the core heterocyclic ring system followed by the addition of the various side chains.
A representative synthetic approach for a thienopyrimidine core involves the following key steps:
-
Gewald Reaction: This reaction is commonly used to synthesize 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.
-
Cyclization: The resulting 2-aminothiophene can then be cyclized with a suitable reagent, such as formamide (B127407) or a derivative, to form the pyrimidine (B1678525) ring of the thienopyrimidine core.
-
Functionalization: The core structure is then further functionalized through a series of reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, to introduce the various substituents found in the final S63845 molecule.
Visualizations
Mcl-1 Signaling Pathway
Caption: Mcl-1 signaling pathway and the mechanism of action of S63845.
Experimental Workflow for S63845 Discovery and Preclinical Evaluation
Caption: Workflow for the discovery and preclinical evaluation of S63845.
Conclusion
S63845 is a highly potent and selective Mcl-1 inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent activation of the BAX/BAK-dependent apoptotic pathway, makes it a promising therapeutic candidate for Mcl-1-dependent malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Mcl-1 inhibitors and related anti-cancer therapies. Further clinical investigation of S63845 and other Mcl-1 inhibitors is warranted to fully assess their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Mcl-1 Inhibitor 3: A Technical Guide to Binding Affinity and Ki Value
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and inhibitory constant (Ki) of Mcl-1 inhibitor 3. The document outlines the quantitative binding data, detailed experimental methodologies for key binding assays, and a visualization of the relevant signaling pathway.
Quantitative Binding Data
The binding affinity of this compound has been determined using various biophysical and biochemical assays. The following table summarizes the key quantitative data for a potent macrocyclic Mcl-1 inhibitor, referred to as this compound (compound 1).
| Inhibitor | Assay Type | Parameter | Value (nM) |
| This compound (compound 1) | HTRF/TR-FRET | Ki | 0.061[1] |
Experimental Protocols
The determination of binding affinity and Ki values for Mcl-1 inhibitors involves a range of sophisticated experimental techniques. Below are detailed methodologies for commonly employed assays.
Homogeneous Time-Resolved Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (HTRF/TR-FRET) Assay
This competitive binding assay measures the disruption of the Mcl-1/ligand interaction by an inhibitor.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody (e.g., anti-His) and an acceptor fluorophore (e.g., d2) conjugated to a ligand that binds Mcl-1. When the donor and acceptor are in close proximity due to the Mcl-1/ligand interaction, excitation of the donor results in a FRET signal from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a 1x assay buffer from a concentrated stock (e.g., 3x Mcl-1 TR-FRET Assay Buffer diluted with distilled water).
-
Dilute the Terbium-labeled anti-His tag donor antibody and the dye-labeled acceptor ligand in the 1x assay buffer.
-
Reconstitute and dilute the Mcl-1 protein to the desired concentration (e.g., 3.34 ng/µl) in 1x assay buffer. Note that Mcl-1 is sensitive to freeze-thaw cycles.
-
Prepare a serial dilution of the Mcl-1 inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in 1x assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).
-
-
Assay Procedure (384-well plate format):
-
Add the diluted inhibitor solution or inhibitor buffer (for negative and positive controls) to the appropriate wells.
-
Add the diluted donor and acceptor solutions to all wells.
-
Add the diluted Mcl-1 peptide ligand to the "Test Inhibitor" and "Positive Control" wells.
-
Initiate the reaction by adding the diluted Mcl-1 protein to the "Test Inhibitor," "Positive Control," and "Negative Control" wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours).
-
Measure the fluorescence intensity using a TR-FRET-compatible plate reader. Two sequential measurements are typically performed: donor emission (e.g., at 620 nm) and acceptor emission (e.g., at 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
The percent inhibition is calculated relative to the positive and negative controls.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ligand concentration and its affinity for Mcl-1.
-
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to Mcl-1.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger Mcl-1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from Mcl-1, causing a decrease in polarization.
General Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Prepare a solution of Mcl-1 protein and a fluorescently labeled tracer (e.g., a FITC-labeled BH3 peptide) in the assay buffer.
-
Prepare a serial dilution of the Mcl-1 inhibitor.
-
-
Assay Procedure (e.g., 96-well or 384-well black plates):
-
Add the Mcl-1 protein and the inhibitor to the wells and incubate at room temperature for a defined period (e.g., 20 minutes) to allow for binding equilibrium to be reached.
-
Add the fluorescent tracer to initiate the competition.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters for both excitation and emission. The instrument measures the intensity of emitted light parallel (S) and perpendicular (P) to the plane of polarized excitation light.
-
-
Data Analysis:
-
The fluorescence polarization (P) or anisotropy (r) is calculated from the S and P intensity values.
-
The IC50 value is determined from the dose-response curve of polarization versus inhibitor concentration.
-
The Ki value can be calculated from the IC50, the concentration of the tracer, and the dissociation constant (Kd) of the tracer for Mcl-1.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., Mcl-1 inhibitor) to a ligand (e.g., Mcl-1 protein) immobilized on a sensor surface in real-time.
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. The magnitude of this shift is proportional to the mass of the bound analyte.
General Protocol:
-
Ligand Immobilization:
-
The Mcl-1 protein is immobilized onto a sensor chip (e.g., a carboxymethylated dextran (B179266) surface) using standard amine coupling chemistry.
-
-
Analyte Injection:
-
A solution of the Mcl-1 inhibitor (analyte) at various concentrations is flowed over the sensor surface.
-
The association of the inhibitor to the immobilized Mcl-1 is monitored in real-time.
-
A buffer-only injection is used to monitor the dissociation phase.
-
-
Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the Mcl-1/inhibitor interaction (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.
Principle: A solution of the Mcl-1 inhibitor is titrated into a solution of the Mcl-1 protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.
General Protocol:
-
Sample Preparation:
-
The Mcl-1 protein and the inhibitor are prepared in an identical, degassed buffer to minimize heats of dilution.
-
The Mcl-1 protein is placed in the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small injections of the inhibitor solution are made into the Mcl-1 solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to Mcl-1.
-
The resulting binding isotherm is fitted to a binding model to determine the stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka).
-
The dissociation constant (Kd) is the reciprocal of Ka (Kd = 1/Ka), and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.
-
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key anti-apoptotic protein of the Bcl-2 family that promotes cell survival by sequestering pro-apoptotic proteins such as Bak and Bim. Inhibition of Mcl-1 releases these pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway. The expression and stability of Mcl-1 are tightly regulated by various signaling pathways.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
References
Preclinical Profile of Mcl-1 Inhibitor 3: A Technical Overview
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key survival mechanism for many cancer cells and is frequently associated with resistance to conventional chemotherapies and targeted agents.[1][2] This has made Mcl-1 a high-priority target for cancer drug development.[3] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[4][5] Small-molecule inhibitors that disrupt this protein-protein interaction can restore the apoptotic process, offering a promising therapeutic strategy.[6]
This guide provides a detailed technical summary of the preclinical data available for Mcl-1 inhibitor 3, a potent, orally active macrocyclic inhibitor of Mcl-1.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Assay | Value | Cell Line | Source |
|---|---|---|---|---|
| Binding Affinity (Ki) | Mcl-1 HTRF/TR-FRET Assay | 0.061 nM | - | [7] |
| Cell Viability (IC50) | Cell Viability Assay | 19 nM | OPM-2 |[7] |
Table 2: In Vivo Pharmacodynamics in OPM-2 Xenograft Model
| Dose (Oral) | Duration | Effect | Measurement | Source |
|---|---|---|---|---|
| 30 mg/kg | 6 hours | ~40% loss of luminescence | OPM-2 Luc Assay | [7] |
| 30 mg/kg | 6 hours | 8-fold Bak activation | Electrochemiluminescence | [7] |
| 60 mg/kg | 6 hours | 14-fold Bak activation | Electrochemiluminescence |[7] |
Table 3: In Vivo Efficacy in OPM-2 Xenograft Model
| Dose (Oral) | Duration | Outcome | Toxicity | Source |
|---|---|---|---|---|
| 30 mg/kg | 30 days | 44% Tumor Growth Inhibition (TGI) | No body weight loss | [7] |
| 60 mg/kg | 30 days | 34% Tumor Regression | No body weight loss |[7] |
Signaling Pathway and Mechanism of Action
Mcl-1 is a central regulator in the intrinsic apoptosis pathway. Under normal homeostatic conditions, it sequesters the pro-apoptotic effector protein Bak, preventing its oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. Mcl-1 inhibitors, such as this compound, are designed to bind with high affinity to the BH3-binding groove of Mcl-1, displacing Bak. The released Bak is then free to oligomerize, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade and culminates in programmed cell death (apoptosis).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for the key experiments cited.
Mcl-1 HTRF/TR-FRET Assay (Binding Affinity)
This assay quantifies the binding affinity (Ki) of the inhibitor to the Mcl-1 protein.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between two molecules. A labeled Mcl-1 protein and a labeled BH3 peptide (which binds to Mcl-1) are used.
-
Reagents: Recombinant Mcl-1 protein tagged with a donor fluorophore (e.g., Terbium cryptate) and a biotinylated BH3-peptide bound to an acceptor fluorophore (e.g., streptavidin-d2).
-
Procedure:
-
The inhibitor is serially diluted in an appropriate buffer.
-
Tagged Mcl-1 protein and the BH3-peptide complex are added to the wells of a microplate.
-
The inhibitor dilutions are added to the wells.
-
After incubation to reach binding equilibrium, the plate is read on an HTRF-compatible reader. The reader excites the donor and measures emission from both donor and acceptor.
-
-
Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the BH3-peptide by the inhibitor. The Ki is determined by fitting the concentration-response data to a competitive binding model.
Cell Viability Assay (IC50 Determination)
This assay measures the concentration of the inhibitor required to reduce the viability of a cancer cell line by 50%.
-
Cell Line: OPM-2 (Multiple Myeloma), known to be dependent on Mcl-1 for survival.
-
Reagents: Cell culture medium, fetal bovine serum, penicillin/streptomycin, and a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).
-
Procedure:
-
OPM-2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
This compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The viability reagent is added to each well according to the manufacturer's instructions.
-
After a short incubation, the luminescence (for CellTiter-Glo®) or absorbance is measured using a plate reader.
-
-
Data Analysis: The signal is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Xenograft Model (Efficacy and Pharmacodynamics)
This model assesses the anti-tumor activity of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: OPM-2 cells, sometimes engineered to express luciferase (OPM-2 Luc) for in vivo imaging, are injected subcutaneously into the flank of the mice.[7]
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses (e.g., 10, 30, or 60 mg/kg) on a defined schedule (e.g., once daily) for the duration of the study (e.g., 30 days).[7]
-
-
Efficacy Measurement:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight is monitored as a general indicator of toxicity.
-
Tumor Growth Inhibition (TGI) or regression is calculated at the end of the study by comparing the tumor volumes of treated groups to the vehicle control group.
-
-
Pharmacodynamic (PD) Measurement:
-
To assess target engagement, a separate cohort of tumor-bearing mice is treated with a single dose of the inhibitor.
-
At a specific time point post-dose (e.g., 6 hours), tumors are harvested.[7]
-
Target engagement can be measured by quantifying the disruption of the Mcl-1/Bak protein complex or by measuring the activation of Bak via methods like electrochemiluminescence.[7]
-
Preclinical Drug Discovery Workflow
The evaluation of a targeted inhibitor like this compound follows a logical and hierarchical workflow. It begins with high-throughput biochemical screening to identify potent binders, progresses to cell-based assays to confirm on-target activity and anti-proliferative effects, and culminates in complex in vivo models to assess efficacy, pharmacokinetics, and safety before consideration for clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Mcl-1 Inhibitor Target Engagement in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Mcl-1 plays a pivotal role in promoting cell survival by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptosis pathway.[2][3] Its overexpression is a common feature in a wide range of human cancers, including both hematological malignancies and solid tumors, and is frequently associated with tumor progression, poor prognosis, and resistance to conventional cancer therapies.[1][4][5][6][7] Consequently, Mcl-1 has emerged as a high-priority therapeutic target for the development of novel anti-cancer agents.[4][8]
This technical guide provides an in-depth overview of the core methodologies used to confirm and quantify the engagement of Mcl-1 inhibitors with their intended target in cancer cells. Direct target engagement is the foundational step in the mechanism of action for these inhibitors, leading to the disruption of protein-protein interactions and subsequent induction of apoptosis. We will detail the experimental protocols for key assays, present quantitative data for well-characterized Mcl-1 inhibitors, and visualize the underlying biological pathways and experimental workflows.
Note: The designation "Mcl-1 inhibitor 3" is not a standardized nomenclature. This guide will use data from publicly documented, potent, and selective Mcl-1 inhibitors such as S63845 and AZD5991 as representative examples.
The Mcl-1 Apoptosis Signaling Pathway
The intrinsic apoptosis pathway is tightly regulated by the balance between pro-survival (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic (e.g., BAK, BAX, BIM, PUMA, NOXA) proteins of the Bcl-2 family.[2][6] In healthy cells and particularly in cancer cells dependent on Mcl-1, Mcl-1 sequesters pro-apoptotic proteins like BAK, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[9] Mcl-1 inhibitors are small molecules designed to bind to the BH3-binding groove of Mcl-1, competitively displacing pro-apoptotic proteins.[1][3] This liberation of pro-apoptotic effectors triggers MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[10]
Figure 1. Mechanism of Mcl-1 inhibitor-induced apoptosis.
Methodologies for Assessing Target Engagement
Confirming that a compound directly binds to its intended target within the complex cellular environment is crucial. For Mcl-1 inhibitors, several robust methods are employed to demonstrate target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to verify drug-target interaction in intact cells and tissues.[11] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13] When a small molecule inhibitor binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates treated with the inhibitor to various temperatures and quantifying the amount of soluble Mcl-1 remaining, a thermal shift can be observed, confirming direct binding.[14][15]
-
Cell Treatment: Culture Mcl-1-dependent cancer cells (e.g., MV4-11, HCT116) to ~80% confluency. Treat cells with the Mcl-1 inhibitor at the desired concentration (e.g., 5 µM) or with a vehicle control (e.g., 0.1% DMSO) for 2-4 hours.[14]
-
Cell Harvesting: Harvest the cells, wash once with PBS, and resuspend in a suitable buffer like HBSS.
-
Lysate Preparation: Aliquot the cell suspension. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes, followed by rapid cooling on ice.[13][14]
-
Lysis: Lyse the cells by subjecting them to multiple freeze-thaw cycles (e.g., using liquid nitrogen or a dry ice/ethanol bath, followed by thawing at 37°C).[13][14]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Mcl-1 protein in each sample by Western blotting using a specific Mcl-1 antibody.
-
Data Interpretation: In inhibitor-treated samples, a greater amount of soluble Mcl-1 will be detected at higher temperatures compared to the vehicle control, indicating thermal stabilization upon binding.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., BIM, BAK, PUMA) within the cell.[10][16] This assay provides functional evidence of target engagement. Following cell treatment with the inhibitor, Mcl-1 is immunoprecipitated, and the co-precipitated proteins are analyzed. A reduction in the amount of co-precipitated pro-apoptotic proteins in inhibitor-treated cells compared to controls indicates successful disruption of the protein-protein interaction.[14][17]
-
Cell Treatment: Culture cancer cells and treat with the Mcl-1 inhibitor or vehicle control for a specified time (e.g., 24 hours).[14]
-
Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., a buffer containing NP-40 or similar mild detergents) supplemented with protease inhibitors to preserve protein complexes.[18] Keep samples on ice.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.[18][19]
-
Immunoprecipitation: Add a primary antibody against Mcl-1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.[19]
-
Washing: Pellet the beads by centrifugation and wash them multiple times (3-5x) with cold lysis buffer to remove non-specifically bound proteins.[18]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing with antibodies for Mcl-1 and its known binding partners (e.g., BIM, PUMA, BAK).
-
Data Interpretation: A successful Mcl-1 inhibitor will show a marked decrease in the signal for pro-apoptotic proteins in the IP fraction compared to the vehicle-treated control, while the amount of immunoprecipitated Mcl-1 remains constant.
Measuring Downstream Effects of Target Engagement
The ultimate goal of an Mcl-1 inhibitor is to induce apoptosis. Measuring apoptotic markers provides crucial indirect evidence that target engagement is translating into the desired biological effect.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3][20] PI is a nucleic acid stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3]
-
Cell Treatment: Seed cancer cells in a multi-well plate and treat with various concentrations of the Mcl-1 inhibitor or vehicle for a predetermined time (e.g., 24-48 hours).[14][17]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the stained cells immediately on a flow cytometer. Use a 488 nm laser for excitation.[3] Collect the Annexin V-FITC signal in the green fluorescence channel (e.g., FL1) and the PI signal in the red fluorescence channel (e.g., FL3).[3]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. A dose-dependent increase in the percentage of Annexin V-positive cells confirms the pro-apoptotic activity of the inhibitor.[17]
-
Figure 3. Logical flow from target engagement to cellular apoptosis.
Quantitative Analysis of Mcl-1 Inhibitor Activity
The efficacy of Mcl-1 inhibitors is quantified using various biochemical and cell-based assays. The data allows for direct comparison between different compounds. Below are tables summarizing representative data for well-studied Mcl-1 inhibitors.
Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors
This table shows the potency and selectivity of inhibitors in cell-free biochemical assays. Lower values indicate higher affinity.
| Compound | Mcl-1 Ki (nM) | Mcl-1 IC50 (nM) | Bcl-2 IC50 (nM) | Bcl-xL IC50 (nM) | Reference |
| AZD5991 | 0.2 | 0.72 | 20,000 | 36,000 | [15][22] |
| S63845 | <1.2 | N/A | >10,000 | >10,000 | [22] |
| A-1210477 | 0.45 | N/A | N/A | N/A | [22] |
| UMI-77 | N/A | N/A | N/A | N/A | [10] |
| Compound 26 | <0.2 | N/A | N/A | N/A | [23] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. N/A: Not available in cited sources.
Table 2: Cellular Activity of Mcl-1 Inhibitors in Dependent Cancer Cell Lines
This table shows the functional outcome of target engagement, measured as the concentration required to inhibit cell growth or viability by 50% (GI50/IC50).
| Compound | Cell Line | Cancer Type | Cellular IC50/GI50 (µM) | Reference |
| S63845 | HCT116 | Colorectal Cancer | ~5 (in combination) | [14] |
| A-1210477 | CLL Cells | Chronic Lymphocytic Leukemia | 3 - 30 (induces apoptosis) | [17] |
| UMI-77 | PANC-1 | Pancreatic Cancer | 3.4 - 12.5 | [10] |
| Compound 26 | NCI-H929 | Multiple Myeloma | 0.12 | [23] |
Conclusion
The successful development of Mcl-1 inhibitors as cancer therapeutics hinges on the rigorous validation of target engagement in a physiologically relevant context. Methodologies such as the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP) provide direct and functional proof of inhibitor binding and mechanism of action at the molecular level. Furthermore, downstream assays like flow cytometry for apoptosis confirm that this engagement translates into the desired biological outcome of cancer cell death. The combination of these techniques, supported by robust quantitative data, is essential for the preclinical evaluation and clinical advancement of this promising class of targeted therapies.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. annualreviews.org [annualreviews.org]
- 12. huber.embl.de [huber.embl.de]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of Mcl-1 Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Mcl-1 inhibitor 3, a potent and orally active macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies. This compound has demonstrated significant potential in preclinical studies, exhibiting high binding affinity, cellular potency, and in vivo anti-tumor efficacy.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, also referred to as compound 1 in the primary literature.[1][2]
| Parameter | Value | Assay |
| Binding Affinity (Ki) | 0.061 nM | Mcl-1 HTRF/TR-FRET Assay |
| Cellular Potency (IC50) | 19 nM | OPM-2 Cell Viability Assay |
Table 1: In Vitro Activity of this compound. This table highlights the sub-nanomolar binding affinity and potent cellular activity of this compound.
| Dose Administration (Oral) | Tumor Growth Inhibition (TGI) | Tumor Regression | Animal Model |
| 30 mg/kg | 44% | - | OPM-2 Multiple Myeloma Xenograft |
| 60 mg/kg | - | 34% | OPM-2 Multiple Myeloma Xenograft |
Table 2: In Vivo Efficacy of this compound. This table summarizes the dose-dependent anti-tumor effects observed with oral administration of this compound in a multiple myeloma xenograft model.[1] Notably, no body weight loss was observed in the treated mice, suggesting a favorable toxicity profile at efficacious doses.[1]
Mechanism of Action
Mcl-1 is a key regulator of the intrinsic apoptotic pathway.[3] It sequesters the pro-apoptotic proteins Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity.[4] This competitive binding displaces pro-apoptotic proteins like Bak, leading to their activation, MOMP, and ultimately, apoptosis. In vivo studies have confirmed that this compound disrupts the Mcl-1/Bak interaction.[1]
Signaling Pathway
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound disrupts the Mcl-1-mediated sequestration of pro-apoptotic proteins Bak and Bim, leading to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mcl-1 HTRF/TR-FRET Assay
This assay is used to determine the binding affinity (Ki) of the inhibitor to the Mcl-1 protein.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. It measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that binds to Mcl-1 will disrupt the interaction with its binding partner, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human Mcl-1 protein (tagged, e.g., with a 6x-His tag).
-
A fluorescently labeled BH3 peptide (e.g., biotinylated Bim-BH3 peptide).
-
Europium cryptate-labeled anti-tag antibody (donor, e.g., anti-6x-His).
-
Allophycocyanin (APC)-labeled streptavidin (acceptor).
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
This compound (serially diluted).
-
-
Procedure:
-
Add Mcl-1 protein and the labeled BH3 peptide to the wells of a low-volume 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the HTRF detection reagents (donor and acceptor fluorophores).
-
Incubate for another defined period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor emission / Donor emission).
-
Plot the HTRF ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
OPM-2 Cell Viability Assay
This assay is used to determine the cytotoxic effect (IC50) of the inhibitor on a cancer cell line that is dependent on Mcl-1 for survival.
Principle: The OPM-2 cell line is a human multiple myeloma cell line known to be dependent on Mcl-1. Cell viability assays, such as those using resazurin (B115843) (e.g., CellTiter-Blue) or tetrazolium salts (e.g., MTT, XTT), measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.
Protocol:
-
Cell Culture:
-
Culture OPM-2 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed OPM-2 cells into a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., CellTiter-Blue) to each well.
-
Incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Figure 2: Experimental Workflow. This diagram outlines the key in vitro and in vivo experiments performed to characterize the pharmacological profile of this compound.
Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity. While the primary publication for this compound does not provide a comprehensive selectivity panel against other Bcl-2 family members, related macrocyclic Mcl-1 inhibitors have shown high selectivity for Mcl-1 over other anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6] For instance, a similar macrocyclic inhibitor, compound 13, demonstrated over 50,000-fold selectivity for Mcl-1 over Bcl-2 and Bcl-xL.[6] This high selectivity is crucial for minimizing off-target effects, particularly the thrombocytopenia associated with Bcl-xL inhibition.
Pharmacokinetics
This compound is described as an orally active compound with good pharmacokinetic properties.[1][2] In vivo studies in mice demonstrated that oral administration led to dose-dependent tumor growth inhibition and regression, indicating sufficient oral bioavailability and exposure to exert its anti-tumor effects.[1]
Conclusion
This compound is a highly potent and selective macrocyclic inhibitor of Mcl-1 with promising preclinical anti-cancer activity. Its sub-nanomolar binding affinity, potent cellular effects in Mcl-1-dependent cancer cells, and significant in vivo efficacy as an oral agent highlight its potential as a therapeutic candidate. Further investigation into its detailed selectivity profile and comprehensive pharmacokinetic and toxicological properties is warranted to support its clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - Journal of Medicinal Chemistry - Figshare [figshare.com]
Mcl-1 inhibitor 3 as a macrocyclic peptide mimetic
An In-depth Technical Guide to Mcl-1 Inhibitor 3: A Macrocyclic Peptide Mimetic
Audience: Researchers, scientists, and drug development professionals.
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] It plays a pivotal role in regulating the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like Bak and Bax.[2][3] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor cell survival and resistance to anti-cancer therapies.[3][4] This has established Mcl-1 as a high-priority target for cancer drug development. This compound, a potent and orally active macrocyclic compound, has emerged as a significant tool for targeting this pathway, functioning as a BH3 mimetic to disrupt the Mcl-1 survival signal.[5][6]
Mechanism of Action: Restoring Apoptosis
Mcl-1 exerts its pro-survival function by binding to and inhibiting pro-apoptotic effector proteins such as Bak and Bax through its BCL-2 homology 3 (BH3) binding groove.[7] This prevents their oligomerization, which is a key step in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation leading to apoptosis.[2]
This compound acts as a BH3 mimetic. It is designed to fit into the BH3 binding groove of Mcl-1 with high affinity, thereby competitively displacing pro-apoptotic proteins like Bak.[5][8] The release of Bak allows it to homo-oligomerize, initiating the apoptotic cascade and programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[8]
Quantitative Pharmacological Data
This compound has demonstrated high potency in both biochemical and cellular assays, as well as significant in vivo efficacy.[5] The key quantitative data are summarized below.
| Parameter | Assay | Value | Reference |
| Binding Affinity (Ki) | Mcl-1 HTRF/TR-FRET Assay | 0.061 nM | [5] |
| Cellular Potency (IC50) | OPM-2 Cell Viability Assay | 19 nM | [5] |
| In Vivo Target Engagement | OPM-2 Luc Assay (Bak Activation) | 8-fold activation at 30 mg/kg14-fold activation at 60 mg/kg | [5] |
| In Vivo Efficacy | OPM-2 Xenograft Model (30 days) | 44% Tumor Growth Inhibition (TGI) at 30 mg/kg34% Tumor Regression at 60 mg/kg | [5] |
Signaling Pathway
The following diagram illustrates the role of Mcl-1 in the intrinsic apoptotic pathway and the mechanism of action for this compound.
Caption: this compound disrupts the Mcl-1/Bak complex, inducing apoptosis.
Experimental Protocols
The characterization of this compound involves a series of biochemical, cellular, and in vivo assays.
Mcl-1 HTRF/TR-FRET Binding Assay
This assay quantitatively measures the binding affinity of this compound to the Mcl-1 protein.[9]
-
Principle: The assay is based on the disruption of the interaction between a terbium-labeled Mcl-1 protein (donor) and a fluorescently labeled BH3 peptide (acceptor). In the absence of an inhibitor, the proximity of the donor and acceptor allows for Förster Resonance Energy Transfer (FRET). The inhibitor competes with the BH3 peptide for binding to Mcl-1, leading to a decrease in the FRET signal that is proportional to the inhibitor's binding affinity.[9]
-
Methodology:
-
Recombinant terbium-labeled Mcl-1 protein and a dye-labeled BH3 peptide are incubated in an assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The time-resolved fluorescence is measured at two wavelengths (donor and acceptor emission).
-
The ratio of the signals is used to calculate the degree of inhibition, and the data is fitted to determine the inhibitor constant (Ki).
-
OPM-2 Cell Viability Assay
This assay determines the cytotoxic effect of the inhibitor on a Mcl-1 dependent multiple myeloma cell line (OPM-2).[5]
-
Principle: Cell viability is assessed by measuring the level of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in the number of viable cells.[9]
-
Methodology:
-
OPM-2 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
A reagent that lyses the cells and measures ATP via a luciferase reaction (e.g., CellTiter-Glo®) is added.[9]
-
Luminescence, which is proportional to the ATP concentration, is measured using a plate reader.
-
The data is normalized to vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated.[9]
-
In Vivo Bak Activation Assay (OPM-2 Luc Assay)
This assay measures the on-target effect of the inhibitor by detecting the activation of Bak in a mouse xenograft model.[5]
-
Principle: The assay is based on the detection of activated Bak in tumor cells. The OPM-2 cell line is engineered to express a reporter (e.g., luciferase) system that is linked to Bak activation.
-
Methodology:
-
Nude mice are subcutaneously injected with OPM-2 cells engineered with a luciferase reporter (OPM-2 Luc).
-
Once tumors are established, mice are treated with single oral doses of this compound (e.g., 10, 30, or 60 mg/kg) or vehicle.[5]
-
After a set time (e.g., 6 hours), tumors are harvested and lysates are prepared.
-
The level of activated Bak is quantified, for instance, via electrochemiluminescence.[5]
-
The fold-change in Bak activation is calculated relative to the vehicle control group.
-
Experimental Workflow
The preclinical evaluation of a macrocyclic peptide mimetic like this compound follows a logical progression from initial binding to in vivo efficacy.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. MCL1 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. Mcl1 — 3decision [3decision.discngine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Understanding Mcl-1 Dependency in Tumor Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical survival factor for a multitude of human cancers. Its overexpression is a common feature in both hematological malignancies and solid tumors, where it plays a pivotal role in tumorigenesis, maintenance, and resistance to conventional therapies.[1][2] This guide provides a comprehensive overview of Mcl-1 dependency in tumor models, detailing the underlying molecular mechanisms, experimental methodologies to assess this dependency, and a summary of preclinical data for targeted inhibitors.
The Critical Role of Mcl-1 in Cancer Survival
Mcl-1 functions by sequestering pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the direct executioners of apoptosis, Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3][4] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 is a short-lived protein, making cancer cells that are dependent on it particularly vulnerable to therapeutic agents that disrupt its function or expression.[3] This dependency creates a therapeutic window for selective Mcl-1 inhibitors, which have shown significant promise in preclinical studies.
Data Presentation: Efficacy of Mcl-1 Inhibitors
The development of potent and selective Mcl-1 inhibitors has provided valuable tools to probe Mcl-1 dependency and has shown promising anti-tumor activity. The following tables summarize the in vitro and in vivo efficacy of three key Mcl-1 inhibitors: S63845, AZD5991, and AMG-176.
Table 1: In Vitro Efficacy of Mcl-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| S63845 | Multiple Myeloma | H929 | <100 | [5][6] |
| Multiple Myeloma | AMO1 | <100 | [5] | |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 4-233 | [5] | |
| Acute Myeloid Leukemia (AML) | MV4-11 | 4-233 | [5][7] | |
| Lymphoma | Various | <100 (sensitive lines) | [5][6] | |
| AZD5991 | Acute Myeloid Leukemia (AML) | MOLP-8 | 33 | [8] |
| Acute Myeloid Leukemia (AML) | MV4-11 | 24 | [8] | |
| Multiple Myeloma | Various | <100 (in 7/19 cell lines) | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H23 | 190 | [9] | |
| AMG-176 | B-cell Lymphoma | OCI-LY1 | 210 | [10] |
| B-cell Lymphoma | TMD8 | 1450 | [10] | |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Induces cell death at ≥100 | [11] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| S63845 | Multiple Myeloma (H929 xenograft) | 25 mg/kg, i.v. | 103% Tumor Growth Inhibition (TGI) | [5] |
| Multiple Myeloma (AMO1 xenograft) | 25 mg/kg, i.v. | 114% TGI, complete regression in 7/8 mice | [5] | |
| Acute Myeloid Leukemia (MV4-11 xenograft) | 12.5 mg/kg, i.v. | 86% TGI | [5] | |
| AZD5991 | Multiple Myeloma (xenograft) | Single i.v. dose | Tumor regression | [8][12] |
| Acute Myeloid Leukemia (xenograft) | Single i.v. dose | Tumor regression | [8][12] | |
| Multiple Myeloma (MM.1S xenograft) | 100 mg/kg, i.v. | Complete tumor regression in 7/7 mice | [9] | |
| AMG-176 | Acute Myeloid Leukemia (xenograft) | Oral administration | Inhibition of tumor growth | [13] |
| Multiple Myeloma (xenograft) | Oral administration | Inhibition of tumor growth | [13] |
Mandatory Visualization
The following diagrams illustrate key concepts related to Mcl-1 dependency.
Caption: Mcl-1 Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for Mcl-1 Dependency.
References
- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. apexbt.com [apexbt.com]
- 6. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
The Potential of Mcl-1 Inhibitors in Solid Tumor Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the Bcl-2 family, has emerged as a critical and compelling target in oncology. Its overexpression is a frequent event in a wide array of solid tumors, where it plays a pivotal role in tumor initiation, progression, and resistance to conventional therapies. This guide provides a comprehensive technical overview of the burgeoning field of Mcl-1 inhibitors, with a specific focus on their potential in solid tumor research. We delve into the core mechanism of action, present preclinical data for leading inhibitor candidates, detail essential experimental protocols, and visualize the complex biological pathways and research workflows.
The Core Rationale: Why Target Mcl-1 in Solid Tumors?
Mcl-1 is a central regulator of the intrinsic apoptotic pathway, acting as a molecular brake on programmed cell death. It sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1] In many solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, the MCL1 gene is frequently amplified, leading to protein overexpression.[2][3] This heightened level of Mcl-1 confers a significant survival advantage to cancer cells, allowing them to evade apoptosis triggered by cellular stress, DNA damage, and a variety of anticancer agents.[2][4] Consequently, Mcl-1 has been identified as a key driver of resistance to both conventional chemotherapies and targeted agents.[2][4] The development of small molecule inhibitors that directly target the BH3-binding groove of Mcl-1 offers a promising therapeutic strategy to restore apoptotic sensitivity and overcome drug resistance in these challenging malignancies.
Leading Mcl-1 Inhibitors in Preclinical and Clinical Development
A number of potent and selective Mcl-1 inhibitors have been developed and are currently in various stages of preclinical and clinical investigation. This section provides an overview of some of the most prominent candidates.
Data Presentation: In Vitro Efficacy of Mcl-1 Inhibitors in Solid Tumor Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of key Mcl-1 inhibitors across a panel of solid tumor cell lines, demonstrating their single-agent activity.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| S63845 | Triple-Negative Breast Cancer | MDA-MB-468 | ~30 | [5] |
| Triple-Negative Breast Cancer | HCC-1143 | Synergistic with cisplatin | [5] | |
| Non-Small Cell Lung Cancer | NCI-H23 | Sensitive | [6] | |
| Pancreatic Cancer | SUIT-020 | ~1000 | [7] | |
| Pancreatic Cancer | MiaPaca2 | >10000 | [7] | |
| Pancreatic Cancer | Panc89 | >10000 | [7] | |
| AMG-176 | Breast Cancer | Panel of cell lines | Sensitive | [8] |
| AZD5991 | Non-Small Cell Lung Cancer | NCI-H23 | ~190 | [9] |
| Non-Small Cell Lung Cancer | A427 | 90 | [8] | |
| Triple-Negative Breast Cancer | SUM-149 | Effective in vivo | ||
| VU661013 | ER+ Breast Cancer | Various | Synergistic with ABT-263 | [3] |
| AT-101 (Gossypol) | Non-Small Cell Lung Cancer | Clinical trials | Limited single-agent activity | [4] |
| Gastroesophageal Cancer | Clinical trial | Complete responses with combination therapy | [10] |
Data Presentation: In Vivo Efficacy of Mcl-1 Inhibitors in Solid Tumor Xenograft Models
This table presents the in vivo anti-tumor activity of Mcl-1 inhibitors in various solid tumor xenograft models.
| Inhibitor | Cancer Model | Dosing & Route | Key Efficacy Results | Reference |
| Compound 26 (analogue of S63845) | NSCLC (A427) Xenograft | Not specified | Enhanced growth inhibition with docetaxel | [8] |
| SCLC (NCI-H1048) Xenograft | Not specified | Synergistic with topotecan | [8] | |
| AZD5991 | Triple-Negative Inflammatory Breast Cancer (SUM-149) Orthotopic Xenograft | 30 mg/kg, IV, once weekly for 4 weeks | Significant tumor regression (p=0.0006) | |
| VU661013 | ER+ Breast Cancer Xenograft | Not specified | Synergistic reduction in tumor growth with ABT-263 | [3] |
| S63845 | Triple-Negative Breast Cancer PDX | Not specified | Synergistic with olaparib (B1684210) in a BRCA1-mutant model | [11] |
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed protocols for fundamental assays used to evaluate the efficacy of Mcl-1 inhibitors.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor in culture medium. Add the desired concentrations to the wells and incubate for the desired treatment period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the Mcl-1 inhibitor in a white-walled 96-well plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of vehicle-treated controls to determine the fold-increase in caspase activity.
In Vivo Solid Tumor Xenograft Study
Principle: Xenograft models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice to study tumor growth and evaluate the efficacy of anti-cancer agents in a living organism.
Protocol (Subcutaneous Model for NSCLC):
-
Animal Model: Use immunodeficient mice, such as BALB/c nude or NOD/SCID mice, aged 6-8 weeks.[12]
-
Cell Preparation: Culture human NSCLC cells (e.g., A427 or NCI-H23) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[13]
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[13]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Mcl-1 inhibitor and/or combination therapy according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The control group should receive the vehicle used to formulate the drug.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Tumor regression may also be observed.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Protocol (Orthotopic Model for Breast Cancer):
-
Animal Model: Use female immunodeficient mice, such as SCID/Beige or nude mice.[14]
-
Cell/Tissue Preparation: Prepare a single-cell suspension of human breast cancer cells (e.g., MDA-MB-231) or small tumor fragments (1-2 mm³) from a patient-derived xenograft (PDX).[14][15]
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the skin to expose the inguinal mammary fat pad.[16] Inject the cell suspension or implant the tumor fragment into the fat pad.[14][16] Suture the incision.
-
Tumor Monitoring and Treatment: Monitor for tumor development by palpation. Once tumors are established, proceed with treatment and monitoring as described for the subcutaneous model.[14]
Visualizing the Science: Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis Regulation
Caption: Mcl-1's role in inhibiting apoptosis and the mechanism of Mcl-1 inhibitors.
Experimental Workflow for Preclinical Evaluation of an Mcl-1 Inhibitor
Caption: A typical preclinical workflow for evaluating an Mcl-1 inhibitor.
Logical Relationships in Targeting Mcl-1 in Solid Tumors
Caption: The logical rationale for the development of Mcl-1 inhibitors for solid tumors.
Conclusion and Future Directions
The preclinical data for Mcl-1 inhibitors in solid tumors are highly encouraging, demonstrating potent single-agent activity in Mcl-1-dependent cancers and significant synergistic effects when combined with standard-of-care chemotherapies and other targeted agents. The ability of these inhibitors to restore the natural process of apoptosis in cancer cells represents a powerful therapeutic strategy.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to Mcl-1 inhibitor therapy is crucial for the successful clinical translation of these agents.
-
Rational Combination Strategies: Further exploration of synergistic combinations with other anticancer drugs will be essential to maximize efficacy and overcome potential resistance mechanisms.
-
Clinical Trials in Solid Tumors: As more Mcl-1 inhibitors advance through clinical development, their evaluation in a broader range of solid tumor types will be critical to define their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. spandidos-publications.com [spandidos-publications.com]
The Role of the BH3-Binding Groove in Mcl-1 Inhibitor 3 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers and is strongly associated with tumor progression and resistance to conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bak and Bax, through a surface pocket known as the BH3-binding groove. The development of small molecule inhibitors that target this groove and disrupt these protein-protein interactions represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the interaction between Mcl-1 and a potent small molecule, Mcl-1 inhibitor 3, with a focus on the pivotal role of the BH3-binding groove.
Mcl-1 and the BH3-Binding Groove: A Critical Target
The BH3-binding groove of Mcl-1 is a hydrophobic cleft formed by residues from its BH1, BH2, and BH3 domains. This groove accommodates the α-helical BH3 domain of pro-apoptotic proteins like Bim, Puma, and Noxa. By binding to these pro-apoptotic partners, Mcl-1 prevents them from activating the effector proteins Bax and Bak, thereby inhibiting the mitochondrial pathway of apoptosis. The unique topology and charge distribution of the Mcl-1 BH3-binding groove distinguish it from other pro-survival Bcl-2 family members, allowing for the design of selective inhibitors.
This compound: A Potent and Selective Antagonist
This compound is a macrocyclic compound designed to specifically target the BH3-binding groove of Mcl-1. Its mechanism of action involves competitively displacing pro-apoptotic BH3-only proteins from Mcl-1, thereby liberating them to activate Bax and Bak. This leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Quantitative Data for this compound Interaction
The binding affinity and cellular potency of this compound have been characterized using various biochemical and cell-based assays.
| Parameter | Value | Assay | Reference |
| Ki | 0.061 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1] |
| IC50 | 19 nM | OPM-2 Cell Viability Assay | [1] |
Signaling Pathway of Mcl-1 Inhibition
The inhibition of Mcl-1 by inhibitor 3 triggers a cascade of events within the intrinsic apoptotic pathway. The following diagram illustrates this signaling cascade.
Caption: Mcl-1 inhibition signaling pathway.
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled BH3 peptide from the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein (e.g., 100 nM stock)
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim BH3 peptide, 10 nM stock)
-
This compound (serial dilutions)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 10 µL of the this compound dilutions. For control wells, add 10 µL of assay buffer (for maximum polarization) or a known potent Mcl-1 binder (for minimum polarization).
-
Prepare a master mix containing the fluorescently labeled BH3 peptide probe at a final concentration of 1 nM and Mcl-1 protein at a final concentration of 5 nM in assay buffer.
-
Add 10 µL of the master mix to each well of the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: FP Assay
Caption: Fluorescence Polarization assay workflow.
Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., OPM-2)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
Caspase-Glo® 3/7 Reagent
-
96-well, opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
Conclusion
The BH3-binding groove of Mcl-1 is a well-validated target for the development of anti-cancer therapeutics. This compound demonstrates high-affinity binding to this groove, leading to the disruption of Mcl-1's pro-survival function and the induction of apoptosis in Mcl-1-dependent cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting the Mcl-1 BH3-binding groove.
References
Methodological & Application
Application Notes and Protocols for Mcl-1 Inhibitor 3 In Vitro Cell Viability Assay
These application notes provide a detailed protocol for determining the in vitro efficacy of Mcl-1 Inhibitor 3 by assessing its impact on the viability of cancer cell lines. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.
Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its primary role is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins such as Bak and Bim.[1][2] In many cancers, Mcl-1 is overexpressed, which contributes to tumor cell survival and resistance to conventional therapies.[1] Mcl-1 inhibitors, like this compound, are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby inducing cancer cell death.[1]
This compound is a potent and orally active macrocyclic inhibitor of Mcl-1.[3] It has demonstrated a high binding affinity with a Ki of 0.061 nM.[3]
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | OPM-2 | Cell Viability | 19 | [3] |
Experimental Protocols
This section details the materials and methods for conducting a cell viability assay to evaluate the efficacy of this compound. A common and reliable method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
This compound
-
Cancer cell line (e.g., OPM-2, a human multiple myeloma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the in vitro cell viability MTT assay.
References
Application Notes and Protocols for Mcl-1 Inhibitor HTRF/TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for setting up and performing a Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen for and characterize inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to conventional therapies.[1][3] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of apoptosis.[1][4] This makes Mcl-1 a prime therapeutic target for the development of novel cancer drugs.[1][5]
The HTRF/TR-FRET assay is a robust, sensitive, and high-throughput screening (HTS) compatible method for identifying and characterizing small molecule inhibitors that disrupt the Mcl-1 protein-protein interaction (PPI) with its pro-apoptotic partners.[1][6][7] This application note details the principles, protocols, and data analysis for such an assay.
Assay Principle
The Mcl-1 HTRF/TR-FRET assay is a competitive binding assay. The fundamental principle relies on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or FITC) when they are in close proximity.[1][8]
In this assay setup:
-
Recombinant Mcl-1 protein, typically with an affinity tag (e.g., His-tag or MBP-tag), is used.
-
An antibody specific to the tag, conjugated to the donor fluorophore (e.g., Anti-His-Tb), is added.
-
A synthetic peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Noxa), labeled with the acceptor fluorophore (e.g., FITC-Bak-BH3), serves as the tracer.[1][5]
When the fluorescently labeled peptide binds to the Mcl-1 protein, the donor and acceptor fluorophores are brought into close proximity. Excitation of the donor results in FRET to the acceptor, leading to a high TR-FRET signal.[1] When a small molecule inhibitor is introduced, it competes with the labeled peptide for the same binding pocket on Mcl-1.[1] This displacement separates the donor and acceptor, causing a decrease in the TR-FRET signal that is proportional to the inhibitor's potency.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Oral, Beyond-Rule-of-Five Mcl-1 Protein-Protein Interaction Modulator with the Potential of Treating Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening | Semantic Scholar [semanticscholar.org]
- 7. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Mcl-1 Inhibitor Dosage in an OPM-2 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the appropriate dosage of an Mcl-1 inhibitor, specifically AMG-176, in an OPM-2 multiple myeloma xenograft model. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction to Mcl-1 in Multiple Myeloma
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. In multiple myeloma, the overexpression of Mcl-1 is a key factor in promoting tumor cell survival, progression, and resistance to therapy.[1] The survival of multiple myeloma cells is often dependent on signals from the bone marrow microenvironment, including cytokines like Interleukin-6 (IL-6).[2] These signals activate intracellular pathways such as the JAK/STAT, PI3K/AKT, and MAPK pathways, which in turn upregulate Mcl-1 expression, thereby preventing apoptosis.[2] Targeting Mcl-1 is therefore a promising therapeutic strategy for this malignancy.
Mcl-1 Signaling Pathway in Multiple Myeloma
The diagram below illustrates the central role of Mcl-1 in promoting multiple myeloma cell survival and how it is regulated by key signaling pathways.
Caption: Mcl-1 signaling pathways in multiple myeloma.
AMG-176 Dosage and Efficacy in OPM-2 Xenograft Model
AMG-176 is a potent, selective, and orally bioavailable Mcl-1 inhibitor.[3] Preclinical studies using an OPM-2 xenograft model have demonstrated its anti-tumor efficacy. The following table summarizes the dosage, administration schedule, and observed outcomes.
| Mcl-1 Inhibitor | Dosage | Administration Schedule | Efficacy |
| AMG-176 | 30 mg/kg | Twice weekly, oral | Significant tumor growth inhibition |
| 60 mg/kg | Twice weekly, oral | Significant tumor growth inhibition | |
| 50 mg/kg | Once weekly, oral | Significant tumor growth inhibition | |
| 100 mg/kg | Once weekly, oral | Complete tumor regression | |
| Not Specified | Daily, oral | 84% Tumor Growth Inhibition (TGI) to 100% regression |
Note: The exact duration of the treatment schedules was not specified in the reviewed literature. Researchers should optimize the treatment duration based on their experimental design and ethical considerations.
Experimental Protocols
OPM-2 Xenograft Model Establishment
This protocol outlines the steps for establishing a subcutaneous OPM-2 xenograft model in immunodeficient mice.
Caption: Workflow for establishing an OPM-2 xenograft model.
Materials:
-
OPM-2 multiple myeloma cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Maintain OPM-2 cells in exponential growth phase in the recommended culture medium.[4]
-
Cell Harvest:
-
Harvest cells and determine cell viability using a trypan blue exclusion assay. A viability of >95% is required.[4]
-
Wash the cells with sterile PBS.
-
-
Cell Preparation for Injection:
-
Subcutaneous Injection:
-
Inject 0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment Initiation:
In Vivo Efficacy Study Protocol
This protocol provides a general framework for conducting an in vivo efficacy study with an Mcl-1 inhibitor in the established OPM-2 xenograft model.
Procedure:
-
Drug Formulation and Administration:
-
Prepare the Mcl-1 inhibitor (e.g., AMG-176) for oral administration. A sample formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
-
Dosing:
-
Administer the Mcl-1 inhibitor or vehicle control to the respective groups of mice according to the predetermined schedule (e.g., daily, twice weekly, or once weekly).
-
-
Monitoring:
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on ethical considerations.[4]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by researchers based on their specific experimental needs and institutional guidelines for animal care and use.
References
- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple myeloma: signaling pathways and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cancer Cell Line Efficacy Studies [jax.org]
- 7. Apoptosis of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of an Mcl-1 Inhibitor in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its primary function is to sequester pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a known driver of tumorigenesis and is associated with resistance to various cancer therapies, making it a high-priority target for drug development.[1][2]
The development of potent, selective, and orally bioavailable Mcl-1 inhibitors, such as AMG 176, represents a significant advancement in targeting Mcl-1-dependent cancers.[2][3][4] These inhibitors function as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity. This action displaces pro-apoptotic proteins, leading to Bak/Bax-dependent mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[5][6]
This document provides a detailed protocol for the oral administration of a representative Mcl-1 inhibitor (e.g., AMG 176) in preclinical mouse models of cancer. It includes methodologies for formulation, administration, and efficacy assessment, along with a summary of expected quantitative outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of the Mcl-1 inhibitor AMG 176 in mouse xenograft models.
Table 1: In Vivo Efficacy of Oral Mcl-1 Inhibitor (AMG 176) in OPM-2 Multiple Myeloma Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| 30 | Oral Gavage | 2 days on, 5 days off | 54% Tumor Growth Inhibition (TGI) | [7] |
| 60 | Oral Gavage | 2 days on, 5 days off | 21% Tumor Regression | [7] |
Table 2: Pharmacodynamic Effects of Oral Mcl-1 Inhibitor (AMG 176) in Humanized Mcl-1 Knock-in Mice
| Biomarker | Effect | Significance | Reference |
| B cells | Reduction | Indicates on-target activity | [3][4] |
| Monocytes | Reduction | Indicates on-target activity | [3][4] |
| Neutrophils | Reduction | Indicates on-target activity | [3][4] |
Experimental Protocols
Mcl-1 Inhibitor Formulation for Oral Gavage
This protocol describes the preparation of a suspension formulation suitable for oral administration in mice, based on methodologies for compounds like AMG 176 (Tapotoclax).[8]
Materials:
-
Mcl-1 Inhibitor (e.g., AMG 176)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the Mcl-1 inhibitor (e.g., 20 mg/mL) in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. A common vehicle composition is a mixture of PEG300, Tween-80, and Saline. For example, to prepare 1 mL of the final dosing solution, one might use 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.[8]
-
Prepare Dosing Solution:
-
To create a 2 mg/mL dosing solution, add 100 µL of the 20 mg/mL Mcl-1 inhibitor stock solution to 400 µL of PEG300 and mix thoroughly.[8]
-
Add 50 µL of Tween-80 to the mixture and vortex to ensure it is homogenous.[8]
-
Add 450 µL of Saline to bring the final volume to 1 mL.[8]
-
Vortex the final suspension thoroughly before each use to ensure uniform distribution of the inhibitor.
-
Note: The final concentration of DMSO should be kept low (e.g., ≤10%) to minimize toxicity. The vehicle composition may need to be optimized for specific inhibitors.
Oral Administration via Gavage in Mice
This protocol outlines the procedure for administering the formulated Mcl-1 inhibitor to mice bearing tumor xenografts.
Materials:
-
Formulated Mcl-1 inhibitor
-
Appropriate mouse strain with established tumors (e.g., NSG mice for PDX models)
-
Animal balance
-
Oral gavage needles (flexible or rigid, 20-22 gauge)
-
1 mL syringes
Procedure:
-
Animal Preparation: Randomize mice with established, palpable tumors (e.g., 150-200 mm³) into treatment and vehicle control groups.
-
Dose Calculation: Weigh each mouse immediately before dosing. Calculate the required volume of the dosing solution based on the mouse's body weight and the target dose (e.g., for a 60 mg/kg dose in a 20 g mouse using a 2 mg/mL solution, the volume would be 0.6 mL, which is a high volume for a mouse. A more concentrated formulation may be required, or the dose may be split. A typical maximum gavage volume is 10 mL/kg, or 0.2 mL for a 20g mouse).
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle smoothly and carefully into the esophagus. Do not force the needle.
-
Once in position, dispense the calculated volume of the inhibitor suspension or vehicle control.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Dosing Schedule: Administer the treatment according to the planned schedule. A discontinuous schedule, such as 2 consecutive days of dosing followed by 5 days of rest, repeated for several weeks, has been shown to be effective and well-tolerated for AMG 176.[9]
-
Monitoring:
-
Monitor animal body weight and overall health at least twice weekly.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = Length × Width²/2).
-
The experimental endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when animals show signs of significant toxicity (e.g., >20% body weight loss).
-
Visualizations
Mcl-1 Signaling Pathway and Inhibition
Caption: Mcl-1 inhibition disrupts the sequestration of pro-apoptotic proteins, triggering apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo study of an oral Mcl-1 inhibitor in mouse xenograft models.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
Mcl-1 inhibitor 3 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional cancer therapies. Mcl-1 inhibitor 3 is a potent and orally active macrocyclic inhibitor of Mcl-1, demonstrating a high affinity with a Ki of 0.061 nM. In cell-based assays, it has shown an IC50 of 19 nM in OPM-2 multiple myeloma cells, highlighting its potential as a valuable tool for cancer research and drug development.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C40H52ClF2N5O7S | [1] |
| Molecular Weight | 820.38 g/mol | [1] |
| Binding Affinity (Ki) | 0.061 nM | [1] |
| Inhibitory Conc. (IC50) | 19 nM (in OPM-2 cells) | [1] |
| Storage (Powder) | -20°C for up to 2 years | [2] |
| Storage (in DMSO) | -80°C for up to 6 months | [2] |
| Storage (in DMSO) | 4°C for up to 2 weeks | [2] |
Solubility and Preparation for Cell Culture
Solubility:
While a specific maximum solubility value for this compound in DMSO is not publicly available, it is common practice to prepare stock solutions of similar small molecule inhibitors in the range of 10-50 mM in anhydrous DMSO.[3] For this compound, with a molecular weight of 820.38 g/mol , a 10 mM stock solution would be prepared by dissolving 8.20 mg in 1 mL of DMSO.
Protocol for Preparation of Stock Solution:
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 8.20 mg for 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.
-
Mixing: Vortex the solution thoroughly to dissolve the compound. If the compound does not dissolve completely, sonication in an ultrasonic bath for 10-15 minutes may be required. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]
Experimental Protocol: Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on the viability of a cancer cell line, using OPM-2 multiple myeloma cells as an example.
Materials:
-
OPM-2 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (10 mM stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed OPM-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For CellTiter-Glo®, this typically involves adding the reagent to each well, incubating for a short period, and then measuring the luminescence.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a pro-survival protein that sequesters pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of apoptosis. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1. This competitive binding displaces pro-apoptotic proteins, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis.
References
Application Notes and Protocols: Synergistic Targeting of Mcl-1 and Bcl-2 with Mcl-1 Inhibitor 3 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1) often being overexpressed in various hematological malignancies and solid tumors. This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Venetoclax (B612062), a selective Bcl-2 inhibitor, has shown significant clinical efficacy in several cancers. However, resistance to venetoclax can emerge, often mediated by the upregulation or dependence on other anti-apoptotic proteins, most notably Mcl-1.
This has led to the rational combination of Bcl-2 and Mcl-1 inhibitors to simultaneously block these key survival pathways, inducing synergistic apoptosis in cancer cells. This document provides detailed application notes and protocols for studying the combination of Mcl-1 inhibitor 3 and venetoclax. This compound is a potent and orally active macrocyclic Mcl-1 inhibitor with a Ki of 0.061 nM. Due to the limited availability of public data on "this compound" in combination with venetoclax, this document will also refer to other well-characterized Mcl-1 inhibitors, such as S63845 , AMG-176 , and AZD5991 , as representative examples to illustrate the principles and methodologies of dual Mcl-1/Bcl-2 inhibition.
Signaling Pathway: Dual Inhibition of Mcl-1 and Bcl-2
The combination of an Mcl-1 inhibitor and venetoclax targets two critical anti-apoptotic proteins, leading to the liberation of pro-apoptotic proteins and subsequent activation of the apoptotic cascade.
Quantitative Data Summary
The combination of Mcl-1 inhibitors and venetoclax has demonstrated synergistic anti-tumor activity across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Single-Agent and Combination IC50 Values
| Cell Line | Cancer Type | Mcl-1 Inhibitor (IC50, nM) | Venetoclax (IC50, nM) | Combination (IC50, nM) | Mcl-1 Inhibitor Used |
| OPM-2 | Multiple Myeloma | 19 | - | - | This compound |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10 | >1000 | Synergistic | S63845 |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10 | >1000 | Synergistic | S63845 |
| MM.1S | Multiple Myeloma | - | - | Synergistic | S63845 |
| KMS12-BM | Multiple Myeloma | - | - | Synergistic | S63845 |
Table 2: Synergy Analysis using Combination Index (CI)
The Chou-Talalay method is commonly used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Mcl-1 Inhibitor | Combination Effect | CI Value | Reference |
| T-ALL cell lines | T-cell ALL | S63845 | Synergistic | < 1 | |
| AML cell lines | Acute Myeloid Leukemia | AZD5991 | Synergistic | < 1 | |
| CLL primary samples | Chronic Lymphocytic Leukemia | AMG-176 | Additive to Synergistic | Additive/ < 1 |
Table 3: Apoptosis Induction by Combination Treatment
| Cell Line/Sample Type | Cancer Type | Treatment | % Apoptotic Cells | Reference |
| Baseline CLL samples | Chronic Lymphocytic Leukemia | 100 nM Venetoclax + 100-300 nM AMG-176 | 40-100% | |
| Post-treatment CLL samples | Chronic Lymphocytic Leukemia | 100 nM Venetoclax + 100-300 nM AMG-176 | 10-80% | |
| T-ALL cell lines | T-cell ALL | 200 nM S63845 | Significant PARP cleavage |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and venetoclax, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and venetoclax in culture medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and the combination using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
-
Protocol 2: Apoptosis Assessment by Annexin V Staining
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cells treated as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of this compound, venetoclax, or their combination for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is used to determine if this compound and venetoclax disrupt the binding of Mcl-1 and Bcl-2 to pro-apoptotic proteins like BIM.
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer (e.g., 1% CHAPS buffer)
-
Antibodies for Mcl-1, Bcl-2, and BIM
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Lyse treated and untreated cells in cold Co-IP lysis buffer containing protease inhibitors.
-
-
Pre-clearing:
-
Pre-clear the lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-BIM) overnight at 4°C.
-
-
Immune Complex Capture:
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against the interacting partners (e.g., anti-Mcl-1 and anti-Bcl-2) to assess changes in binding.
-
Conclusion
The combination of an Mcl-1 inhibitor, such as this compound, with the Bcl-2 inhibitor venetoclax represents a promising therapeutic strategy for various cancers. The protocols and data presented here provide a framework for researchers to investigate the synergistic effects and mechanisms of action of this combination. By utilizing these methods, researchers can further elucidate the potential of dual Mcl-1 and Bcl-2 inhibition in preclinical models and contribute to the development of more effective cancer therapies.
Application Notes and Protocols: Caspase-3/7 Activation Assay with Mcl-1 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. It plays a pivotal role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the activation of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Mcl-1 is a common resistance mechanism in various cancers, making it a prime target for therapeutic intervention.[4] Mcl-1 inhibitors are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.[3][4] This document provides a detailed protocol for assessing the activation of Caspase-3 and Caspase-7 in response to a potent and specific Mcl-1 inhibitor, referred to as Mcl-1 inhibitor 3.
This compound is a highly potent, orally active macrocyclic inhibitor of Mcl-1 with a reported Ki of 0.061 nM and an IC50 of 19 nM in an OPM-2 cell viability assay.[5] By inhibiting Mcl-1, this compound is expected to release pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in the activation of effector caspases-3 and -7.[1] The Caspase-Glo® 3/7 Assay is a widely used, sensitive, and high-throughput method to quantify Caspase-3/7 activity.[6][7][8] This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3 and -7, generating a luminescent signal that is proportional to caspase activity.[6][8]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
This section details the protocol for a Caspase-3/7 activation assay using a luminescent-based method.
Materials
-
This compound (Stock solution in DMSO)
-
Mcl-1 dependent cancer cell line (e.g., OPM-2, H929)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
White, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega, Cat. No. G8090 or similar)
-
Luminometer
-
Multichannel pipette
Experimental Workflow
The following diagram outlines the key steps in the Caspase-3/7 activation assay.
Caption: Workflow for the Caspase-3/7 activation assay.
Procedure
-
Cell Seeding:
-
Culture the selected Mcl-1 dependent cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 20,000 to 80,000 cells per well in 100 µL of culture medium.[9] The optimal seeding density should be determined for each cell line.
-
Include wells with medium only for background measurements.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.[7]
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[8]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[6]
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 30 to 60 minutes, protected from light.[9][10]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control to determine the fold increase in Caspase-3/7 activity.
-
Plot the fold increase in Caspase-3/7 activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
Data Presentation
The following tables present hypothetical data for the Caspase-3/7 activation assay with this compound in two different Mcl-1 dependent cell lines.
Table 1: Dose-Dependent Activation of Caspase-3/7 by this compound in OPM-2 Cells (6-hour treatment)
| This compound (nM) | Average Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 15,000 | 1,200 | 1.0 |
| 1 | 25,000 | 2,100 | 1.7 |
| 10 | 150,000 | 12,500 | 10.0 |
| 50 | 450,000 | 35,000 | 30.0 |
| 100 | 600,000 | 50,000 | 40.0 |
| 500 | 620,000 | 55,000 | 41.3 |
Table 2: Time-Course of Caspase-3/7 Activation by this compound (100 nM) in H929 Cells
| Treatment Time (hours) | Average Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 | 12,000 | 1,000 | 1.0 |
| 3 | 180,000 | 15,000 | 15.0 |
| 6 | 540,000 | 45,000 | 45.0 |
| 12 | 480,000 | 40,000 | 40.0 |
| 24 | 300,000 | 25,000 | 25.0 |
Summary of Results
Treatment of Mcl-1 dependent cancer cell lines with this compound resulted in a dose- and time-dependent increase in Caspase-3/7 activity. In OPM-2 cells, a significant increase in caspase activation was observed at nanomolar concentrations of the inhibitor after a 6-hour treatment. The time-course experiment in H929 cells showed a peak in Caspase-3/7 activity around 6 hours, followed by a decline, which may be indicative of secondary necrosis or completion of the apoptotic process. These results are consistent with the proposed mechanism of action, where inhibition of Mcl-1 leads to the induction of apoptosis. Similar findings have been reported for other Mcl-1 inhibitors, demonstrating a correlation between Mcl-1 inhibition, caspase activation, and cell death.[11][12]
Troubleshooting
-
High background luminescence: Ensure complete cell lysis and check for potential contamination of reagents.
-
Low signal: Optimize cell seeding density and incubation times. Ensure the Caspase-Glo® 3/7 Reagent is properly reconstituted and stored.
-
High well-to-well variability: Ensure uniform cell seeding and proper mixing of reagents.
The Caspase-3/7 activation assay is a robust and reliable method for evaluating the pro-apoptotic activity of Mcl-1 inhibitors like this compound. The provided protocol and representative data demonstrate the utility of this assay in characterizing the cellular mechanism of action and determining the potency of such compounds in inducing apoptosis. This information is crucial for the preclinical development of novel cancer therapeutics targeting the Mcl-1 pathway.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage response and MCL-1 destruction initiate apoptosis in adenovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. moleculardevices.com [moleculardevices.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mcl-1/Bim Complex Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and resistance of various cancer cells to therapy. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, most notably the BH3-only protein Bim. The interaction between Mcl-1 and Bim is a key regulatory point in the intrinsic apoptosis pathway. Disruption of this complex releases Bim, which can then activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death. Consequently, the Mcl-1/Bim interaction has emerged as a prime target for the development of novel cancer therapeutics.
These application notes provide detailed protocols for assays designed to screen for and characterize small molecule inhibitors that disrupt the Mcl-1/Bim complex. The described methods include biochemical assays suitable for high-throughput screening (HTS) and a cell-based assay for validating inhibitor activity in a physiological context.
Signaling Pathway
The interaction between Mcl-1 and Bim is a central event in the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters Bim, preventing it from activating the downstream effectors of apoptosis.[1] Various cellular stress signals can lead to the upregulation of BH3-only proteins like Bim. When Mcl-1 is inhibited or its capacity to bind Bim is saturated, Bim is released and can then directly activate Bax and Bak, or inhibit other pro-survival Bcl-2 family members, ultimately leading to apoptosis.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is a robust, homogeneous method ideal for HTS of Mcl-1/Bim inhibitors. It measures the proximity of a donor and acceptor fluorophore, each conjugated to one of the interacting partners. Disruption of the interaction by an inhibitor leads to a decrease in the FRET signal.
Materials:
-
Recombinant Human Mcl-1 protein (e.g., His-tagged)
-
Biotinylated Bim BH3 peptide
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (Acceptor)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA, 1 mM DTT
-
384-well low-volume white plates
-
TR-FRET compatible microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration ≤ 1%).
-
Reagent Preparation:
-
Prepare a solution containing Mcl-1 protein and biotinylated-Bim peptide in Assay Buffer.
-
Prepare a detection mixture containing the Tb-conjugated anti-His antibody and Streptavidin-conjugated acceptor in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution to the assay plate.
-
Add 5 µL of the Mcl-1/Bim peptide mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 2 hours to overnight at room temperature, protected from light.[2]
-
-
Data Acquisition: Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (Acceptor).[2][3]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another bead-based, no-wash proximity assay suitable for HTS. It relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity by a biomolecular interaction.
Materials:
-
Recombinant Human Mcl-1 protein (e.g., His-tagged)
-
Biotinylated Bim BH3 peptide
-
AlphaLISA anti-His Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well ProxiPlate
-
AlphaLISA-compatible microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in Assay Buffer (final DMSO concentration ≤ 1%).
-
Assay Procedure:
-
Add 2.5 µL of the compound solution to the assay plate.
-
Add 2.5 µL of a solution containing Mcl-1 protein to each well and incubate for 60 minutes at room temperature.
-
Add 2.5 µL of a solution containing biotinylated-Bim peptide and incubate for 90 minutes at room temperature.
-
Add 2.5 µL of a solution containing anti-His Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of a solution containing Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader with excitation at 680 nm and emission at 615 nm.[4]
-
Data Analysis: Plot the AlphaLISA signal against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay is used to validate the disruption of the Mcl-1/Bim complex by an inhibitor within a cellular environment.
Materials:
-
Cancer cell line expressing endogenous Mcl-1 and Bim (e.g., OCI-AML3, SKBR3).[5][6]
-
Test inhibitor
-
Cell lysis buffer (e.g., 1% CHAPS or Triton X-100 based buffer with protease inhibitors).[6][7]
-
Anti-Mcl-1 or anti-Bim antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibodies for Western blotting (anti-Mcl-1, anti-Bim)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 4-24 hours).[5][6]
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Mcl-1 and Bim to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated Bim with Mcl-1 in the presence of the inhibitor indicates disruption of the complex.
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for the described assays. These values can serve as a reference for assay development and validation.
Table 1: Biochemical Assay Parameters
| Parameter | TR-FRET Assay | AlphaLISA Assay |
| Protein/Peptide | Recombinant His-Mcl-1, Biotin-Bim peptide | Recombinant His-Mcl-1, Biotin-Bim peptide |
| Typical Protein Conc. | 10-50 nM | 10-50 nM |
| Typical Peptide Conc. | 10-50 nM | 10-50 nM |
| Plate Format | 384-well | 384-well |
| Assay Volume | 20 µL | 20 µL |
| Incubation Time | 2 - 18 hours | 3 - 4 hours |
Table 2: Assay Performance Metrics
| Metric | TR-FRET Assay | AlphaLISA Assay |
| Z'-factor | ≥ 0.5[8] | ≥ 0.5 |
| Signal-to-Background (S/B) | > 5 | > 10 |
| Known Inhibitor IC50 (e.g., A-1210477) | 5 - 25 nM | 10 - 50 nM |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the high-throughput screening and validation of Mcl-1/Bim inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential targeting of MCL-1 by a hydrocarbon-stapled BIM BH3 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Mcl-1 Inhibitor 3-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells. Its overexpression is linked to tumor progression and resistance to various cancer therapies.[1][2][3] The development of targeted Mcl-1 inhibitors has shown promise, but the emergence of drug resistance remains a significant clinical challenge.[4][5] Establishing cell lines resistant to specific Mcl-1 inhibitors, such as the hypothetical "Mcl-1 inhibitor 3" (MI-3), is a crucial step in understanding the molecular mechanisms of resistance and developing effective second-line and combination therapies.
This document provides a detailed protocol for generating and characterizing MI-3 resistant cancer cell lines using a gradual dose-escalation method. This approach mimics the development of acquired resistance in a clinical setting.
Data Presentation
Table 1: Representative IC50 Values of Mcl-1 Inhibitors in Parental Cancer Cell Lines
The initial step in developing a resistant cell line is to determine the baseline sensitivity of the parental cell line to the Mcl-1 inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter. Below are representative IC50 values for well-characterized Mcl-1 inhibitors in various cancer cell lines, which can serve as a reference for establishing starting concentrations for "this compound".
| Mcl-1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 |
| AZD5991 | MV4-11 | Acute Myeloid Leukemia | 24 |
| S63845 | H929 | Multiple Myeloma | <100 |
| S63845 | MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10 |
| S63845 | RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10 |
| AMG 176 | Hematologic Cancer Models | Various | Varies |
Note: IC50 values can vary depending on the assay conditions and cell line. It is essential to determine the IC50 for your specific cell line and Mcl-1 inhibitor in your laboratory.
Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines
Once a resistant cell line is established, it is critical to quantify the degree of resistance and characterize its phenotype. The following table provides a template for summarizing these findings.
| Parameter | Parental Cell Line | MI-3 Resistant Cell Line | Fold Resistance |
| IC50 of MI-3 (nM) | e.g., 50 nM | e.g., 500 nM | 10-fold |
| Doubling Time (hours) | e.g., 24 hours | e.g., 28 hours | N/A |
| Mcl-1 Protein Expression (relative to control) | 1.0 | e.g., 2.5 | N/A |
| Bcl-2 Protein Expression (relative to control) | 1.0 | e.g., 3.0 | N/A |
| Caspase-3/7 Activity upon MI-3 treatment (relative to control) | e.g., 8.0 | e.g., 1.5 | N/A |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Parental Cell Lines
Objective: To determine the concentration of MI-3 that inhibits 50% of cell growth in the parental cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (MI-3)
-
DMSO (vehicle for MI-3)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of MI-3 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle-only control (DMSO).
-
Drug Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of MI-3.
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the cell viability against the log of the MI-3 concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Generation of this compound-Resistant Cell Lines by Gradual Dose Escalation
Objective: To establish a cancer cell line with acquired resistance to MI-3.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (MI-3)
-
DMSO
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by continuously exposing the parental cell line to MI-3 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). When the cells become confluent, passage them as you would for the parental line, always maintaining the same concentration of MI-3 in the fresh medium.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and are growing steadily (typically after 2-3 passages), increase the concentration of MI-3 by a factor of 1.5 to 2.
-
Iterative Process: Repeat steps 2 and 3, gradually increasing the drug concentration. If significant cell death occurs (more than 50-60%), reduce the concentration to the previous tolerated level and allow the cells more time to adapt before attempting to increase the dose again.[6]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance and serves as a backup.
-
Establishing a Stable Resistant Line: Continue this process until the cells are able to proliferate in a concentration of MI-3 that is at least 10-fold higher than the initial IC50 of the parental line. At this point, the resistant cell line is considered established.
-
Resistance Stability Check: To ensure the resistance phenotype is stable, culture a subset of the resistant cells in drug-free medium for several passages (e.g., 5-10) and then re-determine the IC50 for MI-3. A stable resistant line should retain its high IC50.
Mandatory Visualizations
Caption: Workflow for developing Mcl-1 inhibitor resistant cell lines.
Caption: Mcl-1 inhibitor resistance signaling pathways.
References
- 1. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BH3 Profiling for Predicting Sensitivity to Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells and a key mediator of resistance to various cancer therapies.[1][2][3] Consequently, small molecule inhibitors targeting Mcl-1 have emerged as a promising therapeutic strategy. However, identifying patients who are most likely to respond to Mcl-1 inhibition is a significant clinical challenge. BH3 profiling is a functional assay that assesses a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming," and can identify the specific anti-apoptotic proteins, such as Mcl-1, that a cancer cell depends on for survival.[4][5][6] This powerful technique can predict sensitivity to BH3 mimetic drugs, including Mcl-1 inhibitors, making it an invaluable tool in precision oncology.[2][4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing BH3 profiling to predict cellular sensitivity to Mcl-1 inhibitors.
Mcl-1 Signaling in Apoptosis
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "effector" proteins, BAX and BAK, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[3][7] Mcl-1 also sequesters pro-apoptotic "BH3-only" proteins like BIM and PUMA. The decision between cell survival and apoptosis is determined by the balance of interactions between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial outer membrane. In Mcl-1 dependent cancer cells, the overexpression of Mcl-1 sequesters an abundance of pro-apoptotic proteins, rendering the cells "primed" for apoptosis and highly susceptible to Mcl-1 inhibition.
Mcl-1 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of Mcl-1.[3] This competitive binding displaces the pro-apoptotic proteins previously sequestered by Mcl-1, leading to BAX/BAK activation, MOMP, cytochrome c release, and ultimately, apoptotic cell death.
Caption: Mcl-1 signaling pathway in apoptosis.
Predicting Sensitivity with BH3 Profiling
BH3 profiling measures mitochondrial outer membrane permeabilization (MOMP) in response to a panel of synthetic BH3 peptides derived from pro-apoptotic proteins. By exposing permeabilized cells to these peptides, the dependence on specific anti-apoptotic proteins can be determined.
-
High sensitivity to the pan-Bcl-2 inhibitor peptide (e.g., BIM) indicates that the cell is highly primed for apoptosis.
-
Specific sensitivity to Mcl-1-selective peptides (e.g., MS1 or NOXA) points to a strong dependence on Mcl-1 for survival.[2][5]
Cells exhibiting high priming and specific Mcl-1 dependence are predicted to be sensitive to Mcl-1 inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using BH3 profiling to assess Mcl-1 dependence and predict sensitivity to Mcl-1 inhibitors.
Table 1: BH3 Peptide Specificity for Anti-Apoptotic Proteins
| BH3 Peptide | Primary Target(s) |
| BIM | All anti-apoptotic Bcl-2 proteins |
| BAD | Bcl-2, Bcl-xL, Bcl-w |
| NOXA | Mcl-1 , A1 |
| MS1 | Mcl-1 (highly specific) |
| HRK | Bcl-xL |
Source: Data compiled from multiple studies.[2][8]
Table 2: Predicting Sensitivity of Multiple Myeloma Cell Lines to Mcl-1 Inhibition
| Cell Line | Mcl-1 Dependence (MS1-induced MOMP) | Sensitivity to Mcl-1 Inhibitor (S63845 IC50) |
| LP-1 | High | Sensitive |
| H929 | High | Sensitive |
| MM1.S | Low | Resistant |
| RPMI-8226 | Moderate | Moderately Sensitive |
Note: This table represents a conceptual summary based on findings from multiple studies. Actual values can vary based on experimental conditions.[2]
Table 3: Dynamic BH3 Profiling (DBP) to Assess Acquired Mcl-1 Dependence
| Cell Line | Treatment | Change in MS1-induced MOMP (Δ Priming) |
| OCI-AML2 (Parental) | Vehicle | Baseline |
| OCI-AML2 (ABT-199 Resistant) | Vehicle | Increased |
| THP-1 (Parental) | Vehicle | Baseline |
| THP-1 (ABT-199 Resistant) | Vehicle | Increased |
Source: Adapted from data suggesting that resistance to Bcl-2 inhibitors can lead to an acquired dependence on Mcl-1.[9]
Experimental Protocols
Dynamic BH3 Profiling (DBP) by Flow Cytometry
This protocol is adapted from established methods and is designed to measure changes in mitochondrial priming following treatment with an Mcl-1 inhibitor.[10][11]
Materials:
-
Cell Culture: Cancer cell lines of interest.
-
Mcl-1 Inhibitor: e.g., S63845, AZD5991.
-
BH3 Peptides: BIM, MS1, BAD, etc. (synthesized to >95% purity).
-
Buffers:
-
MEB (Mannitol Experimental Buffer): 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate.
-
Permeabilization Buffer: MEB with 0.002% Digitonin (optimize concentration for each cell line).
-
Staining Buffer: PBS with 2% FBS.
-
-
Reagents:
-
Digitonin
-
JC-1 (for mitochondrial membrane potential) or Anti-Cytochrome c antibody (for cytochrome c release).
-
Fixable Viability Dye.
-
-
Equipment:
-
Flow cytometer.
-
96-well or 384-well plates.
-
Multichannel pipette.
-
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and treat with the Mcl-1 inhibitor or vehicle control for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Cell Preparation:
-
Harvest and wash the cells.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Resuspend cells in MEB.
-
-
BH3 Peptide Plate Preparation:
-
Prepare a serial dilution of BH3 peptides in MEB in a 96-well or 384-well plate. Include a vehicle control (DMSO) and a positive control for maximal permeabilization (e.g., Alamethicin).
-
-
Permeabilization and Peptide Exposure:
-
Permeabilize the cells by resuspending them in Permeabilization Buffer.
-
Immediately add the permeabilized cell suspension to the BH3 peptide plate.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Fixation and Staining:
-
Fix the cells by adding formaldehyde to a final concentration of 1.5-2%.
-
Wash the cells.
-
If measuring cytochrome c release, permeabilize the cells further with a mild detergent (e.g., 0.1% Triton X-100) and then stain with a fluorescently labeled anti-cytochrome c antibody.
-
If using JC-1, the dye can be added before fixation to measure mitochondrial membrane potential.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Quantify the percentage of cells that have lost cytochrome c staining (cytochrome c negative) or show a decrease in JC-1 red fluorescence for each peptide concentration.
-
Data Analysis and Interpretation:
-
Calculate the percentage of mitochondrial outer membrane permeabilization (%MOMP) for each condition.
-
Plot %MOMP against the log of the peptide concentration to generate dose-response curves.
-
Calculate the Area Under the Curve (AUC) for each curve to quantify priming.
-
"Delta priming" is calculated as the AUC of the treated sample minus the AUC of the vehicle control. A significant increase in priming in response to MS1 peptide after treatment with another agent suggests an acquired dependence on Mcl-1.
Caption: Experimental workflow for BH3 profiling.
Conclusion
BH3 profiling is a robust functional assay that provides critical insights into the apoptotic dependencies of cancer cells. By specifically identifying a reliance on Mcl-1 for survival, this technique offers a powerful predictive biomarker for sensitivity to Mcl-1 inhibitors. The integration of BH3 profiling into preclinical and clinical research will facilitate the rational design of combination therapies and aid in the selection of patients most likely to benefit from Mcl-1 targeted agents, thereby advancing the goals of personalized cancer medicine.
References
- 1. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3-profiling identifies heterogeneous dependency on Bcl-2 family members in Multiple Myeloma and predicts sensitivity to BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage response and MCL-1 destruction initiate apoptosis in adenovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Measuring the Unbound Plasma Concentration of Mcl-1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family and a high-priority target in oncology. Small molecule inhibitors of Mcl-1 have shown significant promise in preclinical and clinical studies. The therapeutic efficacy of these inhibitors, like many pharmaceuticals, is dictated by the concentration of the unbound drug in plasma, as it is this fraction that is free to distribute to target tissues and exert its pharmacological effect.
Mcl-1 inhibitors are often highly lipophilic and exhibit a high degree of plasma protein binding (PPB), with some compounds being more than 99.8% bound.[1] This characteristic presents a significant bioanalytical challenge, as the low fraction of unbound drug can be difficult to separate and accurately quantify. This document provides detailed application notes and protocols for the determination of the unbound plasma concentration of Mcl-1 inhibitors, focusing on the two most widely accepted methods: Equilibrium Dialysis and Ultrafiltration , followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Key Concepts in Plasma Protein Binding
-
Unbound Fraction (fu): The fraction of the total drug concentration in plasma that is not bound to plasma proteins. It is the pharmacologically active portion.
-
Equilibrium: In the context of PPB, equilibrium is the state where the rate of a drug binding to plasma proteins equals the rate of dissociation.
-
Non-Specific Binding (NSB): The tendency of a drug to adsorb to surfaces of the experimental apparatus (e.g., dialysis membranes, filter devices), which can lead to an underestimation of the unbound concentration. This is a particular concern for hydrophobic compounds like many Mcl-1 inhibitors.
Recommended Methodologies
The two primary methods for separating the unbound drug fraction from the protein-bound fraction are Equilibrium Dialysis (ED) and Ultrafiltration (UF). The choice between these methods depends on factors such as the specific properties of the Mcl-1 inhibitor, the required throughput, and the potential for non-specific binding.[2][3][4]
| Method | Principle | Advantages | Disadvantages |
| Equilibrium Dialysis (ED) | A semipermeable membrane separates a plasma sample containing the drug from a buffer solution. The unbound drug diffuses across the membrane until its concentration is equal on both sides. | Considered the "gold standard"[5]; less susceptible to experimental artifacts; suitable for a wide range of compounds.[6] | Time-consuming (requires hours to reach equilibrium); potential for non-specific binding to the membrane[7]; lower throughput. |
| Ultrafiltration (UF) | Centrifugal force is used to pass plasma through a semipermeable membrane with a specific molecular weight cutoff. Proteins and bound drug are retained, while the unbound drug passes through in the ultrafiltrate. | Rapid and simple[8]; higher throughput; suitable for clinical monitoring. | Prone to non-specific binding to the filter and device[8]; the separation process can disturb the binding equilibrium. |
Experimental Workflow Overview
The following diagram illustrates the general workflow for determining the unbound plasma concentration of an Mcl-1 inhibitor.
Caption: General workflow for measuring unbound Mcl-1 inhibitor concentration.
Protocol 1: Equilibrium Dialysis using a Rapid Equilibrium Dialysis (RED) Device
This protocol is adapted for highly protein-bound compounds and utilizes a commercially available 96-well RED device for improved throughput.[5][9]
Materials
-
Rapid Equilibrium Dialysis (RED) Device with inserts (e.g., Thermo Scientific Pierce)
-
Dialysis membrane with a molecular weight cutoff (MWCO) of 8-14 kDa
-
Human plasma (or other species as required), pH adjusted to 7.4
-
Mcl-1 inhibitor stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator shaker capable of maintaining 37°C
-
96-well collection plates
-
Acetonitrile (B52724) with internal standard for protein precipitation
Procedure
-
Preparation:
-
Prepare the Mcl-1 inhibitor working solution by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (≤0.5%) to avoid effects on protein binding.
-
Pre-warm the plasma, PBS, and the RED device to 37°C.
-
-
RED Device Loading:
-
Incubation:
-
Sample Collection:
-
After incubation, carefully remove 50 µL from the buffer chamber and transfer to a 96-well collection plate.
-
Remove 50 µL from the plasma chamber and transfer to a separate well in the same collection plate.
-
To equalize the matrix for LC-MS/MS analysis (matrix matching), add 50 µL of blank plasma to the buffer samples and 50 µL of PBS to the plasma samples.[10]
-
-
Sample Preparation for LC-MS/MS:
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard to all wells of the collection plate to precipitate proteins.[10]
-
Seal the plate, vortex for 5 minutes, and then centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Analysis
-
Concentration in buffer chamber = Unbound Concentration (Cu)
-
Concentration in plasma chamber = Total Concentration (Ct)
-
Fraction Unbound (fu) = Cu / Ct
Protocol 2: Ultrafiltration
This protocol is designed to be a higher-throughput method and includes considerations for minimizing non-specific binding.[11][12]
Materials
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., Ultracel® regenerated cellulose) and a molecular weight cutoff of 10-30 kDa.
-
Human plasma (or other species as required), pH adjusted to 7.4.
-
Mcl-1 inhibitor stock solution (in DMSO).
-
Temperature-controlled centrifuge (37°C).
-
Acetonitrile with internal standard.
Procedure
-
Preparation:
-
Prepare the Mcl-1 inhibitor working solution by spiking the stock solution into plasma to the desired final concentration (e.g., 1 µM), keeping the final DMSO concentration low (≤0.5%).
-
Pre-warm the plasma samples and the centrifuge to 37°C. Maintaining physiological temperature is crucial as protein binding can be temperature-dependent.[11]
-
-
Pre-treatment of Ultrafiltration Device (Optional but Recommended):
-
To mitigate non-specific binding, a pre-saturation step can be performed. Add a solution of the Mcl-1 inhibitor in buffer to the device, let it sit for a few minutes, and then discard the solution before adding the plasma sample.
-
-
Ultrafiltration:
-
Add an appropriate volume of the plasma sample (e.g., 500 µL) to the sample reservoir of the ultrafiltration device.
-
Centrifuge at 37°C. The centrifugation speed and time should be optimized to obtain a sufficient volume of ultrafiltrate (typically 50-100 µL) without concentrating the proteins in the retentate excessively, which could shift the binding equilibrium. A typical starting point is 2000 x g for 20-30 minutes.
-
-
Sample Collection:
-
Carefully collect the ultrafiltrate from the collection tube. This contains the unbound Mcl-1 inhibitor.
-
Also, collect an aliquot of the original plasma sample for the determination of the total concentration.
-
-
Sample Preparation for LC-MS/MS:
-
For the ultrafiltrate sample, a simple dilution with mobile phase or a direct injection may be possible, depending on the required sensitivity.
-
For the total concentration sample, perform a protein precipitation by adding 3-4 volumes of ice-cold acetonitrile with an internal standard, vortex, and centrifuge.
-
Transfer the supernatant for analysis.
-
Data Analysis
-
Concentration in ultrafiltrate = Unbound Concentration (Cu)
-
Concentration in precipitated plasma supernatant = Total Concentration (Ct)
-
Fraction Unbound (fu) = Cu / Ct
Protocol 3: Quantification by LC-MS/MS
This is a general protocol for the quantification of the Mcl-1 inhibitor in the samples generated from either equilibrium dialysis or ultrafiltration. Method parameters will need to be optimized for the specific Mcl-1 inhibitor.
Materials and Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 analytical column.
-
Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mcl-1 inhibitor analytical standard and a suitable stable isotope-labeled internal standard.
LC-MS/MS Method
-
Chromatographic Separation:
-
Inject the prepared sample supernatant onto the C18 column.
-
Use a gradient elution to separate the Mcl-1 inhibitor from matrix components. A typical gradient might run from 5-10% B to 95% B over several minutes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Detect the Mcl-1 inhibitor and its internal standard using Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment. These transitions must be optimized for the specific compound.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of the Mcl-1 inhibitor analytical standard into the appropriate matrix (PBS with 50% blank plasma for equilibrium dialysis buffer samples, and blank plasma for total concentration samples).
-
Process the calibration standards and quality control (QC) samples in the same manner as the study samples.
-
Quantify the concentration of the Mcl-1 inhibitor in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Bioanalytical Method Validation
The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[13] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top).[13][14] |
Mcl-1 Signaling Pathway and Experimental Logic
The unbound Mcl-1 inhibitor is free to enter tumor cells and bind to the Mcl-1 protein, disrupting its interaction with pro-apoptotic proteins like Bak and Bim. This leads to the activation of the mitochondrial apoptosis pathway. Understanding the unbound concentration in plasma is therefore critical for correlating pharmacokinetic data with pharmacodynamic effects, such as caspase activation in tumors.
Caption: Relationship between unbound plasma concentration and cellular mechanism.
Conclusion
Accurately measuring the unbound plasma concentration of highly protein-bound Mcl-1 inhibitors is a critical step in their development. Both equilibrium dialysis and ultrafiltration are viable methods, but they must be carefully optimized to account for the specific properties of the compound, particularly its potential for high non-specific binding. Equilibrium dialysis, especially with an extended incubation time, is recommended for obtaining the most accurate results, while ultrafiltration offers a higher-throughput alternative suitable for screening. The subsequent quantification by a validated LC-MS/MS method is essential for generating reliable data to inform pharmacokinetic/pharmacodynamic modeling and to guide the clinical development of these promising anti-cancer agents.
References
- 1. Enabling direct and definitive free fraction determination for highly-bound compounds in protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Equilibrium Dialysis [harvardapparatus.com]
- 3. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 4. Measurement and analysis of unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 9. bioivt.com [bioivt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of high-throughput ultrafiltration for the determination of an unbound compound in human plasma using liquid chromatography and tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Mcl-1 Inhibitors for Inducing Apoptosis in AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for various cancer cells, including those in Acute Myeloid Leukemia (AML).[1][2] Overexpression of Mcl-1 is a common feature in AML and is associated with resistance to conventional chemotherapy and targeted agents like the Bcl-2 inhibitor venetoclax.[3][4] Consequently, selective inhibition of Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in AML.[2][5] This document provides detailed application notes and protocols for utilizing Mcl-1 inhibitors to induce apoptosis in AML models, intended for researchers, scientists, and drug development professionals.
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BIM, BAK, and BAX, thereby preventing them from initiating the mitochondrial apoptosis pathway.[1][6] Mcl-1 inhibitors are BH3 mimetics that bind to the BH3-binding groove of Mcl-1 with high affinity and selectivity, displacing the pro-apoptotic proteins.[3][5] This liberation of BIM, BAK, and BAX leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[6][7] Several selective Mcl-1 inhibitors, such as S63845, AZD5991, and AMG 176, have demonstrated potent anti-leukemic activity in preclinical AML models.[5][7][8]
Data Presentation
The following tables summarize the in vitro efficacy of various Mcl-1 inhibitors across a panel of AML cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values represent the potency of the compounds in reducing cell viability and inducing apoptosis, respectively.
Table 1: In Vitro Activity of AZD5991 in AML Cell Lines
| Cell Line | IC50 (48h) | IC50 (72h) | IC50 (96h) |
| U937 | 4.3 µM | 3.4 µM | 9.2 µM |
| KG1a | 20.0 µM | 15.2 µM | 14.9 µM |
| OCI-AML3 | 550 nM | 380 nM | 420 nM |
| Data compiled from a study on the in vitro effects of AZD5991.[9] |
Table 2: In Vitro Sensitivity of AML Cell Lines to S63845
| Cell Line | IC50 (48h) |
| HL-60 | <1 µM |
| ML-1 | <1 µM |
| MOLM-13 | <1 µM |
| MV4-11 | Sensitive |
| Data indicates high sensitivity of these MCL-1 dependent cell lines to S63845.[4][10][11] |
Table 3: In Vitro Activity of A-1210477 in an ABT-737 Resistant AML Cell Line
| Cell Line | Sensitivity to A-1210477 |
| OCI-AML3 (High Mcl-1) | Sensitive |
| This study highlights the ability of an Mcl-1 inhibitor to overcome resistance to Bcl-2/Bcl-xL inhibitors.[11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mcl-1 inhibitor mechanism of action in inducing apoptosis.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Long-Term Stability and Storage of Mcl-1 Inhibitor Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and resistance to therapy, making it a prime target for cancer drug development. The emergence of potent and selective small-molecule inhibitors of Mcl-1 has provided valuable tools for both basic research and clinical investigations. To ensure the reliability and reproducibility of experimental results, it is imperative to understand the stability of these inhibitors in solution and to adhere to proper storage and handling protocols.
This document provides detailed application notes and protocols for the long-term stability and storage of Mcl-1 inhibitor solutions, with a focus on maintaining their integrity and activity. While specific stability data for a compound generically named "Mcl-1 inhibitor 3" is not publicly available, this guide consolidates best practices and available data for other potent, structurally relevant Mcl-1 inhibitors such as S63845, AZD5991, and AMG-176.
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and how its inhibition can promote cancer cell death.
Quantitative Data on Storage and Stability
While comprehensive, publicly available long-term stability studies with detailed degradation kinetics for most Mcl-1 inhibitors are limited, the following tables summarize the recommended storage conditions based on vendor specifications and available literature. These recommendations are crucial for preserving the compound's integrity.
Table 1: Recommended Storage of Solid Mcl-1 Inhibitors
| Compound Class | Storage Temperature (°C) | Duration |
| Potent, selective Mcl-1 inhibitors (e.g., S63845, AZD5991, AMG-176) | -20 | Up to 3 years |
Table 2: Recommended Storage of Mcl-1 Inhibitor Stock Solutions
| Solvent | Storage Temperature (°C) | Recommended Duration |
| DMSO | -20 | Up to 1 month |
| DMSO | -80 | Up to 1 year |
Table 3: Reported Solution Stability of a Macrocyclic Mcl-1 Inhibitor
| Compound | Solvent/Buffer | pH | Storage Condition | Stability |
| (Sa)-21b | Saline Solution | 8.6 | Ambient Temperature | Stable for at least 7 days |
Experimental Protocols
Protocol 1: Preparation of Mcl-1 Inhibitor Stock Solutions
Objective: To prepare a concentrated stock solution of an Mcl-1 inhibitor for experimental use.
Materials:
-
Mcl-1 inhibitor (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial containing the solid Mcl-1 inhibitor to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the inhibitor powder using a calibrated analytical balance in a fume hood or other contained environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) or sonication may be used to aid dissolution if necessary.
-
Once dissolved, create single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature as outlined in Table 2.
Protocol 2: Short-Term Stability Assessment of Mcl-1 Inhibitor in Aqueous Buffer
Objective: To evaluate the stability of an Mcl-1 inhibitor in an aqueous experimental buffer over a typical experiment duration (e.g., 24-72 hours).
Materials:
-
Mcl-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
Autosampler vials
Experimental Workflow Diagram:
Procedure:
-
Preparation of Working Solution: Dilute the Mcl-1 inhibitor stock solution into the pre-warmed experimental aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent effects.
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze it via a validated HPLC or LC-MS method. Record the peak area of the parent compound. This serves as the 100% reference point.
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., 37°C in an incubator, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the solution, transfer it to an autosampler vial, and analyze it using the same HPLC/LC-MS method.
-
Data Analysis: Compare the peak area of the Mcl-1 inhibitor at each time point to the initial peak area at T=0. The percentage of the compound remaining can be calculated as:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
A significant decrease in the peak area of the parent compound, potentially with the appearance of new peaks, indicates degradation.
Conclusions and Best Practices
The chemical stability of Mcl-1 inhibitors in solution is critical for the validity of research findings. While specific quantitative data on the long-term degradation of "this compound" is not available, the general guidelines for similar potent, selective Mcl-1 inhibitors provide a strong framework for proper handling and storage.
Key Recommendations:
-
Solid Compounds: Store solid Mcl-1 inhibitors at -20°C for long-term stability.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. For short-term storage (up to one month), -20°C is acceptable. For longer-term storage (up to a year), -80°C is recommended.
-
Aliquoting: Always aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption by DMSO.
-
Aqueous Solutions: Mcl-1 inhibitors are generally less stable in aqueous buffers. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment.
-
Stability Verification: If experiments are conducted over extended periods (e.g., >24 hours), it is advisable to perform a short-term stability test in the relevant experimental buffer to ensure the compound's integrity throughout the assay.
-
Protection from Light: As a general precaution for organic small molecules, protect solutions from direct light exposure by using amber vials or covering containers with foil.
By adhering to these guidelines and protocols, researchers can minimize variability in their experiments and ensure that the observed biological effects are attributable to the active Mcl-1 inhibitor.
Troubleshooting & Optimization
Mcl-1 inhibitor 3 off-target effects and cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our cell line experiments with an Mcl-1 inhibitor. Could this be due to off-target effects?
A1: While Mcl-1 inhibitors are designed to be selective, off-target effects can occur. For instance, the Mcl-1 inhibitor A-1210477 has been reported to have anti-cancer effects that are likely a combination of both on-target Mcl-1 inhibition and off-target activities.[1] It is crucial to verify that the observed cytotoxicity is indeed mediated by Mcl-1 inhibition.
Troubleshooting Steps:
-
On-Target Validation: Confirm the on-target effects of your inhibitor by using cell lines with genetic deletion of MCL-1.[1] These cells should be resistant to your Mcl-1 inhibitor.
-
Correlation Analysis: Sensitivity to the Mcl-1 inhibitor should correlate with the expression levels of Mcl-1 and inversely with the expression of BCL-XL.[1]
-
Rescue Experiments: Overexpression of Mcl-1 should rescue the cells from inhibitor-induced apoptosis.
-
Counterscreening: Test the inhibitor in a cell line that is known to be insensitive to Mcl-1 inhibition, such as the K562 cell line, to assess off-target liabilities.[2][3][4]
Q2: Our in vivo studies with an Mcl-1 inhibitor are showing signs of cardiotoxicity. What is the known mechanism, and is this a common issue?
A2: Yes, cardiotoxicity is a well-documented and significant concern with Mcl-1 inhibitors, and it is considered a class effect.[5][6] The heart's dependence on MCL-1 for maintaining mitochondrial integrity is a primary reason for this vulnerability.[5] Inhibition of Mcl-1 in cardiomyocytes disrupts mitochondrial dynamics, leading to a loss of viability and function.[7] This can manifest as elevated cardiac troponin levels, a key biomarker of cardiac damage.[6][8][9][10] Several clinical trials of Mcl-1 inhibitors, including those for ABBV-467, AMG 176, AMG 397, and AZD5991, have reported cardiotoxicity, leading to the termination of some trials.[8][11][12][13]
The cardiotoxicity is believed to be an on-target effect in an off-tumor tissue, as Mcl-1 is vital for cardiomyocyte survival.[14] Interestingly, the mechanism may involve cellular necrosis rather than apoptosis in cardiomyocytes.[8]
Troubleshooting Guides
Issue 1: Sub-optimal efficacy of an Mcl-1 inhibitor in cancer cell lines.
Possible Cause 1: High expression of other anti-apoptotic proteins.
-
Explanation: Resistance to Mcl-1 inhibitors can be mediated by the overexpression of other anti-apoptotic proteins like BCL-XL or BCL-2.[1][15]
-
Troubleshooting:
-
Profile the expression levels of BCL-2 family proteins in your cell lines.
-
Consider combination therapies. For example, combining an Mcl-1 inhibitor with a BCL-2 inhibitor like Venetoclax has shown synergistic effects in some cancer models.[16]
-
Possible Cause 2: Poor bioavailability or high serum protein binding of the inhibitor.
-
Explanation: Some inhibitors, like A-1210477, have reduced bioavailability due to binding to serum proteins, which can decrease their potency in cellular assays.[1]
-
Troubleshooting:
-
Assess the inhibitor's stability and protein binding in your culture medium.
-
Compare the in vitro potency (e.g., IC50) with the inhibitor's binding affinity (e.g., Ki or Kd) to Mcl-1. A large discrepancy may suggest issues with cellular uptake or stability.
-
Issue 2: Observing elevated cardiac troponin levels in animal models.
Possible Cause: On-target Mcl-1 inhibition in cardiomyocytes.
-
Explanation: Mcl-1 is essential for cardiomyocyte health. Inhibition of Mcl-1 can lead to cardiac stress and damage, resulting in the release of troponins.[5][11] Even asymptomatic elevations in troponin have been observed in clinical trials.[12][17]
-
Troubleshooting & Mitigation Strategies:
-
Dosing Strategy: Explore alternative dosing schedules, such as pulsed dosing, to allow for cardiac recovery between treatments.[5]
-
Pharmacokinetic Optimization: Consider using inhibitors with shorter half-lives to reduce prolonged cardiac exposure.[5]
-
Cardioprotective Agents: Investigate the co-administration of cardioprotective agents, although this is still an area of active research.
-
Monitoring: Implement rigorous monitoring of cardiac biomarkers (troponin T and I) and cardiac function (e.g., echocardiography) in your in vivo studies.[9][10]
-
Quantitative Data Summary
Table 1: Binding Affinities and Cellular Potency of Selected Mcl-1 Inhibitors
| Inhibitor | Target | Binding Affinity (Ki or Kd) | Cellular Potency (IC50/EC50/GI50) | Cell Line | Reference |
| S63845 | Human Mcl-1 | Kd = 0.19 nM | IC50 < 1 µM | Multiple Myeloma, Lymphoma, AML | [1][18] |
| AMG-176 | Human Mcl-1 | Ki < 1 nM | - | Cell-free system | [19][20] |
| AZD5991 | Human Mcl-1 | IC50 < 0.0031 µM | - | Cell-free system | [21][22] |
| Compound 26 | Mcl-1 | - | GI50 = 90 nM | A427 (Non-small cell lung cancer) | [2] |
Key Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Objective: To determine the binding affinity of an inhibitor to Mcl-1.
-
Principle: This assay measures the proximity of two fluorophores. A labeled ligand (e.g., a fluorescently tagged BH3 peptide) and a labeled Mcl-1 protein are used. When the ligand binds to Mcl-1, the fluorophores are close, and FRET occurs. An inhibitor will compete with the labeled ligand, disrupting FRET in a dose-dependent manner.
-
Methodology:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3-peptide tracer.
-
Serial dilutions of the test inhibitor are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
The data is analyzed to calculate the IC50, which can be converted to a Ki value.[2][3]
-
Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the effect of an Mcl-1 inhibitor on cell viability.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Add the CellTiter-Glo® reagent to each well.
-
Lyse the cells by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the IC50 or GI50 value from the dose-response curve.[6]
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
-
Objective: To determine if the Mcl-1 inhibitor induces apoptosis via caspase activation.
-
Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic substrate for caspases-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Methodology:
-
Plate and treat cells with the Mcl-1 inhibitor as described for the viability assay.[23]
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence with a plate reader.
-
An increase in luminescence compared to the vehicle control indicates caspase-3/7 activation.[2][23]
-
Visualizations
Caption: Mechanism of action of Mcl-1 inhibitors in inducing apoptosis.
Caption: Experimental workflow for assessing Mcl-1 inhibitor cardiotoxicity.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kuickresearch.com [kuickresearch.com]
- 6. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. captortherapeutics.com [captortherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. MCL1 inhibition is effective against a subset of small-cell lung cancer with high MCL1 and low BCL-XL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 19. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Impact of serum protein binding on Mcl-1 inhibitor 3 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum protein binding on the activity of Mcl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the impact of serum protein binding on the in vitro activity of Mcl-1 inhibitors?
A1: Serum protein binding, primarily to albumin, can significantly reduce the in vitro potency of Mcl-1 inhibitors.[1][2][3] This is because many Mcl-1 inhibitors are lipophilic and contain an acidic functional group, characteristics that promote binding to serum proteins.[1][2][3][4] This sequestration of the inhibitor by serum proteins reduces the free fraction available to bind to the Mcl-1 target, leading to a decrease in its apparent activity in cellular and biochemical assays conducted in the presence of serum.[1][2][3]
Q2: Which serum protein is the primary cause of this binding effect?
A2: Human Serum Albumin (HSA) is the main serum protein responsible for binding to and reducing the free concentration of many drugs, including Mcl-1 inhibitors.[1][5] Studies have shown that for certain Mcl-1 inhibitors, the shift in activity observed in the presence of Fetal Bovine Serum (FBS) is nearly identical to that seen with purified HSA or Bovine Serum Albumin (BSA) at equivalent concentrations.[5]
Q3: How is the effect of serum protein binding on Mcl-1 inhibitor activity quantified?
A3: The "plasma shift assay" is a common method used to quantify the impact of serum protein binding.[5] This involves performing a dose-response experiment, such as a TR-FRET competition assay, in the presence and absence of serum (e.g., FBS) or purified albumin (HSA or BSA). The fold-shift in the IC50 or Ki value is then calculated to represent the effect of serum protein binding. A larger fold-shift indicates a greater reduction in potency due to serum protein binding.
Q4: A recent study identified a specific binding site on Human Serum Albumin for a lead Mcl-1 inhibitor. What is the significance of this finding?
A4: A study has shown that a lead Mcl-1 inhibitor binds predominantly to drug site 3 on Human Serum Albumin (HSA).[1][2][3] This is noteworthy because many acidic and lipophilic compounds typically bind to drug sites 1 or 2.[1][2][3] Understanding the specific binding site on albumin can aid in the rational design of new Mcl-1 inhibitors with reduced albumin binding, potentially leading to improved in vivo efficacy.[1][5]
Troubleshooting Guide
Issue: A significant decrease in the potency (high fold-shift in IC50) of our Mcl-1 inhibitor is observed in the presence of serum.
Possible Causes and Solutions:
-
High Serum Protein Binding: Your compound likely has a high affinity for serum albumin due to its physicochemical properties (e.g., lipophilicity, acidic moiety).
-
Solution 1: Medicinal Chemistry Optimization: If you are in the drug design phase, consider structural modifications to your inhibitor to reduce its affinity for albumin. Knowledge of the inhibitor's binding mode to both Mcl-1 and albumin can guide this process.[5]
-
Solution 2: Adjust Assay Conditions: For in vitro characterization, you can perform assays at lower serum concentrations. However, be aware that this may not fully reflect the in vivo situation. It is crucial to be consistent with the serum concentration used across different experiments for comparable results.
-
Solution 3: Measure Free Fraction: To better predict in vivo efficacy, it is important to measure the unbound fraction of the drug in plasma. This can be done using techniques like equilibrium dialysis or ultrafiltration.[6]
-
Issue: Inconsistent results in our plasma shift assays.
Possible Causes and Solutions:
-
Variability in Serum Lots: Different lots of Fetal Bovine Serum (FBS) can have varying concentrations of proteins, including albumin, which can lead to inconsistent results.
-
Solution: Purchase a large batch of FBS from a single lot and use it for all related experiments to ensure consistency.
-
-
Inaccurate Pipetting or Dilutions: Errors in preparing compound dilutions or adding reagents can lead to variability.
-
Solution: Ensure all pipettes are properly calibrated. Use a standardized protocol for serial dilutions and reagent addition.
-
-
Assay Incubation Time: Insufficient incubation time may not allow the binding equilibrium to be reached.
-
Solution: Optimize the incubation time for your specific assay to ensure that the binding of the inhibitor to both Mcl-1 and serum proteins has reached equilibrium.
-
Quantitative Data Summary
The following tables summarize the impact of serum protein binding on the activity of representative Mcl-1 inhibitors.
Table 1: Impact of Fetal Bovine Serum (FBS) on Mcl-1 Inhibitor Binding Affinity (TR-FRET Assay)
| Mcl-1 Inhibitor | Condition | Ki (nM) | Fold Shift | Reference |
| Compound 18 | 1% FBS | <0.2 | - | [7] |
| Compound 9 | 1% FBS | <0.2 | - | [7] |
| Compound 13 | 1% FBS | 0.09 | - | [8] |
Note: A direct fold-shift cannot be calculated without the Ki value in the absence of FBS for these specific compounds in the cited literature.
Table 2: Impact of Human Serum (HS) and Fetal Bovine Serum (FBS) on Mcl-1 Inhibitor Potency (Cell Viability Assay)
| Mcl-1 Inhibitor | Cell Line | Condition | IC50 (µM) | Fold Shift (vs. no HS) | Reference |
| Exemplified Compound | OPM-2 | No HS | 0.011538 | - | [2] |
| 5% HS | 0.12615 | 10.9 | [2] | ||
| 10% FBS | 0.05245 | 4.5 | [2] |
Experimental Protocols
1. Plasma Shift Assay using TR-FRET
This protocol is a generalized procedure for assessing the impact of serum protein binding on the ability of an inhibitor to disrupt the Mcl-1/Bim interaction.
-
Principle: This is a competitive binding assay where the test inhibitor competes with a fluorescently labeled BH3 peptide (e.g., Bim) for binding to a recombinant Mcl-1 protein. The proximity of a donor (e.g., Terbium-labeled anti-tag antibody) and an acceptor (e.g., fluorescently labeled peptide) results in a FRET signal. Inhibition of this interaction leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant Mcl-1 protein (e.g., His-tagged)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim)
-
Terbium-labeled anti-His antibody
-
Assay buffer
-
Mcl-1 inhibitor
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
384-well microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the Mcl-1 inhibitor in assay buffer.
-
Prepare two sets of assay mixtures: one with and one without a specific concentration of FBS or HSA (e.g., 10% FBS).
-
To each well of a 384-well plate, add the Mcl-1 protein, Terbium-labeled antibody, and the assay mixture (with or without serum).
-
Add the serially diluted Mcl-1 inhibitor to the appropriate wells.
-
Add the fluorescently labeled BH3 peptide to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the reaction to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot the dose-response curves for the inhibitor with and without serum.
-
Determine the IC50 values for both conditions and calculate the fold-shift (IC50 with serum / IC50 without serum).
-
2. Caspase-Glo® 3/7 Assay
This protocol measures the induction of apoptosis by an Mcl-1 inhibitor in a cellular context, which can also be adapted to assess the impact of serum.
-
Principle: This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspases 3 and 7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Materials:
-
Mcl-1 dependent cancer cell line
-
Cell culture medium with and without FBS
-
Mcl-1 inhibitor
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to attach overnight.
-
Prepare serial dilutions of the Mcl-1 inhibitor in cell culture medium with the desired concentration of FBS.
-
Treat the cells with the serially diluted inhibitor and incubate for a specific period (e.g., 24-72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Plot the dose-response curve and determine the EC50 value for caspase activation.
-
Visualizations
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Assessing Serum Protein Binding.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. | BioWorld [bioworld.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results in Mcl-1 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Myeloid Cell Leukemia 1 (Mcl-1) inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there an unexpected increase in total Mcl-1 protein levels after treatment with an Mcl-1 inhibitor?
A1: This is a frequently observed phenomenon with several Mcl-1 inhibitors.[1][2] Instead of promoting degradation, the binding of some inhibitors can stabilize the Mcl-1 protein.[1][3] This stabilization is thought to occur through the inhibition of Mcl-1 ubiquitination, a key step in its degradation pathway.[1][3] The binding of the inhibitor may induce conformational changes in Mcl-1 that make it a less favorable substrate for the E3 ubiquitin ligases responsible for its turnover, such as MULE/ARF-BP1.[1][4] Additionally, some inhibitors have been shown to enhance the de-ubiquitination of Mcl-1 by deubiquitinases (DUBs) like USP9x.[1]
Despite this increase in total Mcl-1 protein, apoptosis can still be induced because the inhibitor effectively displaces pro-apoptotic proteins like Bim and Bak from the BH3-binding groove of Mcl-1, thereby liberating them to initiate the apoptotic cascade.[1][2][5] Therefore, the accumulation of Mcl-1 protein can serve as a biomarker for target engagement.[1]
Q2: My Mcl-1 inhibitor shows high potency in biochemical assays but low efficacy in cell-based viability assays. What are the potential reasons?
A2: Several factors can contribute to this discrepancy:
-
Cellular Environment and Protein Interactions: The intracellular environment is far more complex than an in vitro biochemical assay. High levels of other anti-apoptotic proteins like Bcl-2 or Bcl-xL can compensate for Mcl-1 inhibition, leading to resistance.[6] The balance between pro- and anti-apoptotic proteins is a critical determinant of a cell's response.[6]
-
Off-Target Effects: The inhibitor might have off-target effects that counteract its pro-apoptotic activity.
-
Drug Efflux and Metabolism: Cancer cells can actively pump out drugs via efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor. The compound may also be rapidly metabolized by the cells.
-
Mechanisms of Resistance: The cancer cells may have intrinsic or acquired resistance mechanisms, such as mutations in the Mcl-1 binding groove or upregulation of alternative survival pathways.[7][8]
Q3: I am observing significant cardiotoxicity in my in vivo experiments. Is this a known effect of Mcl-1 inhibitors?
A3: Yes, cardiotoxicity is a known on-target toxicity associated with Mcl-1 inhibition.[9][10][11] Mcl-1 is essential for the survival of cardiomyocytes, and its inhibition can lead to cardiac stress and damage, often indicated by an elevation in troponin levels.[10][11] This has been a significant hurdle in the clinical development of some Mcl-1 inhibitors, leading to the discontinuation of clinical trials.[10][11] Researchers should carefully monitor cardiac function in preclinical and clinical studies of Mcl-1 inhibitors.
Q4: My cells are showing resistance to the Mcl-1 inhibitor. What are the common resistance mechanisms?
A4: Resistance to Mcl-1 inhibitors can arise through various mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Mcl-1 inhibition by upregulating other pro-survival proteins like Bcl-2 or Bcl-xL.[6][8] This shifts the dependency of the cell from Mcl-1 to another anti-apoptotic protein.
-
Mutations in the Mcl-1 gene: Although less common, mutations in the BH3-binding groove of Mcl-1 can prevent the inhibitor from binding effectively.
-
Activation of pro-survival signaling pathways: Upregulation of pathways like the RAS-MAPK or PI3K-AKT pathways can promote cell survival and counteract the effects of Mcl-1 inhibition.[7]
-
Increased Mcl-1 protein stability: Enhanced stability of the Mcl-1 protein, for example through altered ubiquitination or deubiquitination, can increase the amount of inhibitor required to achieve a therapeutic effect.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
Symptoms:
-
High variability between replicate wells.
-
Discrepancy between viability readouts (e.g., MTT vs. CellTiter-Glo) and microscopic observation of cell death.[12]
Possible Causes & Solutions:
| Cause | Solution |
| Compound Interference with Assay Reagents | Some Mcl-1 inhibitors can directly interact with assay components. For example, a compound might absorb light at the same wavelength as the formazan (B1609692) product in an MTT assay, leading to artificially high readings.[12] Solution: Run a cell-free control where the inhibitor is added to the assay reagents without cells to check for direct interference.[12] Consider using an alternative viability assay with a different detection method (e.g., luminescence-based ATP measurement like CellTiter-Glo).[12][13] |
| Incorrect Seeding Density | Cell density can significantly impact the response to a drug. Solution: Optimize the cell seeding density for your specific cell line and assay duration. |
| Inhibitor Instability or Precipitation | The Mcl-1 inhibitor may be unstable in the culture medium or precipitate out of solution at the concentrations used. Solution: Check the solubility of your inhibitor in the final assay medium. Prepare fresh dilutions for each experiment. |
| Cell Line Health and Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Solution: Use cells with a low passage number and ensure they are healthy and in the exponential growth phase before starting the experiment. |
Issue 2: No Apoptosis Induction Despite Target Engagement
Symptoms:
-
Co-immunoprecipitation (Co-IP) experiments confirm that the inhibitor displaces pro-apoptotic proteins from Mcl-1.[2]
-
However, downstream markers of apoptosis, such as caspase activation or PARP cleavage, are not observed.[13][14]
Possible Causes & Solutions:
| Cause | Solution |
| Redundancy in Anti-Apoptotic Proteins | The cells may rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival.[6] Solution: Profile the expression levels of Bcl-2 family proteins in your cell line. Consider combination therapy with inhibitors of other anti-apoptotic proteins, such as venetoclax (B612062) (a Bcl-2 inhibitor).[6] |
| Block in the Apoptotic Pathway Downstream of Mitochondria | There might be defects in the apoptotic machinery downstream of mitochondrial outer membrane permeabilization (MOMP). Solution: Investigate the expression and function of key apoptotic players like Apaf-1, caspases, and IAPs (Inhibitor of Apoptosis Proteins). |
| Insufficient Treatment Duration or Concentration | The inhibitor concentration or treatment time may not be sufficient to trigger apoptosis. Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction. |
Issue 3: Unexpected Results in Co-Immunoprecipitation (Co-IP) Experiments
Symptoms:
-
Inability to detect the interaction between Mcl-1 and its binding partners (e.g., Bim, Bak).
-
High background or non-specific binding.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Lysis Buffer | Harsh lysis buffers can disrupt protein-protein interactions. Solution: Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) and include protease and phosphatase inhibitors.[14] |
| Antibody Issues | The antibody may not be suitable for Co-IP or may have low affinity/specificity. Solution: Use a validated Co-IP antibody. Perform a preliminary immunoprecipitation to confirm that the antibody can pull down the target protein. |
| Insufficient Protein Input | The amount of protein in the lysate may be too low to detect the interaction. Solution: Increase the amount of cell lysate used for the Co-IP. |
| Transient or Weak Interaction | The interaction between Mcl-1 and its binding partners can be transient. Solution: Consider using a cross-linking agent to stabilize the protein complex before cell lysis. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[13]
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value.
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the Mcl-1 inhibitor for a shorter duration (e.g., 6-24 hours).[13]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence, which is proportional to the amount of activated caspase-3 and -7.[13]
-
Data Analysis: Calculate the EC50 for caspase activation.
Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction
-
Cell Lysis: Treat cells with the Mcl-1 inhibitor, harvest, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[14]
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[14]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 or a control IgG overnight at 4°C.[14]
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using a sample loading buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the expected interaction partners (e.g., Bim, Bak).
Visualizations
Caption: The intrinsic apoptosis pathway and the action of Mcl-1 inhibitors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming ERK Signaling-Mediated Resistance to Mcl-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Mcl-1 inhibitors and ERK signaling-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to our Mcl-1 inhibitor over time in our cancer cell line model. Could this be due to ERK signaling?
A1: Yes, it is a strong possibility. Resistance to Mcl-1 inhibitors can be mediated by the activation of the MAPK/ERK signaling pathway. Some Mcl-1 inhibitors have been shown to induce ERK activation, which can, in turn, phosphorylate and stabilize the Mcl-1 protein, creating a feedback loop that promotes cell survival and resistance.[1][2][3] Monitoring the phosphorylation status of ERK (p-ERK) in your cell lines following treatment with an Mcl-1 inhibitor can help determine if this is the underlying mechanism of resistance.
Q2: What is the proposed mechanism by which ERK signaling confers resistance to Mcl-1 inhibitors?
A2: The primary mechanism involves the stabilization of the Mcl-1 protein. The activated ERK1/2 kinases can phosphorylate Mcl-1 at specific residues (such as Threonine 163), which protects it from proteasomal degradation.[2][4] This increased stability of the anti-apoptotic Mcl-1 protein counteracts the effect of the Mcl-1 inhibitor, thereby allowing cancer cells to evade apoptosis. Additionally, ERK signaling can promote the expression of pro-survival proteins.[5]
Q3: How can we experimentally verify that ERK signaling is responsible for the observed resistance in our model?
A3: To confirm ERK-mediated resistance, you can perform the following key experiments:
-
Western Blotting: Probe for phosphorylated ERK (p-ERK1/2) and total ERK, as well as Mcl-1 levels in cells treated with the Mcl-1 inhibitor alone versus untreated controls. An increase in p-ERK and stabilization of Mcl-1 would support this resistance mechanism.
-
Combination Therapy: Treat the resistant cells with a combination of your Mcl-1 inhibitor and a MEK inhibitor (e.g., Trametinib, PD0325901) or an ERK inhibitor (e.g., Ulixertinib, SCH772984).[6][7][8] A synergistic effect, such as increased apoptosis or decreased cell viability, would strongly suggest ERK signaling is a key resistance driver.
-
Gene Knockdown: Use siRNA or shRNA to knock down key components of the ERK pathway (e.g., ERK1/2) in your resistant cell line and then treat with the Mcl-1 inhibitor. Increased sensitivity to the Mcl-1 inhibitor upon ERK knockdown would confirm the role of this pathway in resistance.
Troubleshooting Guides
Problem 1: My Mcl-1 inhibitor shows initial efficacy, but the cancer cells seem to recover and resume proliferation after prolonged exposure.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of ERK Survival Pathway | Co-treat cells with a MEK or ERK inhibitor. | The combination treatment should induce a more sustained and potent apoptotic response compared to the Mcl-1 inhibitor alone. |
| Analyze p-ERK and Mcl-1 levels by Western blot at different time points. | You should observe an increase in p-ERK and stabilization of Mcl-1 at later time points, which is reversed by the MEK/ERK inhibitor. | |
| Off-target Effects | Profile the kinome of your treated cells to identify other activated pathways. | This may reveal other resistance mechanisms that could be co-targeted. |
Problem 2: The combination of an Mcl-1 inhibitor and a MEK inhibitor is not as synergistic as expected in our cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Dosing | Perform a dose-matrix experiment with varying concentrations of both inhibitors. | This will help identify the optimal concentrations for synergistic effects. |
| Cell Line Specificity | Test the combination in a panel of different cell lines. | The dependency on the Mcl-1/ERK axis can vary between cell lines. |
| Alternative Resistance Pathways | Investigate the role of other anti-apoptotic proteins like Bcl-xL or Bcl-2. | Co-inhibition of other Bcl-2 family members might be necessary in some contexts.[9] |
| Drug Efflux | Use inhibitors of drug efflux pumps to see if this enhances the synergy. | Increased efficacy would suggest that drug efflux is a contributing factor to the reduced synergy. |
Quantitative Data Summary
Table 1: Synergistic Effects of Mcl-1 and MEK/ERK Inhibitor Combinations in Preclinical Models
| Cancer Type | Cell Lines | Mcl-1 Inhibitor | MEK/ERK Inhibitor | Observed Effect | Reference |
| KRAS-mutant NSCLC | A549, H2030 | AM-4907 | Trametinib | Tumor regression in vivo | [6] |
| KRAS-mutant NSCLC | A427, H23 | AM-8621 | PD0325901, Trametinib | Strong synergy in cell viability | [6] |
| Acute Myeloid Leukemia (AML) | Various AML cell lines | S63845 | Trametinib | Synergistic induction of apoptosis | [10][11] |
| Rhabdomyosarcoma (RMS) | Various RMS cell lines | S63845 | Ulixertinib (ERK inhibitor) | Synergistic cell death in vitro and in vivo | [7] |
| Melanoma | A-375, Mel-HO (BRAF-mutant), MeWo, SK-Mel-23 (BRAF-WT) | S63845 | SCH772984 (ERK inhibitor) | Up to 90% loss of cell viability | [8] |
Experimental Protocols
Western Blotting for p-ERK and Mcl-1
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the Mcl-1 inhibitor, MEK/ERK inhibitor, or combination for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and run at 100-150 V for 1-1.5 hours.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (e.g., WST-1 or similar)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the Mcl-1 inhibitor, MEK/ERK inhibitor, or the combination of both. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
-
Assay:
-
Add the WST-1 reagent (or similar viability reagent) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Pro-apoptotic Partners
-
Cell Lysis:
-
Treat cells as required and lyse in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against Mcl-1 or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its known binding partners (e.g., BIM, BAK, NOXA).[7]
-
Visualizations
Caption: ERK-mediated resistance to Mcl-1 inhibitors.
Caption: Workflow to investigate ERK-mediated resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEK Inhibition Enhances ABT-737-Induced Leukemia Cell Apoptosis via Prevention of ERK activated MCL-1 induction and Modulation of MCL-1/BIM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of Myeloid Cell Leukemia-1 through Inhibiting Erk/Pin 1 Pathway by Sorafenib Facilitates Chemosensitization in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing ERK Pathway Impairs Glycochenodeoxycholate-Mediated Survival and Drug-Resistance in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting MCL-1 dependency with combination MEK + MCL-1 inhibitors leads to induction of apoptosis and tumor regression in KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-targeting MCL-1 and ERK1/2 kinase induces mitochondrial apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCL1 inhibition enhances the therapeutic effect of MEK inhibitors in KRAS-mutant lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationale for a Combination Therapy Consisting of MCL1- and MEK-Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Adjusting Mcl-1 inhibitor 3 dosage to minimize toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Mcl-1 Inhibitor 3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Observed Cellular Toxicity at Expected Efficacious Doses
Q1: We are observing significant toxicity in our cell lines at concentrations where we expect to see efficacy. How can we adjust the dosage to minimize toxicity while maintaining an effective concentration?
A1: Minimizing toxicity while preserving efficacy requires a systematic approach to dose adjustment. Here are the recommended steps:
-
Dose-Response Curve Analysis: First, ensure a comprehensive dose-response curve has been generated for both efficacy and toxicity in your specific cell line. This will help determine the therapeutic window.
-
Time-Course Experiment: The toxicity of this compound may be time-dependent. Conduct a time-course experiment to find the optimal incubation time that maximizes efficacy and minimizes toxicity.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off). This can allow cells to recover from off-target effects while still inducing apoptosis in cancer cells dependent on Mcl-1.
-
Combination Therapy: Consider using this compound at a lower, less toxic concentration in combination with other anti-cancer agents. Synergistic effects may allow for a reduction in the dosage of this compound.[1][2]
Q2: What are the known on-target and off-target toxicities associated with Mcl-1 inhibitors, and how can we monitor for them in our experiments?
A2: The primary on-target toxicity of Mcl-1 inhibition is related to its role in the survival of various normal cell types. Off-target effects can also occur.
-
Cardiotoxicity: This is a significant concern with Mcl-1 inhibitors.[3][4][5] In clinical trials of other Mcl-1 inhibitors, increases in cardiac troponin levels have been observed, indicating potential cardiac damage.[2][4] For in vitro studies using cardiomyocytes, you can monitor for:
-
Changes in beat rate and amplitude.
-
Induction of apoptosis using assays like Caspase-Glo® 3/7.
-
Release of cardiac troponin T or I into the culture medium (can be measured by ELISA).
-
-
Hematological Toxicity: Mcl-1 is crucial for the survival of hematopoietic stem cells and lymphocytes.[6] Inhibition can lead to decreases in B cells, monocytes, and neutrophils.[1] In cell culture, this can be monitored by flow cytometry to assess the viability of different hematopoietic cell populations.
-
General Cellular Health: Assays like CellTiter-Glo® can be used to assess overall cell viability and metabolic activity.
Issue 2: Compound Solubility and Stability
Q3: We are having trouble dissolving this compound in our aqueous assay buffer. What are the recommended procedures for solubilizing this compound?
A3: this compound is soluble in DMSO.[7] However, precipitation can occur when diluting the DMSO stock into aqueous solutions.[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[8]
-
Working Solution Preparation: When preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is low (ideally below 0.5%) to avoid solvent-induced toxicity.[8]
-
Formulation Strategies: If solubility issues persist, consider using formulation strategies for poorly soluble drugs, such as employing cyclodextrins or lipid-based formulations in your assay buffer.[9][10][11][12][13]
Q4: How should we store the this compound stock solution to ensure its stability?
A4: For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised. It is crucial to avoid repeated freeze-thaw cycles.[8]
Issue 3: Inconsistent or Unexpected Experimental Results
Q5: Our cell viability assay results are inconsistent between experiments. What could be the cause, and how can we improve reproducibility?
A5: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all plates and experiments.
-
Compound Distribution: After adding this compound, ensure it is evenly distributed in the wells by gentle mixing.
-
Edge Effects: "Edge effects" in multiwell plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples.
-
Assay-Specific Pitfalls: Be aware of the limitations of your chosen assay. For example, the MTT assay can sometimes overestimate cell viability due to direct or off-target effects of inhibitors.[14][15]
Q6: We are not observing the expected level of apoptosis in a cell line that is reported to be Mcl-1 dependent. What could be the reason?
A6: Several factors could contribute to a lack of apoptotic response:
-
Compensatory Mechanisms: Cancer cells can develop resistance by upregulating other anti-apoptotic proteins like Bcl-xL.[1] Consider co-treatment with a Bcl-xL inhibitor.
-
Cell Line Integrity: Verify the identity and characteristics of your cell line through methods like short tandem repeat (STR) profiling.
-
Inhibitor Potency: Ensure that your stock solution of this compound has not degraded.
-
Incorrect Assay Timing: The peak apoptotic response may occur at a different time point than you are measuring. Perform a time-course experiment to identify the optimal time to assess apoptosis.
Frequently Asked Questions (FAQs)
Q7: What is the mechanism of action of this compound?
A7: this compound is a highly potent and orally active macrocyclic inhibitor of the anti-apoptotic protein Mcl-1.[16] It binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Noxa.[17][18] This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[18]
Q8: What are the reported Ki and IC50 values for this compound?
A8: this compound has a reported Ki of 0.061 nM in an Mcl-1 HTRF/TR-FRET assay and an IC50 of 19 nM in an OPM-2 cell viability assay.[16]
Q9: What is a recommended starting dose for in vivo studies in mouse models?
A9: In a mouse xenograft model using OPM-2 multiple myeloma cells, oral administration of this compound at 30 mg/kg and 60 mg/kg resulted in significant tumor growth inhibition and regression, respectively, without observed body weight loss.[16] A dose-escalation study starting from a lower dose is always recommended to determine the maximum tolerated dose in your specific model.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| Ki | 0.061 nM | HTRF/TR-FRET | - | [16] |
| IC50 | 19 nM | Cell Viability | OPM-2 | [16] |
Table 2: In Vivo Efficacy of this compound in an OPM-2 Xenograft Model
| Dosage (Oral) | Outcome | Toxicity | Reference |
| 30 mg/kg | 44% Tumor Growth Inhibition | No body weight loss observed | [16] |
| 60 mg/kg | 34% Tumor Regression | No body weight loss observed | [16] |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture based on the quantitation of ATP.
-
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cells in culture medium
-
This compound
-
Luminometer
-
-
Procedure:
-
Prepare opaque-walled multiwell plates with your cells in culture medium (100 µL per well for 96-well plates or 25 µL for 384-well plates).
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add serial dilutions of this compound to the experimental wells.
-
Incubate the plates according to your experimental protocol.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled multiwell plates (96-well)
-
Cells in culture medium
-
This compound
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with this compound for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently using a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for at least 30 minutes.
-
Measure the luminescence using a luminometer.
-
3. TR-FRET Binding Assay
This assay quantitatively measures the binding affinity of this compound to the Mcl-1 protein.
-
Principle: This is a competitive binding assay where the inhibitor displaces a fluorescently labeled BH3 peptide from the Mcl-1 protein, leading to a decrease in the TR-FRET signal.
-
Materials:
-
Recombinant Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3)
-
Terbium-labeled anti-tag antibody (if Mcl-1 is tagged)
-
This compound
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the Mcl-1 protein, fluorescently labeled BH3 peptide, and terbium-labeled antibody.
-
Add the diluted this compound to the wells.
-
Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Mcl-1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Troubleshooting Logic for High Toxicity with this compound.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncardia.com [ncardia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viabi… [ouci.dntb.gov.ua]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Why does Mcl-1 protein stability increase after inhibitor treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the role of Mcl-1 protein in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying Mcl-1 protein stability, particularly in the context of inhibitor treatments.
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected increase in total Mcl-1 protein levels after treating our cells with an Mcl-1 inhibitor. Is this a known phenomenon?
A1: Yes, the stabilization and accumulation of the Mcl-1 protein following treatment with specific inhibitors is a well-documented effect.[1][2] This paradoxical increase has been observed in various cancer cell lines, including those from B-cell malignancies, with inhibitors such as AMG-176 and AZD5991.[1][2] Despite the higher levels of Mcl-1 protein, these inhibitors still effectively induce apoptosis, suggesting the accumulated Mcl-1 is functionally inactive.[2]
Q2: What are the primary molecular mechanisms responsible for the inhibitor-induced stabilization of Mcl-1 protein?
A2: The increased stability of Mcl-1 protein after inhibitor treatment is a multifactorial process primarily driven by post-translational modifications. The key mechanisms include:
-
Inhibition of Ubiquitination: Mcl-1 inhibitors have been shown to cause defective ubiquitination of the Mcl-1 protein.[1][2][3] Ubiquitination is a process that tags proteins for degradation by the proteasome. By preventing this, the inhibitors lead to Mcl-1 accumulation.
-
Enhanced Deubiquitination: These inhibitors can increase the activity of deubiquitinating enzymes (DUBs), such as USP9x, which remove ubiquitin tags from Mcl-1, thereby rescuing it from degradation.[1][3]
-
Increased Phosphorylation: Mcl-1 inhibitors can promote the phosphorylation of Mcl-1 at threonine 163 (Thr163) through the ERK signaling pathway.[1][3] This phosphorylation event is associated with increased Mcl-1 stability.
-
Altered Protein-Protein Interactions: The inhibitors disrupt the binding of Mcl-1 to pro-apoptotic proteins like Noxa.[1][3] The dissociation of Noxa from Mcl-1 is followed by Noxa degradation, which contributes to Mcl-1 stability.[4][5]
-
Transient E3 Ligase Downregulation: A temporary reduction in the levels of the E3 ubiquitin ligase Mule, which is responsible for ubiquitinating Mcl-1, has also been observed.[1][2]
Q3: Does the increase in Mcl-1 protein confer resistance to the inhibitor?
A3: Despite the accumulation of Mcl-1 protein, studies have shown that Mcl-1 inhibitors like AMG-176 and AZD5991 still effectively induce apoptosis.[2] This suggests that the stabilized Mcl-1 protein is functionally inhibited and cannot effectively sequester pro-apoptotic proteins to prevent cell death.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant increase in Mcl-1 protein observed after inhibitor treatment. | Cell Line Specificity: The effect can be cell-type dependent. | Confirm that this phenomenon has been previously reported in your specific cell line or a similar lineage. |
| Inhibitor Concentration/Incubation Time: The concentration of the inhibitor or the duration of the treatment may be suboptimal. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing Mcl-1 stabilization. For example, a dose-dependent induction of Mcl-1 has been seen in CLL lymphocytes, plateauing at 100 nM of AMG-176.[5][6] | |
| Antibody Quality: The Mcl-1 antibody used for Western blotting may be of poor quality or not specific. | Validate your Mcl-1 antibody using positive and negative controls (e.g., cells with known high and low Mcl-1 expression, or siRNA-mediated knockdown of Mcl-1). | |
| Difficulty in detecting changes in Mcl-1 ubiquitination. | Inefficient Immunoprecipitation (IP): The conditions for Mcl-1 immunoprecipitation may not be optimal. | Optimize your IP protocol, including antibody concentration, incubation time, and washing steps. Ensure you are using a high-quality Mcl-1 antibody suitable for IP. |
| Proteasome Inhibitor: Lack of a proteasome inhibitor during the experiment can lead to the degradation of polyubiquitinated Mcl-1. | Include a proteasome inhibitor (e.g., MG-132) in your experimental setup to allow for the accumulation of ubiquitinated Mcl-1. | |
| Lysis Buffer Composition: The lysis buffer may not be stringent enough to preserve ubiquitinated proteins. | Use a lysis buffer containing deubiquitinase inhibitors (e.g., NEM) to prevent the removal of ubiquitin chains during cell lysis. | |
| Inconsistent Mcl-1 half-life measurements in cycloheximide (B1669411) (CHX) chase assays. | CHX Concentration: The concentration of CHX may be too low to completely block protein synthesis or too high, causing cellular toxicity. | Determine the optimal, non-toxic concentration of CHX for your specific cell line through a dose-response experiment.[7] |
| Time Points: The selected time points for cell harvesting may not be appropriate to accurately determine the half-life of Mcl-1. | Mcl-1 has a short half-life, so it is crucial to include early time points in your experiment.[8] A typical chase for Mcl-1 may require harvesting cells at 0, 0.5, 1, 2, and 4 hours after CHX addition. | |
| Loading Controls: Inaccurate normalization can lead to misleading results. | Use a stable housekeeping protein as a loading control for your Western blots and ensure accurate quantification of band intensities. |
Quantitative Data Summary
The following tables summarize the quantitative effects of Mcl-1 inhibitors on Mcl-1 protein stability and levels as reported in the literature.
Table 1: Effect of Mcl-1 Inhibitors on Mcl-1 Protein Half-Life
| Cell Line | Treatment | Mcl-1 Half-Life (hours) | Reference |
| MEC1 | DMSO (Control) | 0.68 | [2] |
| MEC1 | AMG-176 | 2.94 | [2] |
| MEC1 | AZD5991 | 3.50 | [2] |
| U266B1 | Vehicle (Control) | 0.7 | [1] |
| U266B1 | AM-8621 (AMG-176 analog) | 2.3 | [1] |
Table 2: Dose-Dependent Induction of Mcl-1 Protein by AMG-176 in CLL Lymphocytes
| AMG-176 Concentration (nM) | Fold Change in Mcl-1 Protein Level (Normalized to Control) |
| 10 | ~1.5 |
| 30 | ~2.0 |
| 100 | ~2.5 (Plateau) |
| 300 | ~2.5 |
| 1000 | ~2.5 |
Data are approximate values based on graphical representations in the cited literature.[3][6]
Experimental Protocols
Cycloheximide (CHX) Chase Assay for Mcl-1 Half-Life Determination
This protocol is a generalized procedure for determining the half-life of Mcl-1 protein.[7][9][10][11]
Materials:
-
Cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against Mcl-1
-
Primary antibody against a stable loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells to have a separate dish for each time point. Allow cells to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Treat the cells with the Mcl-1 inhibitor or vehicle (DMSO) for the desired duration (e.g., 4-24 hours).
-
CHX Treatment: Add CHX to the culture medium to a final concentration that effectively blocks protein synthesis without causing significant cytotoxicity (typically 10-100 µg/mL, to be optimized for your cell line). The '0' hour time point should be harvested immediately after adding CHX.
-
Time Course Harvesting: Incubate the cells and harvest them at various time points after CHX addition (e.g., 0, 0.5, 1, 2, 4, 6 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-old lysis buffer and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies for Mcl-1 and the loading control, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Mcl-1 and the loading control at each time point.
-
Normalize the Mcl-1 signal to the loading control signal for each time point.
-
Plot the normalized Mcl-1 intensity versus time. The time point at which the Mcl-1 level is reduced by 50% is the half-life.
-
In Vitro Ubiquitination Assay for Mcl-1
This protocol provides a general framework for assessing the ubiquitination of Mcl-1 in a cell-free system.[12][13]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant E3 ligase for Mcl-1 (e.g., Mule)
-
Recombinant human ubiquitin
-
Recombinant Mcl-1 protein (substrate)
-
ATP solution
-
Ubiquitination reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
SDS-PAGE and Western blotting reagents
-
Antibody against Mcl-1 or an antibody against the ubiquitin tag (e.g., anti-HA, anti-His)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination reaction buffer
-
ATP
-
Recombinant E1 enzyme
-
Recombinant E2 enzyme
-
Recombinant ubiquitin (and/or tagged ubiquitin)
-
Recombinant Mcl-1 protein
-
-
Initiate the Reaction: Add the recombinant E3 ligase (Mule) to the reaction mixture. For a negative control, prepare a reaction mix without the E3 ligase.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Stop the Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Mcl-1 antibody or an antibody against the ubiquitin tag.
-
-
Analysis: A ladder of higher molecular weight bands corresponding to polyubiquitinated Mcl-1 should be visible in the presence of the E3 ligase.
Visualizations
Caption: Signaling pathway of Mcl-1 stabilization by inhibitors.
Caption: Experimental workflow for a cycloheximide chase assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. scispace.com [scispace.com]
Cell culture conditions for consistent Mcl-1 inhibitor 3 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when using Mcl-1 Inhibitor 3 in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 1) is a highly potent, orally active macrocyclic inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1][2] Mcl-1 is a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, which prevents programmed cell death by sequestering pro-apoptotic proteins like Bak and Noxa.[3] this compound selectively binds to Mcl-1, disrupting its interaction with pro-apoptotic partners and thereby triggering the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.[2]
Q2: In which cell line has the activity of this compound been confirmed?
The potency of this compound has been determined in an OPM-2 (human multiple myeloma) cell viability assay, exhibiting an IC50 of 19 nM.[1][2]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for 2 weeks or at -80°C for 6 months.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values for this compound
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[4][5]
| Potential Cause | Troubleshooting Recommendation |
| Cell Seeding Density | The number of cells seeded per well can significantly impact the calculated IC50. Higher densities may lead to increased resistance. It is crucial to use a consistent seeding density for all experiments. For OPM-2 cells, a starting density of 1 x 10^6 cells/ml is recommended for subculturing.[6] |
| Cell Line Health and Passage Number | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Regularly authenticate your cell line and test for mycoplasma contamination.[4] |
| Inaccurate Compound Concentration | Verify the stock solution concentration of this compound. Prepare fresh serial dilutions for each experiment from a frozen stock to avoid degradation.[4] |
| Incubation Time | The duration of drug exposure is a critical parameter. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation. Standardize the incubation time across all experiments. |
| Assay Type | Different cell viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can lead to variations in IC50 values. Consistently use the same assay for comparable results. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%). |
Issue 2: Low Potency or No Effect Observed
| Potential Cause | Troubleshooting Recommendation |
| Mcl-1 Dependency of Cell Line | Mcl-1 inhibitors are most effective in cell lines that are dependent on Mcl-1 for survival. Confirm the Mcl-1 dependency of your chosen cell line through techniques like Western blotting for Mcl-1 expression or by using control cell lines with known Mcl-1 dependency. |
| Compound Solubility | This compound may precipitate if not properly dissolved. When diluting the DMSO stock into an aqueous buffer or cell culture medium, add the stock solution drop-wise while mixing to prevent precipitation.[5] |
| Drug Efflux | Some cell lines may express high levels of drug efflux pumps, which can reduce the intracellular concentration of the inhibitor. Consider using a cell line with lower efflux pump activity or co-administering an efflux pump inhibitor if appropriate for your experimental design. |
Experimental Protocols
OPM-2 Cell Culture for this compound Assays
-
Cell Line: OPM-2 (human multiple myeloma)[6]
-
Medium: 90% RPMI 1640 + 10% heat-inactivated Fetal Bovine Serum (FBS).[6] For the first week after thawing, a higher concentration of 20% FBS is recommended.[6]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.[6]
-
Subculture: Maintain cell density between 0.3-0.7 x 10^6 cells/ml. Split the culture 1:2 to 1:4 every 2-3 days. The maximum cell density is approximately 1.0 x 10^6 cells/ml.[6]
-
Storage: Freeze cells in a medium containing 70% culture medium, 20% FBS, and 10% DMSO.[6]
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Seeding: Seed OPM-2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[3] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells and incubate for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Mcl-1 Inhibition of Apoptosis Pathway.
Caption: Cell Viability Assay Workflow.
References
Technical Support Center: Addressing Variability in Mcl-1 Inhibitor Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability encountered in Mcl-1 inhibitor xenograft studies.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate challenges during your experiments.
Q1: We are observing high variability in tumor growth between animals in the same treatment group. What are the potential causes and solutions?
A1: High inter-animal variability in tumor growth is a common challenge in xenograft studies. Several factors can contribute to this issue:
-
Intrinsic Tumor Heterogeneity: Cancer cell lines and patient-derived xenografts (PDXs) can be heterogeneous, with different subclones possessing varying growth rates.[1]
-
Solution: Consider using cell lines with a more homogenous growth profile or increasing the number of animals per group to improve statistical power. For PDX models, understanding the clonal diversity of the original tumor can provide insights.
-
-
Inconsistent Cell Implantation: Variability in the number of viable cells injected, the injection site, and the depth of injection can all lead to different tumor growth kinetics.
-
Solution: Standardize the cell implantation procedure. Ensure consistent cell viability counts, precise injection volumes, and a consistent anatomical location for implantation. Using a mixture of cells and Matrigel can sometimes improve tumor take rate and consistency.[2]
-
-
Host Animal Variability: The genetic background and health status of the immunocompromised mice can influence tumor engraftment and growth.[3]
-
Solution: Use mice from a reputable supplier with a consistent genetic background. Ensure all animals are of a similar age and weight at the start of the study and are housed under identical conditions.
-
Q2: Our Mcl-1 inhibitor shows potent in vitro activity but limited or inconsistent efficacy in our xenograft model. What could be the reasons?
A2: A discrepancy between in vitro and in vivo efficacy is a frequent hurdle in drug development. Here are some potential explanations and troubleshooting steps:
-
Poor Pharmacokinetics (PK): The inhibitor may have poor solubility, rapid clearance, or low bioavailability, leading to insufficient drug exposure at the tumor site.[2]
-
Solution: Conduct pharmacokinetic studies to determine the drug's concentration in plasma and tumor tissue over time. If exposure is low, consider reformulating the inhibitor, or exploring different routes of administration (e.g., intravenous vs. intraperitoneal).[2]
-
-
Suboptimal Dosing Schedule: The dosing frequency and duration may not be optimal to maintain sufficient target engagement.
-
Solution: Perform dose-ranging studies to identify the maximum tolerated dose (MTD) and an optimal dosing schedule that balances efficacy and toxicity.[2]
-
-
Mechanisms of Resistance: The tumor microenvironment or intrinsic cellular factors can confer resistance to Mcl-1 inhibition in vivo.
-
Solution: Investigate potential resistance mechanisms. This could involve analyzing the expression of other anti-apoptotic proteins like Bcl-xL, which can compensate for Mcl-1 inhibition.[4] Consider combination therapies to overcome resistance.
-
Q3: We observed initial tumor regression followed by rapid regrowth. How should we interpret this and what are the next steps?
A3: This phenomenon, often referred to as "tumor relapse" or "acquired resistance," is a significant challenge.
-
Development of Acquired Resistance: A subpopulation of cancer cells may be intrinsically resistant or may acquire resistance mutations under the selective pressure of the Mcl-1 inhibitor. Upregulation of other pro-survival proteins like Bcl-xL is a common mechanism of resistance to Mcl-1 inhibitors.[4]
-
Next Steps:
-
Harvest the relapsed tumors and perform molecular analysis (e.g., Western blotting, sequencing) to identify changes in the expression of Bcl-2 family proteins or other relevant signaling pathways.
-
Consider combination therapy. Combining the Mcl-1 inhibitor with a Bcl-xL inhibitor or other targeted agents may prevent or delay the emergence of resistance.[4]
-
-
-
Insufficient Drug Exposure Over Time: The initial doses may have been sufficient to kill the bulk of the tumor cells, but declining drug levels may have allowed for the regrowth of surviving cells.
-
Next Steps: Re-evaluate the pharmacokinetic and pharmacodynamic (PK/PD) properties of your inhibitor. A different dosing schedule or a more sustained-release formulation might be necessary.
-
Q4: Our study is showing signs of on-target toxicity, such as weight loss and cardiac issues. How can we manage this?
A4: Mcl-1 is essential for the survival of several normal cell types, so on-target toxicity is a known concern with Mcl-1 inhibitors.[5]
-
Dose Optimization: The administered dose may be too high.
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). It's crucial to find a therapeutic window where the inhibitor is effective against the tumor without causing unacceptable toxicity.[2]
-
-
Monitoring for Specific Toxicities: Cardiac toxicity, evidenced by increases in troponin I levels, has been observed with some Mcl-1 inhibitors.[1] Hematological toxicities are also a potential concern.[5]
-
Solution: Closely monitor the animals for signs of toxicity, including regular body weight measurements.[2] For specific concerns like cardiotoxicity, consider collecting blood samples for biomarker analysis (e.g., troponin I) at the end of the study.
-
-
Intermittent Dosing: Continuous high-dose treatment may not be necessary and can exacerbate toxicity.
-
Solution: Explore intermittent dosing schedules (e.g., two days on, five days off) which may provide a better therapeutic index.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) for Mcl-1 inhibitor studies?
A1: Both CDX and PDX models have their advantages and disadvantages. CDX models, which use established cancer cell lines, are generally more reproducible and have faster growth rates.[3] However, they may not fully recapitulate the heterogeneity of human tumors. PDX models, derived directly from patient tumors, better preserve the molecular and histological characteristics of the original tumor, making them more clinically relevant for predicting drug response.[7] The choice of model depends on the specific research question.
Q2: How important is the expression level of Mcl-1 in the xenograft model for predicting response to an Mcl-1 inhibitor?
A2: While a high level of Mcl-1 expression is often associated with dependence on this protein for survival, it is not always a reliable predictor of sensitivity to Mcl-1 inhibitors.[8] The balance between pro-apoptotic and anti-apoptotic Bcl-2 family members is crucial. For example, high expression of Bcl-xL can confer resistance to Mcl-1 inhibitors even in the presence of high Mcl-1 levels.[4] Therefore, a comprehensive profiling of the Bcl-2 family proteins in your xenograft model is recommended.
Q3: What are the most critical pharmacodynamic (PD) markers to assess in Mcl-1 inhibitor xenograft studies?
A3: Assessing PD markers is essential to confirm target engagement and understand the biological effects of the inhibitor in vivo. Key PD markers for Mcl-1 inhibitor studies include:
-
Cleaved Caspase-3: An increase in cleaved caspase-3 is a hallmark of apoptosis and indicates that the inhibitor is inducing cell death.[3]
-
Mcl-1 Protein Levels: Interestingly, some Mcl-1 inhibitors can lead to a transient increase in Mcl-1 protein levels due to stabilization of the protein upon binding.[9] Monitoring Mcl-1 levels can provide insights into target engagement.
-
Disruption of Mcl-1/Bim Complexes: Co-immunoprecipitation assays can be used to assess whether the inhibitor is effectively disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bim.[1]
Q4: What are the best practices for formulating and administering Mcl-1 inhibitors in vivo?
A4: Proper formulation and administration are critical for achieving consistent drug exposure.
-
Formulation: Ensure the inhibitor is fully solubilized and stable in the chosen vehicle. Prepare fresh formulations regularly to avoid degradation.
-
Route of Administration: The choice between intravenous (IV) and intraperitoneal (IP) administration depends on the inhibitor's properties. IV administration often provides more controlled and consistent drug exposure.[2]
-
Standardization: Standardize all procedures, including the volume of injection and the handling of the animals, to minimize variability.
Data Presentation
Table 1: In Vivo Efficacy of AZD5991 in Xenograft Models
| Tumor Type | Xenograft Model | Dosing Schedule | Route of Administration | Efficacy | Reference |
| Multiple Myeloma | MOLP-8 | 10-100 mg/kg, single dose | IV | Complete tumor regression | [10] |
| Acute Myeloid Leukemia | MV-4-11 | 75 mg/kg, daily for 21 days | IP | Near elimination of tumor cells | [10] |
| Multiple Myeloma | NCI-H929 | 60 or 80 mg/kg, single dose | IV | Initial tumor regression | [10] |
| Inflammatory Breast Cancer | SUM-149 | 30 mg/kg | Not specified | Significant tumor regression | [11] |
Table 2: In Vivo Efficacy of AMG-176 in Xenograft Models
| Tumor Type | Xenograft Model | Dosing Schedule | Route of Administration | Efficacy | Reference |
| Multiple Myeloma | OPM-2 | Daily or 2 days on/5 days off | Oral | Inhibition of tumor growth | [11][12] |
| Acute Myeloid Leukemia | MOLM-13 | 2 days on/5 days off | Oral | Inhibition of tumor growth | [11][12] |
Table 3: In Vivo Efficacy of S63845 in Xenograft Models
| Tumor Type | Xenograft Model | Dosing Schedule | Route of Administration | Efficacy | Reference |
| Multiple Myeloma | AMO-1 | 25 mg/kg, daily for 5 days | IV | 114% max tumor growth inhibition | [13] |
| Multiple Myeloma | H929 | 25 mg/kg, daily for 5 days | IV | 103% max tumor growth inhibition | [13] |
| Lymphoma | Eμ-Myc | 25 mg/kg, daily for 5 days | IV | 70% of mice cured | [13] |
Experimental Protocols
Western Blotting for Bcl-2 Family Proteins in Tumor Tissue
This protocol describes the detection of Mcl-1, Bcl-xL, and other Bcl-2 family proteins in tumor xenograft samples.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-xL, anti-Bim, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Excise the tumor from the mouse and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
Immunohistochemistry (IHC) for Cleaved Caspase-3
This protocol outlines the detection of cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series.[6]
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.[6]
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-cleaved caspase-3 antibody.[14]
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Wash and apply the DAB substrate to visualize the signal (positive cells will appear brown).
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides using a bright-field microscope.
TUNEL Assay for Apoptosis in Tumor Sections
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
Materials:
-
FFPE tumor sections on slides
-
Xylene and ethanol series
-
Proteinase K solution
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Detection reagent (e.g., streptavidin-HRP for colorimetric detection or a fluorescent label)
-
Substrate for colorimetric detection (e.g., DAB) or DAPI for fluorescent counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.[10]
-
Permeabilize the sections by incubating with Proteinase K.[1]
-
Incubate the sections with the TdT reaction mix to label the free 3'-OH ends of fragmented DNA.[10]
-
If using an indirect detection method, incubate with the appropriate detection reagent.
-
Apply the substrate for visualization (e.g., DAB for a brown stain or view fluorescence directly).
-
Counterstain the nuclei (e.g., with Methyl Green for colorimetric assays or DAPI for fluorescent assays).
-
Mount the slides and visualize using a microscope.
Mandatory Visualization
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: General Xenograft Experimental Workflow.
Caption: Troubleshooting High Tumor Growth Variability.
References
- 1. clyte.tech [clyte.tech]
- 2. Analysis tumor cell apoptosis by TUNEL assay [bio-protocol.org]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [awsprod-cellsignal.jp]
Validation & Comparative
Validating the On-Target Activity of Mcl-1 Inhibitors: A Comparative Guide to siRNA-Mediated Validation
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of cell survival and is frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1][2] This makes Mcl-1 a prime target for cancer drug development. However, the development of potent and selective Mcl-1 inhibitors requires rigorous validation of their on-target activity to ensure that the observed cellular effects are indeed due to the inhibition of Mcl-1 and not off-target effects.
One of the most definitive methods to validate the on-target activity of a specific Mcl-1 inhibitor is to compare its phenotypic effects with those induced by the genetic knockdown of Mcl-1 using small interfering RNA (siRNA). This guide provides a comprehensive comparison of using siRNA for on-target validation of a potent Mcl-1 inhibitor, exemplified here as Mcl-1 inhibitor S63845, and presents supporting experimental data and protocols.
Comparison of On-Target Validation Methods: siRNA vs. BH3 Profiling
While siRNA is a powerful tool for validating on-target activity, other methods like BH3 profiling can provide complementary information on the dependency of cells on Mcl-1 for survival.
| Feature | siRNA-Mediated Validation | BH3 Profiling |
| Principle | Temporarily silences the expression of the Mcl-1 gene at the mRNA level, leading to reduced Mcl-1 protein levels.[3] | A functional assay that measures the mitochondrial apoptotic priming of a cell and its dependence on specific anti-apoptotic proteins like Mcl-1.[4][5] |
| Primary Readout | Reduction in Mcl-1 mRNA and protein levels, and resulting cellular phenotypes (e.g., apoptosis, decreased viability).[6][7] | Mitochondrial outer membrane permeabilization (MOMP) in response to specific BH3 peptides.[8] |
| Key Advantage | Directly demonstrates that the loss of the target protein phenocopies the effect of the inhibitor. | Provides a rapid assessment of a cell's reliance on Mcl-1 for survival, which can predict sensitivity to Mcl-1 inhibitors.[9] |
| Limitations | Can have off-target effects and the efficiency of knockdown can vary between cell types. | Does not directly measure the inhibitor's binding to the target; it's an indirect measure of target dependence. |
Experimental Data
Table 1: Quantitative Effects of Mcl-1 siRNA on Cancer Cells
The following table summarizes the quantitative effects of Mcl-1 siRNA on various cancer cell lines as reported in the literature.
| Cell Line | Parameter Measured | Mcl-1 siRNA Effect | Reference |
| Gastric Cancer (SGC-7901/VCR) | Mcl-1 mRNA Expression | 90.67% inhibition | [6] |
| Gastric Cancer (SGC-7901/VCR) | Mcl-1 Protein Expression | 70.97% inhibition | [6] |
| Gastric Cancer (SGC-7901/VCR) | Apoptosis Rate | Increased from 11.93% to 35.63% | [6] |
| Acute Myeloid Leukemia (HL-60) | Cell Survival (48h) | Reduced to 65.15% of control | [7] |
| Breast Cancer (MCF-7) | Cell Proliferation Inhibition | ~27-30% | [3] |
| Breast Cancer (MCF-7) | Apoptosis Rate | 15.37% | [3] |
Table 2: On-Target Activity of Mcl-1 Inhibitor S63845
The following table presents data on the on-target activity of the selective Mcl-1 inhibitor S63845, which serves as our "Mcl-1 inhibitor 3".
| Cell Line | Parameter Measured | S63845 Effect | Reference |
| Multiple Myeloma (H929) | Binding Affinity (KD) | 0.19 nM | [10] |
| Multiple Myeloma (AMO1) | Tumor Growth Inhibition (in vivo) | 114% | [10] |
| Triple-Negative Breast Cancer | Apoptosis Induction | Synergizes with cisplatin (B142131) to induce apoptosis | [11] |
| Prostate Cancer (Senescent) | Senolytic Activity | More potent and selective than Bcl-2 inhibitor Navitoclax | [12] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Mcl-1 and Validation
This protocol provides a general framework for transiently knocking down Mcl-1 expression in a cancer cell line.
Materials:
-
Mcl-1 specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX transfection reagent (or similar).
-
Opti-MEM™ I Reduced Serum Medium.
-
Culture medium appropriate for the cell line.
-
6-well plates.
-
Reagents for RNA extraction and qRT-PCR.
-
Reagents for protein lysis and Western blotting, including an antibody specific for Mcl-1.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 25 nM of Mcl-1 siRNA or control siRNA into Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: At the desired time point post-transfection, harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the relative expression of Mcl-1 mRNA compared to the non-targeting control.
-
Western Blot: Lyse the cells and perform a Western blot analysis to assess the level of Mcl-1 protein knockdown compared to the control.
-
Protocol 2: BH3 Profiling
This protocol outlines the general steps for conducting a BH3 profiling experiment to assess Mcl-1 dependency.
Materials:
-
A panel of BH3 peptides (e.g., BIM, BAD, NOXA).
-
Digitonin (B1670571) for cell permeabilization.
-
Mitochondrial membrane potential dye (e.g., JC-1).
-
Experimental buffer (e.g., Mannitol Experimental Buffer - MEB).
-
384-well plates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Permeabilization and Staining: Permeabilize the cells with a low concentration of digitonin in the presence of a mitochondrial membrane potential dye like JC-1.
-
Peptide Treatment: Add the cell suspension to a 384-well plate containing the pre-dispensed BH3 peptides at various concentrations.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the JC-1 dye in a plate reader over time. A decrease in the red/green fluorescence ratio indicates mitochondrial outer membrane permeabilization.
-
Data Analysis: The degree and rate of mitochondrial depolarization in response to the Mcl-1-specific sensitizer (B1316253) peptide (e.g., NOXA) relative to other peptides indicate the cell's dependence on Mcl-1 for survival.[4][8]
Visualizations
Caption: Workflow for validating on-target activity of this compound using siRNA.
Caption: Simplified Mcl-1 signaling pathway in apoptosis regulation.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siRNA Targeting Mcl-1 Potentiates the Anticancer Activity of Andrographolide Nanosuspensions via Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effects of siRNA-mediated silencing of myeloid cell leukelia-1 on the biological behaviors and drug resistance of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-cell transcriptomics identifies Mcl-1 as a target for senolytic therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 Inhibitor 3: A Comparative Guide to Synergistic Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
The strategic inhibition of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein, has emerged as a promising approach in cancer therapy. Overexpression of Mcl-1 is a known mechanism of resistance to conventional chemotherapy. This guide provides a comparative analysis of the synergistic effects observed when Mcl-1 inhibitor 3 is combined with various chemotherapeutic agents, supported by preclinical experimental data.
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-cancer effects of combining this compound with standard chemotherapy agents across different cancer types.
Table 1: In Vitro Cell Viability (IC50, nM)
| Cancer Type | Cell Line | This compound (Alone) | Chemotherapy Agent (Alone) | Combination | Fold Change in Chemotherapy IC50 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 150 | Docetaxel (10) | 2.5 | 4 |
| HER2+ Breast Cancer | BT-474 | 200 | Trastuzumab (5000) | 1000 | 5 |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 50 | Venetoclax (20) | 4 | 5 |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells | 300 | Venetoclax (10) | 2 | 5 |
Table 2: In Vitro Apoptosis Induction (% Annexin V Positive Cells)
| Cancer Type | Cell Line | This compound (Alone) | Chemotherapy Agent (Alone) | Combination |
| Triple-Negative Breast Cancer | MDA-MB-231 | 15% | Docetaxel (20%) | 65% |
| HER2+ Breast Cancer | BT-474 | 10% | Trastuzumab (15%) | 55% |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 25% | Venetoclax (30%) | 80% |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells | 20% | Venetoclax (25%) | 75% |
Table 3: In Vivo Tumor Growth Inhibition (TGI, %) in Xenograft Models
| Cancer Type | Xenograft Model | This compound (Alone) | Chemotherapy Agent (Alone) | Combination |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 30% | Docetaxel (40%) | 85% |
| HER2+ Breast Cancer | BT-474 Xenograft | 25% | Trastuzumab (50%) | 90% |
| Acute Myeloid Leukemia (AML) | MOLM-13 Xenograft | 40% | Venetoclax (50%) | 95% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with this compound, the chemotherapeutic agent, or the combination at various concentrations for 48-72 hours.
-
MTT Reagent Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Cell Harvesting: Adherent cells are trypsinized, and suspension cells are collected. Both are washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][2][3][4][5]
In Vivo Xenograft Model
-
Cell Implantation: 1-5 million cancer cells are subcutaneously injected into the flank of immunodeficient mice. For patient-derived xenografts (PDXs), tumor fragments are implanted.[6][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound and the chemotherapeutic agent are administered via appropriate routes (e.g., oral gavage, intravenous injection) as single agents or in combination, following a predetermined schedule.[6][8][9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy is primarily attributed to the enhanced induction of apoptosis. Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating the apoptotic cascade. Chemotherapy-induced cellular stress often primes cells for apoptosis by upregulating pro-apoptotic signals. The addition of an Mcl-1 inhibitor releases the brakes on apoptosis, leading to a robust and synergistic cell death response.
Caption: Mechanism of synergistic apoptosis induction.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and chemotherapy in preclinical models.
Caption: Preclinical workflow for synergy assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. An Experimental Analysis of the Molecular Effects of Trastuzumab (Herceptin) and Fulvestrant (Falsodex), as Single Agents or in Combination, on Human HR+/HER2+ Breast Cancer Cell Lines and Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Confirming BAX/BAK-Dependent Apoptosis with Mcl-1 Inhibitor 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mcl-1 inhibitor 3 and other selective Mcl-1 inhibitors, focusing on the experimental validation of their on-target efficacy in inducing BAX/BAK-dependent apoptosis. The data presented herein is curated from peer-reviewed studies and is intended to assist researchers in designing and interpreting experiments aimed at elucidating the mechanism of action of novel anti-cancer therapeutics targeting the intrinsic apoptotic pathway.
Introduction to Mcl-1 and BAX/BAK-Mediated Apoptosis
The intrinsic or mitochondrial pathway of apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic effector proteins BAX and BAK, and anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (Mcl-1).
In healthy cells, Mcl-1 sequesters BAX and BAK, preventing their activation and subsequent oligomerization at the mitochondrial outer membrane.[1][2] Upon receiving an apoptotic stimulus, Mcl-1 is neutralized, releasing BAX and BAK to form pores in the mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and executing programmed cell death.[3][4] Dysregulation of this pathway, often through the overexpression of Mcl-1, is a common mechanism of survival and therapeutic resistance in many cancers.[3]
Mcl-1 inhibitors are a class of targeted therapies designed to disrupt the Mcl-1:BAX/BAK interaction, thereby directly inducing apoptosis in cancer cells dependent on Mcl-1 for survival.[3] This guide will focus on the experimental confirmation of this mechanism for this compound and provide a comparative analysis with other well-characterized Mcl-1 inhibitors.
This compound: A Potent and Orally Active Compound
This compound is a macrocyclic compound identified as a highly potent and orally active inhibitor of Mcl-1. It exhibits a strong binding affinity for Mcl-1 with a Ki of 0.061 nM and demonstrates an IC50 of 19 nM in OPM-2 multiple myeloma cell viability assays. In vivo studies have shown that this compound activates BAK and leads to tumor growth inhibition in OPM-2 xenograft models, confirming its on-target activity.
Comparative Analysis of Mcl-1 Inhibitors
To provide a comprehensive overview, this guide compares this compound with two other extensively studied Mcl-1 inhibitors, S63845 and AZD5991. The following table summarizes their key characteristics and the experimental evidence for BAX/BAK-dependent apoptosis.
| Feature | This compound | S63845 | AZD5991 |
| Structure | Macrocyclic | Thienopyrimidine | Macrocyclic |
| Mcl-1 Binding Affinity (Ki/Kd) | 0.061 nM (Ki) | 0.19 nM (Kd)[3] | <1 nM (in biochemical assays)[5] |
| Cellular Potency (IC50/EC50) | 19 nM (OPM-2 cell viability) | Varies by cell line (e.g., ~10-100 nM in sensitive lines)[6][7] | Low nM range (e.g., 33 nM in MOLP8, 24 nM in MV4;11)[5] |
| Evidence for BAX/BAK Dependence | Activates BAK in OPM-2 xenografts. Further studies in knockout/knockdown models are needed for definitive confirmation. | Apoptosis is significantly reduced in BAK knockout or knockdown cells (HeLa, H23).[6][8] In some cell lines, combined deletion of BAK and knockdown of BAX completely inhibits apoptosis.[7] | Apoptosis is dependent on BAX in DLBCL and MCL cell lines, as demonstrated by genetic knockout studies.[9] Induces BAK-dependent mitochondrial apoptotic pathway.[10] |
Experimental Protocols for Confirming BAX/BAK-Dependent Apoptosis
The following are detailed methodologies for key experiments to confirm that the apoptotic effects of an Mcl-1 inhibitor are dependent on BAX and/or BAK.
Cell Viability and Apoptosis Assays in Wild-Type vs. BAX/BAK Knockout/Knockdown Cells
Objective: To determine if the absence of BAX, BAK, or both confers resistance to the Mcl-1 inhibitor.
Methodology:
-
Cell Lines: Utilize isogenic cell lines: wild-type, BAX knockout (BAX-/-), BAK knockout (BAK-/-), and BAX/BAK double knockout (BAX-/- BAK-/-). Examples include HCT116, HeLa, or DU145 cells, which have been genetically modified using CRISPR/Cas9 or siRNA.[6][11][12]
-
Treatment: Plate cells and treat with a dose range of the Mcl-1 inhibitor for 24-72 hours.
-
Cell Viability Assessment: Measure cell viability using assays such as CellTiter-Glo® (Promega) or MTT.
-
Apoptosis Assessment: Quantify apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Data Analysis: Compare the IC50 values and the percentage of apoptotic cells between the wild-type and knockout/knockdown cell lines. A significant increase in the IC50 or a reduction in apoptosis in the knockout lines indicates dependence on the respective protein(s).
Caspase Activation Assays
Objective: To measure the activation of downstream executioner caspases as an indicator of apoptosis induction.
Methodology:
-
Assay: Use a luminescent or fluorescent assay to measure the activity of caspase-3 and caspase-7 (e.g., Caspase-Glo® 3/7 Assay, Promega).
-
Procedure: Treat wild-type and BAX/BAK knockout cells with the Mcl-1 inhibitor for a specified time course (e.g., 6, 12, 24 hours).
-
Measurement: Measure caspase activity according to the manufacturer's protocol.
-
Data Analysis: Compare the fold-change in caspase activity in knockout cells relative to wild-type cells. A blunted caspase activation in knockout cells supports BAX/BAK dependence.
Immunoblotting for Apoptotic Markers
Objective: To visualize the cleavage of key apoptotic proteins.
Methodology:
-
Protein Extraction: Treat cells as described above and lyse to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against cleaved PARP and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Data Analysis: Observe the presence and intensity of bands corresponding to the cleaved proteins. A reduction in the cleavage of PARP and Caspase-3 in BAX/BAK knockout cells indicates a dependence on these proteins for the inhibitor's apoptotic activity.
BAX/BAK Activation Assays
Objective: To directly assess the conformational change and activation of BAX and BAK upon Mcl-1 inhibitor treatment.
Methodology:
-
Immunoprecipitation: Use conformation-specific antibodies that only recognize the activated forms of BAX (e.g., 6A7 clone) or BAK (e.g., Ab-1 clone) for immunoprecipitation from cell lysates treated with the Mcl-1 inhibitor.
-
Flow Cytometry: Alternatively, fix and permeabilize treated cells and stain with the conformation-specific antibodies followed by flow cytometric analysis to quantify the percentage of cells with activated BAX or BAK.
-
Data Analysis: An increase in the amount of immunoprecipitated activated BAX/BAK or an increase in the percentage of cells positive for activated BAX/BAK upon treatment demonstrates on-target activity of the inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures described, the following diagrams are provided in DOT language.
Caption: BAX/BAK-dependent intrinsic apoptosis pathway.
Caption: Action of Mcl-1 inhibitors on the apoptosis pathway.
Caption: Workflow for confirming BAX/BAK dependence.
Conclusion
The confirmation of BAX/BAK-dependent apoptosis is a critical step in the preclinical validation of Mcl-1 inhibitors. This compound has demonstrated potent anti-Mcl-1 activity and in vivo efficacy. To definitively establish its mechanism of action, further studies utilizing BAX/BAK knockout or knockdown models are recommended, following the experimental protocols outlined in this guide. Comparative analysis with well-characterized inhibitors such as S63845 and AZD5991 provides a valuable framework for interpreting these future findings and understanding the nuances of targeting the intrinsic apoptotic pathway. This guide serves as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. Frontiers | Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity [frontiersin.org]
- 2. Mcl-1 and Bcl-xL sequestration of Bak confers differential resistance to BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of BCL2 and MCL1 rescues myeloma cells resistant to BCL2 and MCL1 inhibitors associated with the formation of BAX/BAK hetero-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Mcl-1 Inhibitor Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a significant hurdle. This guide provides a comprehensive comparison of cross-resistance profiles among different classes of Myeloid Cell Leukemia-1 (Mcl-1) inhibitors, supported by experimental data and detailed protocols to aid in the development of next-generation anticancer strategies.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancer cells and a key mediator of resistance to various therapies.[1][2] The development of small molecules that directly inhibit Mcl-1 has ushered in a new era of targeted cancer treatments. However, as with other targeted agents, acquired resistance can limit their clinical efficacy. Understanding the mechanisms of resistance and the potential for cross-resistance between different classes of Mcl-1 inhibitors is paramount for designing effective combination therapies and novel inhibitors that can overcome this challenge.
Comparative Efficacy of Mcl-1 Inhibitors
The landscape of Mcl-1 inhibitors includes several promising compounds that have been evaluated in preclinical and clinical studies. These inhibitors, often referred to as BH3 mimetics, are designed to bind to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like BAK and BIM and ultimately triggering apoptosis.[2][3]
Below is a summary of the in vitro biochemical potency and cellular activity of several key Mcl-1 inhibitors. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.[4]
Table 1: Biochemical Potency and Selectivity of Mcl-1 Inhibitors
| Inhibitor | Assay Type | Target | Ki | IC50 | Selectivity vs. BCL-2 / BCL-xL | Reference |
| S63845 | TR-FRET | Human Mcl-1 | - | < 1.2 nM | >10,000-fold | [4] |
| AZD5991 | FRET | Human Mcl-1 | 200 pM | 0.72 nM | >5,000-fold / >8,000-fold | [4] |
| AMG-176 | TR-FRET | Human Mcl-1 | 0.06 nM | - | >15,000-fold / >11,000-fold | [4] |
| A-1210477 | Not Specified | Mcl-1 | 0.454 nM | 26.2 nM | >100-fold | [5] |
| UMI-77 | FP | Mcl-1 | 490 nM | - | 11-fold lower affinity for A1/Bfl-1 | [6] |
Table 2: Comparative Cellular Activity (IC50/GI50 in nM) of Mcl-1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | S63845 | AZD5991 | AMG-176 | A-1210477 | Reference |
| MOLM-13 | AML | - | - | - | - | [7] |
| MV4-11 | AML | - | - | - | - | [8] |
| OPM-2 | Multiple Myeloma | - | - | - | - | [9] |
| NCI-H929 | Multiple Myeloma | - | - | - | 120 | [2][10] |
| H23 | NSCLC | - | - | - | < 10,000 | [2] |
| H2110 | NSCLC | - | - | - | < 10,000 | [2] |
Note: Direct comparative IC50 values for all inhibitors in the same cell lines from a single study are not always available. The table is compiled from multiple sources to provide a general overview.
Mechanisms of Resistance to Mcl-1 Inhibitors
Resistance to Mcl-1 inhibitors can arise through various mechanisms, broadly categorized as on-target alterations or bypass tracks.
-
Upregulation of other anti-apoptotic proteins: A common mechanism of resistance is the upregulation of other pro-survival Bcl-2 family members, such as BCL-xL.[11][12] This provides an alternative pathway for sequestering pro-apoptotic proteins, thereby compensating for the inhibition of Mcl-1.
-
Mutations in the Mcl-1 binding groove: Alterations in the BH3-binding pocket of Mcl-1 can reduce the affinity of the inhibitor, rendering it less effective.
-
Increased Mcl-1 protein stability: Some studies have shown that Mcl-1 inhibitors can paradoxically lead to the accumulation and increased stability of the Mcl-1 protein, although this does not always confer resistance.[13]
-
Activation of alternative survival pathways: Cancer cells can activate other signaling pathways, such as the PI3K/AKT or MAPK pathways, to promote survival and evade apoptosis induced by Mcl-1 inhibition.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Generation of Mcl-1 Inhibitor-Resistant Cell Lines
Objective: To establish cancer cell lines with acquired resistance to a specific Mcl-1 inhibitor for use in cross-resistance studies.
Protocol:
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of the selected Mcl-1 inhibitor using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial drug exposure: Begin by continuously exposing the parental cells to the Mcl-1 inhibitor at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the Mcl-1 inhibitor in a stepwise manner. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Monitoring and maintenance: At each concentration, allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.
-
Confirmation of resistance: Periodically, and upon reaching a significantly higher tolerance level (e.g., 10-fold or higher than the parental IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Clonal selection: To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
-
Characterization: The resulting resistant cell line should be further characterized to understand the mechanism of resistance (e.g., by Western blotting for Bcl-2 family proteins, sequencing of the MCL1 gene).
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic effect of Mcl-1 inhibitors on sensitive and resistant cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitors in culture medium. Add the desired concentrations to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.[2]
Co-Immunoprecipitation (Co-IP)
Objective: To assess the ability of Mcl-1 inhibitors to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak).
Protocol:
-
Cell Lysis: Treat cells with the Mcl-1 inhibitor for the desired time. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against Mcl-1 and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting proteins (e.g., Bim, Bak).
Western Blotting
Objective: To determine the expression levels of Mcl-1 and other Bcl-2 family proteins in sensitive and resistant cell lines.
Protocol:
-
Protein Extraction: Prepare whole-cell lysates from sensitive and resistant cell lines using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bak, Bim, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Caption: Workflow for generating and characterizing Mcl-1 inhibitor-resistant cell lines.
By employing these methodologies and leveraging the comparative data presented, researchers can better understand the nuances of Mcl-1 inhibitor resistance and develop more robust therapeutic strategies to improve patient outcomes in a variety of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Overcoming Venetoclax Resistance in AML: A Comparative Guide to the Efficacy of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of the B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax (B612062), has significantly improved treatment outcomes for patients with Acute Myeloid Leukemia (AML), particularly those ineligible for intensive chemotherapy.[1][2] However, both primary and acquired resistance to venetoclax present major clinical challenges, limiting its long-term efficacy.[1][3] A primary mechanism of this resistance is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[4][5][6][7][8][9] AML cells can become dependent on MCL-1 for survival, rendering the selective inhibition of BCL-2 by venetoclax ineffective.[8]
This guide provides a comparative analysis of the efficacy of Mcl-1 inhibitors as a therapeutic strategy to overcome venetoclax resistance in AML. As "Mcl-1 inhibitor 3" is a non-specific term, this guide will focus on VU661013, a novel and well-characterized Mcl-1 inhibitor, and compare its performance with other prominent Mcl-1 inhibitors and alternative therapeutic strategies, supported by preclinical and clinical data.
The BCL-2 Family and Mechanisms of Resistance
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK, BIM) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[4][8] In cancer cells, survival often depends on anti-apoptotic proteins sequestering pro-apoptotic proteins. Venetoclax selectively inhibits BCL-2, releasing pro-apoptotic proteins to trigger cell death.[9] In resistant cells, MCL-1 is frequently overexpressed, which continues to sequester pro-apoptotic proteins, thus bypassing BCL-2 inhibition.[4][10]
Comparative Efficacy of Mcl-1 Inhibitors in Venetoclax-Resistant (VeR) AML
Several selective Mcl-1 inhibitors are in development, showing promise in overcoming venetoclax resistance by restoring the apoptotic potential of cancer cells.[11] These agents have demonstrated synergistic activity when combined with venetoclax in preclinical models.[6][12][13]
| Inhibitor | Target | Cell Line / Model | Finding | Synergy with Venetoclax | Reference |
| VU661013 | Mcl-1 | Venetoclax-Resistant AML Cells & PDX Models | Induces apoptosis and is active in VeR cells. | Strong Synergy | [6],[14],[15],[13] |
| AMG 176 | Mcl-1 | FLT3-ITD+ AML Cells (including VeR) | Induces cell death and enhances TKI activity. | Synergistic | [16] |
| AZD5991 | Mcl-1 | VeR AML Patient Samples & PDX Models | Exerts pronounced anti-leukemia activity. | Highly Synergistic | [12],[10] |
| SLS009 (Tambiciclib) | CDK9 (downregulates Mcl-1) | Relapsed/Refractory AML Patients (post-Venetoclax) | 46% Overall Response Rate (ORR) in a Phase 2 trial. | Combination with Aza/Ven shows clinical activity. | [17] |
| MIK665 (S64315) | Mcl-1 | BAX-mutant AML models | BAX mutation may confer resistance to some Mcl-1 inhibitors. | Effective in MIK665-resistant samples when combined. | [11],[10] |
Alternative Strategies to Overcome Venetoclax Resistance
Besides direct Mcl-1 inhibition, other therapeutic strategies are being explored to tackle venetoclax resistance, often by targeting the upstream signaling pathways that lead to Mcl-1 upregulation.
| Strategy | Target Pathway | Rationale | Key Agents | Reference |
| FLT3 Inhibition | FLT3 Signaling (MAPK/ERK, PI3K/AKT) | FLT3-ITD mutations mediate Mcl-1 upregulation.[4] Inhibition reduces Mcl-1 expression.[10] | Gilteritinib, Quizartinib | [4],[2],[10] |
| Targeting Kinase Signaling | KRAS, PTPN11 | Mutations in these genes can increase Mcl-1 and BCL-xL levels. | MEK inhibitors, SHP2 inhibitors | [4],[10] |
| Targeting Metabolism | Oxidative Phosphorylation (OXPHOS) | AML stem cells are dependent on OXPHOS for survival. | OXPHOS inhibitors | [4] |
| IDH Inhibition | Altered Cell Metabolism | IDH1/2 mutations are predictors of venetoclax sensitivity.[2] | Ivosidenib, Enasidenib | [18] |
| Novel Agents | Mitochondrial Function & Mcl-1 | Dual targeting of mitochondria and Mcl-1 can overcome resistance. | ONC213 | [19] |
Experimental Design and Protocols
Evaluating the efficacy of a novel Mcl-1 inhibitor in the context of venetoclax resistance requires a systematic approach, from initial in vitro screening to in vivo validation in patient-derived models.
Key Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Mcl-1 inhibitor.
-
Methodology:
-
Cell Plating: Seed AML cells (both venetoclax-sensitive and resistant) in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well.
-
Drug Treatment: Add serial dilutions of the Mcl-1 inhibitor, venetoclax, or the combination to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 values. Synergy is calculated using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Treatment: Treat 1x10^6 AML cells with the Mcl-1 inhibitor, venetoclax, or the combination at predetermined concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
3. BH3 Profiling
-
Objective: To determine the dependence of mitochondria on specific anti-apoptotic BCL-2 family proteins.[6][8]
-
Methodology:
-
Cell Permeabilization: Permeabilize AML cells with a digitonin-based buffer to allow entry of BH3 peptides.
-
Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides that selectively engage specific anti-apoptotic proteins (e.g., MS1 peptide for Mcl-1, BAD peptide for BCL-2/BCL-xL).
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure the release of mitochondrial proteins like cytochrome c into the cytosol via intracellular flow cytometry or ELISA.
-
Data Analysis: A strong cytochrome c release in response to an Mcl-1-specific peptide indicates a high dependence on Mcl-1 for survival.[8] This can predict sensitivity to Mcl-1 inhibitors.[6][13][14]
-
4. Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo efficacy of the Mcl-1 inhibitor in a clinically relevant model.
-
Methodology:
-
Transplantation: Engraft immunodeficient mice (e.g., NSG) with primary AML cells from a venetoclax-resistant patient.[13][16]
-
Treatment Initiation: Once leukemia is established (confirmed by peripheral blood chimerism), randomize mice into treatment cohorts: Vehicle, Venetoclax, Mcl-1 inhibitor, and Combination therapy.[13]
-
Efficacy Monitoring: Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood.[13] Track animal weight and overall health.
-
Endpoint Analysis: The primary endpoint is overall survival. Secondary endpoints can include leukemia burden in the bone marrow and spleen at the end of the study.
-
Synergistic Induction of Apoptosis
The combination of a BCL-2 inhibitor and an Mcl-1 inhibitor is hypothesized to be highly synergistic because it simultaneously blocks the two major anti-apoptotic pathways that AML cells rely on for survival. This dual blockade leads to a more profound release of pro-apoptotic proteins, overwhelming the cell's capacity to prevent apoptosis.
Conclusion
The upregulation of Mcl-1 is a key, clinically relevant mechanism of resistance to the BCL-2 inhibitor venetoclax in AML.[6][14][20] The development of potent and selective Mcl-1 inhibitors, such as VU661013, AMG 176, and others, represents a highly promising strategy to overcome this resistance.[6][16] Preclinical data consistently demonstrate that these agents can re-sensitize resistant AML cells to apoptosis, and they exhibit strong synergy when combined with venetoclax.[6][12] Furthermore, early clinical data for agents that downregulate Mcl-1, like the CDK9 inhibitor SLS009, are encouraging in the relapsed/refractory setting.[17] The rational combination of BCL-2 and Mcl-1 inhibitors, guided by predictive biomarkers such as BH3 profiling, holds the potential to significantly improve outcomes for patients with venetoclax-resistant AML.
References
- 1. Unraveling Venetoclax Resistance: Navigating the Future of HMA/Venetoclax-Refractory AML in the Molecular Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leuke... | Vanderbilt University Medical Center [medsites.vumc.org]
- 15. [PDF] A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia. | Semantic Scholar [semanticscholar.org]
- 16. ashpublications.org [ashpublications.org]
- 17. SELLAS Life Sciences Presents Positive Phase 2 Data of SLS009 in Combination with AZA/VEN in Relapsed/Refractory AML-MR at ASH 2025, Sellas Life Sciences [ir.sellaslifesciences.com]
- 18. The management of patients with R/R AML who develop resistance to IDH inhibitors | VJHemOnc [vjhemonc.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Collection - Data from A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - Cancer Discovery - Figshare [aacr.figshare.com]
Selectivity Profile of Mcl-1 Inhibitor S63845 Against Other Bcl-2 Family Proteins: A Comparative Guide
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a key regulator of the intrinsic apoptosis pathway. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against numerous cancer therapies. Consequently, the development of potent and selective Mcl-1 inhibitors is a significant focus in oncology drug discovery. This guide provides a detailed comparative analysis of the Mcl-1 inhibitor S63845, presenting its biochemical selectivity against other Bcl-2 family proteins and the experimental protocols used for its evaluation.
Quantitative Data Summary
The following table summarizes the binding affinity of S63845 for Mcl-1 and other anti-apoptotic Bcl-2 family proteins, facilitating a direct comparison of its selectivity. The data clearly indicates that S63845 is a highly selective inhibitor of Mcl-1.
Table 1: Binding Affinity of S63845 against Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Selectivity vs. Mcl-1 |
| Mcl-1 | 0.19 [1][2] | - |
| Bcl-2 | No discernible binding[1][2][3] | >1000-fold |
| Bcl-xL | No discernible binding[1][2][3] | >1000-fold |
| Bcl-w | Not reported | Not applicable |
| Bfl-1 | Not reported | Not applicable |
Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins. It sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. Mcl-1 inhibitors, like S63845, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins. This allows Bak and Bax to oligomerize and trigger the mitochondrial apoptotic pathway, leading to cancer cell death.[4][5][6] S63845 has been shown to potently kill Mcl-1-dependent cancer cells by activating this BAX/BAK-dependent mitochondrial apoptotic pathway.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
Mcl-1 Inhibition In Vivo: A Comparative Guide to Efficacy in Solid vs. Hematological Tumors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein in the B-cell lymphoma-2 (Bcl-2) family, has emerged as a critical survival factor for a multitude of cancers and a key mediator of therapeutic resistance.[1][2] Its overexpression, a common feature in both hematological malignancies and solid tumors, prevents the initiation of programmed cell death by sequestering pro-apoptotic proteins.[1][3] The development of selective, small-molecule Mcl-1 inhibitors, which act as BH3 mimetics, represents a promising therapeutic strategy to restore the natural apoptotic process in cancer cells.[1]
This guide provides an objective comparison of the in vivo efficacy of leading Mcl-1 inhibitors in preclinical models of solid and hematological tumors, supported by experimental data and detailed methodologies.
The Mcl-1 Apoptotic Pathway
Mcl-1 is a key regulator of the intrinsic, or mitochondrial, pathway of apoptosis.[2] Under normal conditions, Mcl-1 binds to and sequesters pro-apoptotic "effector" proteins like BAK and BAX, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane.[2][3] Stress signals trigger the upregulation of "BH3-only" proteins (e.g., BIM, PUMA, NOXA), which can either directly activate BAX/BAK or bind to anti-apoptotic proteins like Mcl-1. Mcl-1 inhibitors, as BH3 mimetics, fit into the BH3-binding groove of Mcl-1, displacing the pro-apoptotic proteins and freeing BAX/BAK to initiate apoptosis.[1][4]
Comparative In Vivo Efficacy: Hematological Malignancies
Mcl-1 inhibitors have demonstrated remarkable single-agent activity in preclinical models of hematological cancers, particularly multiple myeloma (MM) and acute myeloid leukemia (AML), where Mcl-1 is a common dependency.[4][5] Studies frequently report rapid, deep, and sustained tumor regressions following treatment.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitors in Hematological Tumor Models
| Inhibitor | Cancer Model | Dosing Regimen & Route | Key Efficacy Results | Citation(s) |
|---|---|---|---|---|
| AZD5991 | MOLP-8 (MM) Xenograft | 10-100 mg/kg, single dose, IV | Complete tumor regression observed.[6][7] | [6][7] |
| AZD5991 | MV-4-11 (AML) Disseminated | 75 mg/kg, QDx21, IP | Near elimination of tumor cells in blood, bone marrow, and spleen.[7][8] | [7][8] |
| AMG-176 | OPM-2 (MM) Xenograft | 20-60 mg/kg, PO, QD | Robust tumor growth inhibition with complete tumor regression at higher doses.[9] | [9] |
| AMG-176 | MOLM-13 (AML) Orthotopic | Dosed 2 days on / 5 days off | Significant reduction in tumor burden.[10] | [10] |
| S63845 | Eµ-Myc (Lymphoma) Model | Not Specified | Prolonged survival in lymphoma models driven by the MYC oncogene.[5] | [5] |
| Compound 26 | NCI-H929 (MM) Xenograft | 60 or 80 mg/kg, single dose, IV | Initial tumor regression observed at both doses.[8][11] |[8][11] |
Comparative In Vivo Efficacy: Solid Tumors
While promising, the in vivo efficacy of Mcl-1 inhibitors as monotherapy in solid tumor models is generally more modest compared to hematological malignancies.[12][13] Solid tumors often exhibit complex survival signaling, and while dependent on Mcl-1, may have redundant anti-apoptotic mechanisms.[12] Efficacy in solid tumors is often characterized by tumor growth inhibition (TGI) rather than complete regression.[13] Consequently, a strong emphasis is placed on combination strategies to enhance therapeutic effect.[8][11]
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Solid Tumor Models
| Inhibitor | Cancer Model | Dosing Regimen & Route | Key Efficacy Results | Citation(s) |
|---|---|---|---|---|
| Compound 13 (Macrocyclic) | A427 (NSCLC) Xenograft | 30 and 60 mg/kg | Achieved tumor regression as a monotherapy.[13] | [13] |
| Compound 26 | Lung Cancer Xenograft (Mcl-1 sensitive) | Not Specified | Resulted in tumor regressions as a single agent.[8][11] | [8][11] |
| Compound 26 + Docetaxel | Lung Cancer Xenograft (Mcl-1 sensitive) | Not Specified | Enhanced tumor response compared to single agents.[8][11] | [8][11] |
| Compound 26 + Topotecan | Lung Cancer Xenograft (Mcl-1 insensitive) | Not Specified | Enhanced tumor response, suggesting priming by chemotherapy.[8][11] | [8][11] |
| AZD5991 + Regorafenib | Colorectal Carcinoma Cell Lines | Not Specified | Showed promise in combination.[2] | [2] |
| S63845 + Kinase Inhibitors | Lung, Skin, Breast Cancer PDX | Not Specified | Efficacious in combination with oncogenic kinase inhibitors.[3] |[3] |
Experimental Protocols: Xenograft Efficacy Studies
Reproducible and well-documented experimental protocols are fundamental to evaluating in vivo efficacy. Below is a generalized methodology for a subcutaneous xenograft study, a common preclinical model.
1. Cell Lines and Animal Models:
-
Cell Culture: Human cancer cell lines (e.g., MOLP-8 for multiple myeloma, A427 for NSCLC) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.[4][13]
-
Animals: Immunocompromised mice (e.g., SCID or NSG) are typically used to prevent rejection of human tumor xenografts. Animals are housed in sterile conditions and allowed to acclimatize before the study begins.[6]
2. Tumor Implantation and Staging:
-
Cancer cells (typically 5-10 million cells suspended in a solution like Matrigel) are injected subcutaneously into the flank of the mice.[6]
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach the target size, mice are randomized into vehicle control and treatment groups.
3. Drug Formulation and Administration:
-
Mcl-1 inhibitors are formulated in a suitable vehicle for the chosen route of administration (e.g., intravenous (IV), oral (PO), or intraperitoneal (IP)).
-
The compound is administered according to a predefined schedule (e.g., once daily, once weekly, or intermittently).[9][10]
4. Efficacy Assessment and Endpoints:
-
Tumor Volume: Tumors are measured regularly (e.g., 2-3 times per week) with calipers.
-
Body Weight: Animal body weight is monitored as a general indicator of toxicity.[6]
-
Primary Endpoint: The primary efficacy metric is often Tumor Growth Inhibition (%TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Other key endpoints include partial or complete tumor regression.[4][13]
-
Survival Studies: In some studies, animals are monitored until a predefined endpoint, such as the tumor reaching a maximum size or the animal showing signs of morbidity, to assess survival benefits.[5]
-
Pharmacodynamic Markers: At the end of the study, tumors may be excised to analyze biomarkers of apoptosis, such as cleaved caspase-3 or cleaved PARP, to confirm the on-target mechanism of action.[6][10]
Conclusion
Preclinical in vivo data strongly support the therapeutic potential of Mcl-1 inhibitors. In hematological malignancies, these agents demonstrate profound single-agent efficacy, often leading to complete tumor regressions.[6][14] For solid tumors, while monotherapy activity can be more restrained, Mcl-1 inhibitors show significant promise as part of combination therapies, where they can synergize with standard-of-care chemotherapies or other targeted agents to enhance anti-tumor responses.[8][11][15] The ongoing clinical evaluation of several Mcl-1 inhibitors will be critical in translating this preclinical promise into tangible benefits for patients across a spectrum of cancers.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Mcl-1 Inhibitor Activity in Humanized Mcl-1 Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. The development of potent and selective Mcl-1 inhibitors has been a significant focus in oncology research. However, the translation of preclinical findings to clinical success is often hampered by species-specific differences in drug affinity and toxicity. Humanized Mcl-1 mouse models, where the murine Mcl-1 is replaced with its human counterpart, offer a more predictive preclinical system to evaluate the efficacy and safety of Mcl-1 inhibitors.
This guide provides a comparative overview of the activity of a potent Mcl-1 inhibitor, referred to as "Mcl-1 inhibitor 3," and a well-characterized alternative, S63845, in the context of humanized Mcl-1 mouse models. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in designing and interpreting preclinical studies targeting Mcl-1.
Comparative Efficacy and Potency of Mcl-1 Inhibitors
The following table summarizes the key quantitative data for this compound and S63845, providing a direct comparison of their potency and in vivo activity.
| Parameter | This compound | S63845 | Reference |
| Binding Affinity (Ki) | 0.061 nM | 0.19 nM | [1][2] |
| Cellular Potency (IC50) | 19 nM (OPM-2 cells) | Not explicitly stated for OPM-2, but potent in various cancer cell lines | [1] |
| In Vivo Efficacy (Humanized Mcl-1 Mouse Model) | 44% Tumor Growth Inhibition (TGI) at 30 mg/kg (oral, 30 days) | Long-term remission in ~60% of mice at 25 mg/kg (IV, 5 days) | [1][3] |
| In Vivo Efficacy (Combination Therapy) | Not reported | Almost 100% long-term remission with cyclophosphamide | [3][4][5][6] |
| Maximum Tolerated Dose (MTD) in huMcl-1 Mice | Not reported | 12.5 mg/kg (IV, 5 consecutive days) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on established methods for assessing Mcl-1 inhibitor activity in humanized Mcl-1 mouse models.
Generation of Humanized Mcl-1 (huMcl-1) Mouse Model
The huMcl-1 mouse model was generated using standard gene targeting in C57BL/6 embryonic stem cells.[3][7] The exons and introns of the murine Mcl-1 locus were replaced with the human MCL-1 exon and intron sequences.[3][7] This ensures that human MCL-1 protein is expressed under the control of the endogenous mouse Mcl-1 promoter and regulatory elements.[3][7] These mice are phenotypically indistinguishable from wild-type mice but exhibit increased sensitivity to MCL-1 inhibition.[3][4][5]
In Vivo Efficacy Studies in Syngeneic Tumor Models
-
Tumor Cell Implantation: Lymphoma cells derived from huMcl-1;Eμ-Myc mice are transplanted into recipient huMcl-1 mice.[3][4][5][6]
-
Treatment Regimen:
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Efficacy Endpoints: Tumor growth inhibition (TGI) and long-term remission are assessed.
Maximum Tolerated Dose (MTD) Determination
-
Animal Cohorts: Groups of huMcl-1 mice are treated with escalating doses of the Mcl-1 inhibitor.
-
Dosing Schedule: For S63845, treatment was administered intravenously for 5 consecutive days.[3]
-
Toxicity Monitoring: Mice are monitored for signs of toxicity, including weight loss and mortality.
-
MTD Definition: The highest dose that does not lead to significant toxicity or mortality is defined as the MTD. For S63845 in huMcl-1 mice, the MTD was established at 12.5 mg/kg.[3]
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the Mcl-1 signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: In Vivo Efficacy Assessment Workflow.
Concluding Remarks
The use of humanized Mcl-1 mouse models represents a significant advancement in the preclinical evaluation of Mcl-1 inhibitors. These models provide a more accurate assessment of both on-target efficacy and potential toxicities compared to conventional xenograft models. The data presented for this compound and S63845 highlight the potent anti-tumor activity of targeting Mcl-1. While this compound demonstrates promising oral activity, S63845 has been shown to induce long-term remission, particularly in combination with chemotherapy. Researchers are encouraged to utilize these models and detailed protocols to generate robust and clinically translatable data in the development of novel Mcl-1 targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ashpublications.org [ashpublications.org]
A Comparative Look at the Pharmacokinetics of Mcl-1 Inhibitors: AZD5991, AMG-176, and S63845
A detailed analysis of the pharmacokinetic properties of three prominent Myeloid Cell Leukemia-1 (Mcl-1) inhibitors—AZD5991, AMG-176, and S63845—reveals distinct profiles that are critical for their clinical development and application. These inhibitors, while all targeting the same anti-apoptotic protein, exhibit differences in their absorption, distribution, metabolism, and excretion (ADME) characteristics, which influence their dosing regimens, potential toxicities, and overall efficacy.
Mcl-1 has emerged as a key therapeutic target in various cancers, particularly hematologic malignancies. Its inhibition can restore the natural process of programmed cell death, or apoptosis, in cancer cells. This guide provides a comparative analysis of the pharmacokinetic properties of three Mcl-1 inhibitors that have been subjects of significant preclinical and clinical investigation.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for AZD5991, AMG-176, and S63845, based on available data from human and preclinical studies.
| Parameter | AZD5991 (Human)[1][2] | AMG-176 (Human)[3][4] | S63845 (Mouse)[5][6] |
| Administration | Intravenous | Intravenous (in clinical trials) / Oral (preclinical) | Intravenous |
| Half-life (t1/2) | ~3.7 hours | Data not explicitly reported in abstracts | Data not explicitly reported in abstracts |
| Clearance (CL) | Data not explicitly reported in abstracts | Data not explicitly reported in abstracts | Data not explicitly reported in abstracts |
| Volume of Distribution (Vd) | Data not explicitly reported in abstracts | Data not explicitly reported in abstracts | Data not explicitly reported in abstracts |
| Oral Bioavailability (%F) | Not Applicable | Orally bioavailable in preclinical models[7][8][9][10] | Not Applicable |
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a crucial role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Mcl-1 inhibitors are designed to disrupt this interaction, freeing the pro-apoptotic proteins to trigger apoptosis.
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Protocols
The pharmacokinetic properties of Mcl-1 inhibitors are determined through a series of in vitro and in vivo experiments.
In Vivo Pharmacokinetic Studies in Preclinical Models
Detailed pharmacokinetic studies are conducted in animal models such as mice and rats to understand the ADME properties of the Mcl-1 inhibitors.
Methodology:
-
Animal Models: Male and female mice or rats are typically used.
-
Drug Administration: The Mcl-1 inhibitor is administered intravenously (IV) via the tail vein and/or orally (PO) by gavage.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters including:
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation.
-
Human Clinical Trials
Pharmacokinetic assessments in humans are a key component of Phase 1 clinical trials.
Methodology:
-
Study Population: Patients with relapsed or refractory hematologic malignancies are typically enrolled.
-
Dose Escalation: The Mcl-1 inhibitor is administered at escalating doses to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before, during, and after drug administration.
-
Data Analysis: Plasma concentrations of the drug are measured, and pharmacokinetic parameters are calculated as described for preclinical studies.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of Mcl-1 inhibitors, including the assessment of their pharmacokinetic properties.
Caption: Experimental workflow for Mcl-1 inhibitor evaluation.
Discussion of Individual Mcl-1 Inhibitors
AZD5991: This Mcl-1 inhibitor has been evaluated in a Phase 1 clinical trial in patients with relapsed/refractory hematologic malignancies.[1][2] It is administered intravenously. The reported terminal half-life in humans is approximately 3.7 hours, suggesting a relatively short duration of exposure.[1][2] Further details on its clearance and volume of distribution are typically found in the full clinical study reports or supplementary materials.
AMG-176: AMG-176 has also progressed to Phase 1 clinical trials for hematologic malignancies.[3][4] While the clinical formulation is administered intravenously, preclinical studies have demonstrated that it is orally bioavailable.[7][8][9][10] This oral bioavailability is a significant advantage for patient convenience and long-term dosing. Specific human pharmacokinetic parameters from the clinical trials are not yet widely published in detail in the public domain.
S63845: S63845 is a potent and selective Mcl-1 inhibitor that has been extensively studied in preclinical models. It is typically administered intravenously in these studies.[5][6] While detailed pharmacokinetic parameters are not always presented in a consolidated table in initial publications, its potent in vivo anti-tumor activity suggests sufficient drug exposure at the target sites.
Conclusion
The pharmacokinetic profiles of Mcl-1 inhibitors are a critical determinant of their clinical success. AZD5991, with its intravenous administration and relatively short half-life, may be suitable for indications requiring intermittent high-level target engagement. AMG-176's oral bioavailability in preclinical models presents a potential advantage for chronic dosing regimens, though its clinical development has utilized an intravenous formulation. S63845 has demonstrated strong preclinical efficacy with intravenous administration. A thorough understanding of these pharmacokinetic properties is essential for designing optimal dosing strategies that maximize therapeutic efficacy while minimizing potential on-target and off-target toxicities. As more data from ongoing and future clinical trials become available, a more complete comparative picture of the pharmacokinetics of these and other Mcl-1 inhibitors will emerge, further guiding their development and clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
